molecular formula C7H6BrNO3 B505902 1-Bromo-2-methoxy-3-nitrobenzene CAS No. 98775-19-0

1-Bromo-2-methoxy-3-nitrobenzene

Cat. No.: B505902
CAS No.: 98775-19-0
M. Wt: 232.03g/mol
InChI Key: YAYBLVOBUIXMQY-UHFFFAOYSA-N
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Description

1-Bromo-2-methoxy-3-nitrobenzene is a useful research compound. Its molecular formula is C7H6BrNO3 and its molecular weight is 232.03g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-methoxy-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-12-7-5(8)3-2-4-6(7)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYBLVOBUIXMQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00913085
Record name 1-Bromo-2-methoxy-3-nitrobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98775-19-0
Record name 1-Bromo-2-methoxy-3-nitrobenzene
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Record name 1-bromo-2-methoxy-3-nitrobenzene
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Foundational & Exploratory

A Comprehensive Technical Guide to 1-Bromo-2-methoxy-3-nitrobenzene (CAS: 98775-19-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 1-Bromo-2-methoxy-3-nitrobenzene (CAS number: 98775-19-0), a key chemical intermediate in the pharmaceutical industry. The document consolidates essential physicochemical properties, spectroscopic data, and comprehensive experimental protocols for its synthesis. Furthermore, it elucidates the compound's critical role in the synthesis of Eltrombopag, a thrombopoietin receptor agonist. Safety and handling protocols are also outlined. All quantitative data is presented in structured tables for clarity, and logical workflows are visualized using diagrams.

Chemical and Physical Properties

This compound, also known as 2-Bromo-6-nitroanisole, is a pale yellow to yellow solid organic compound.[1] Its molecular structure, featuring a bromine atom, a methoxy group, and a nitro group on a benzene ring, makes it a versatile reagent in organic synthesis.[2] The compound is generally insoluble in water but soluble in organic solvents like ethanol, acetone, and dimethylformamide.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 98775-19-0
Molecular Formula C₇H₆BrNO₃
Molecular Weight 232.03 g/mol [4]
Appearance Pale yellow to yellow powder/solid[1]
Melting Point 51-68°C[1][4]
Boiling Point 296.4 ± 20.0 °C at 760 mmHg[1]
Density 1.6 ± 0.1 g/cm³[1]
Flash Point 133.1 ± 21.8 °C[1]
Vapor Pressure 0.0 ± 0.6 mmHg at 25°C[1]
Refractive Index 1.581[1]
Purity ≥97-98%[1][5]

Spectroscopic Data

The structure of this compound can be confirmed using various spectroscopic techniques. The proton nuclear magnetic resonance (¹H-NMR) spectrum is particularly informative.

Table 2: ¹H-NMR Spectroscopic Data for this compound

SolventChemical Shift (δ) in ppmMultiplicityIntegrationAssignment
DMSO-d₆3.92s3H-OCH₃
7.32d (J = 8.1 Hz)1HAr-H
7.94-8.03m2HAr-H
CDCl₃4.02s3H-OCH₃
7.13t (J=8.1 Hz)1HAr-H
7.74-7.81m2HAr-H

Data sourced from multiple references.[6][7]

Synthesis of this compound

The most commonly cited method for the synthesis of this compound is the Williamson ether synthesis, starting from 2-bromo-6-nitrophenol and an appropriate methylating agent.

G cluster_synthesis Synthesis of this compound 2_Bromo_6_nitrophenol 2-Bromo-6-nitrophenol Reaction Reaction in Acetone with K₂CO₃, Reflux 2_Bromo_6_nitrophenol->Reaction Iodomethane Iodomethane Iodomethane->Reaction Filtration Filtration Reaction->Filtration Concentration Concentration Filtration->Concentration Workup Aqueous Workup (EtOAc, Brine) Concentration->Workup Drying_and_Final_Concentration Drying (Na₂SO₄) & Final Concentration Workup->Drying_and_Final_Concentration Final_Product This compound Drying_and_Final_Concentration->Final_Product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis from 2-Bromo-6-nitrophenol

This protocol is a representative procedure based on literature sources.[6][7]

Materials:

  • 2-bromo-6-nitrophenol (19.6 g, 90.0 mmol)

  • Potassium carbonate (24.9 g, 180 mmol)

  • Iodomethane (25.6 g, 180 mmol)

  • Acetone (400 mL)

  • Ethyl acetate (EtOAc)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 2-bromo-6-nitrophenol (19.6 g) and potassium carbonate (24.9 g) to acetone (400 mL).

  • Stir the mixture and add iodomethane (25.6 g).

  • Heat the reaction mixture to reflux and maintain for an overnight period.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Filter the mixture and wash the filter cake with ethyl acetate (100 mL).

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate.

  • Wash the ethyl acetate solution with saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the dried solution to yield this compound as a yellow solid (yields are reported to be high, around 97%).[6]

Applications in Drug Development

The primary and most significant application of this compound is its use as a crucial intermediate in the synthesis of Eltrombopag.[1] Eltrombopag is a small molecule, non-peptide thrombopoietin (TPO) receptor agonist used to treat thrombocytopenia (low platelet counts).[1][8]

The synthesis of Eltrombopag involves a multi-step process where this compound is a key building block. A pivotal step is the Suzuki-Miyaura coupling reaction, where the bromine atom on the benzene ring is replaced to form a biphenyl structure, which is the core of the Eltrombopag molecule.

G cluster_eltrombopag_synthesis Role in Eltrombopag Synthesis Start This compound Suzuki_Coupling Suzuki-Miyaura Coupling (with 3-carboxyphenylboronic acid) Start->Suzuki_Coupling Intermediate_1 2-methoxy-3-nitrobiphenyl- 3-carboxylic acid Suzuki_Coupling->Intermediate_1 Reduction Reduction of Nitro Group Intermediate_1->Reduction Intermediate_2 Amino-biphenyl intermediate Reduction->Intermediate_2 Further_Steps Further synthetic steps (e.g., diazotization, coupling) Intermediate_2->Further_Steps Eltrombopag Eltrombopag Further_Steps->Eltrombopag

Caption: Logical workflow of this compound in Eltrombopag synthesis.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory or industrial setting.

Table 3: Hazard and Precautionary Information

CategoryInformation
Signal Word Warning[5]
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation.[5]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P317: IF SWALLOWED: Get medical help. P302+P352: IF ON SKIN: Wash with plenty of water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5]
Storage Store in a cool, dry, and well-ventilated place in a tightly sealed container.[4]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

It is imperative to consult the full Safety Data Sheet (SDS) before handling this chemical.

References

An In-depth Technical Guide to 1-Bromo-2-methoxy-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safety information for 1-Bromo-2-methoxy-3-nitrobenzene (CAS No: 98775-19-0). This versatile organic compound serves as a crucial intermediate in the synthesis of various fine chemicals, agrochemicals, and notably, in the pharmaceutical industry.[1][2]

Core Chemical Properties

This compound is a pale yellow to brown solid at room temperature.[1][2] Its unique molecular structure, featuring a bromine atom, a methoxy group, and a nitro group on a benzene ring, dictates its chemical behavior and utility in organic synthesis.[2]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 98775-19-0[1][3]
Molecular Formula C₇H₆BrNO₃[1][2][4]
Molecular Weight 232.03 g/mol [1][3]
Appearance Pale yellow to yellow powder; White to off-white powder[1][4]
Melting Point 62-68°C[1]; 36-37°C[5]
Boiling Point 296.4 ± 20.0 °C at 760 mmHg[1][5]
Density 1.6 ± 0.1 g/cm³[1][4]
Flash Point 133.1 ± 21.8 °C[1]
Vapor Pressure 0.0 ± 0.6 mmHg at 25°C[1]
Refractive Index 1.581[1][4]
Solubility Moderately soluble in organic solvents like ethanol and acetone; less soluble in water.[2]
Purity (Assay) ≥98.0%[1]

Synthesis and Experimental Protocols

The most common and direct route for synthesizing this compound is through the O-alkylation (specifically, methylation) of 2-Bromo-6-nitrophenol.[3]

Experimental Protocol: Synthesis via Methylation of 2-Bromo-6-nitrophenol

This protocol is based on procedures reported in the literature.[4][6][7][8]

  • Materials:

    • 2-Bromo-6-nitrophenol

    • Iodomethane (Methyl Iodide)

    • Potassium Carbonate (K₂CO₃)

    • Acetone or Dimethylformamide (DMF)

    • Ethyl Acetate

    • Brine (saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

    • Silica Gel for column chromatography

  • Procedure:

    • Dissolve 2-bromo-6-nitrophenol (1 equivalent) in a suitable solvent such as acetone or DMF in a round-bottom flask.[4]

    • Add potassium carbonate (typically 2-3 equivalents) to the mixture. Stir the suspension for approximately 15-30 minutes at room temperature.[4]

    • Add iodomethane (1.5 to 2 equivalents) to the reaction mixture.[4]

    • Heat the mixture to reflux (around 70°C for acetone) and stir overnight, or for approximately 24-40 hours.[4][6] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4]

    • Once the reaction is complete, cool the mixture to room temperature and filter it to remove the inorganic salts.[6][7] Wash the filter cake with ethyl acetate.[7]

    • Concentrate the filtrate under reduced pressure to remove the solvent.[4][6]

    • Dissolve the resulting residue in ethyl acetate and wash sequentially with water and brine.[4][6]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[4][7]

    • Purify the crude product by silica gel column chromatography to obtain this compound as a yellow or brown solid.[4]

  • Characterization: The structure of the final product can be confirmed by spectroscopic methods. For example, ¹H NMR spectroscopy in CDCl₃ shows a characteristic singlet for the methoxy (-OCH₃) protons at approximately 4.02 ppm.[3][6] In DMSO-d6, the methoxy singlet appears around 3.92 ppm, with aromatic protons appearing between 7.32 and 8.03 ppm.[6][7]

G Synthesis Workflow of this compound cluster_reactants Reactants & Reagents cluster_process Process Steps cluster_product Final Product R1 2-Bromo-6-nitrophenol P1 1. Mix & Stir R1->P1 R2 Iodomethane (CH3I) R2->P1 R3 Potassium Carbonate (K2CO3) R3->P1 R4 Acetone / DMF R4->P1 P2 2. Heat to Reflux (Overnight) P1->P2 Reaction P3 3. Work-up (Filtration, Extraction, Washing) P2->P3 Crude Product P4 4. Purification (Column Chromatography) P3->P4 FP This compound P4->FP

Synthesis workflow for this compound.

Chemical Reactivity and Applications

The reactivity of this compound is governed by the interplay of its three functional groups.

  • Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group deactivates the benzene ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr), especially at the ortho and para positions.[3][9][10]

  • Bromo Group (-Br): The bromine atom is a good leaving group in SNAr reactions.[3] It also serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck).

  • Methoxy Group (-OCH₃): This is an electron-donating group through resonance, which generally deactivates the ring towards nucleophilic attack.[3] However, its position relative to the other groups creates a complex reactivity profile.[3]

In this specific molecule, the bromine atom is meta to the strongly activating nitro group. This positioning suggests a lower reactivity in SNAr reactions compared to an ortho or para arrangement, as the resonance stabilization of the intermediate Meisenheimer complex is less effective.[3][9][10] Nevertheless, the compound's functional groups make it a valuable building block.

Key Applications:

  • Pharmaceutical Intermediate: Its most prominent application is as a key intermediate in the synthesis of Eltrombopag , a thrombopoietin receptor agonist used to treat thrombocytopenia (low platelet counts).[1][11]

  • General Synthesis: It is a versatile building block for creating more complex molecules for agrochemicals, dyes, and other specialty chemicals.[1][2] The bromine and nitro groups can be readily transformed into other functional groups. For instance, the nitro group can be reduced to an amine, a fundamental transformation in organic synthesis.[3]

G Reactivity Profile for Nucleophilic Aromatic Substitution cluster_groups Substituent Effects cluster_reaction Reaction Pathway cluster_outcome Controlling Factors Mol This compound G1 Nitro (-NO2) Strong Electron-Withdrawing (meta to Br) Mol->G1 G2 Bromo (-Br) Good Leaving Group Mol->G2 G3 Methoxy (-OCH3) Electron-Donating Mol->G3 R Nucleophilic Aromatic Substitution (SNAr) G1->R Activates Ring G2->R Enables Substitution G3->R Deactivates Ring O1 Activation by -NO2 is reduced due to meta position R->O1 O2 Deactivation by -OCH3 R->O2 O3 Overall reactivity is moderated but still useful O1->O3 O2->O3

Logical relationship of substituents affecting reactivity.

Safety and Handling

This compound is a chemical that must be handled with appropriate safety precautions.

Table 2: GHS Hazard and Precautionary Statements

CategoryCodeStatement
Hazard Statements H302Harmful if swallowed.[4][12]
H315Causes skin irritation.[12][13]
H319Causes serious eye irritation.[12][13]
H332Harmful if inhaled.[12]
H335May cause respiratory irritation.[12][13]
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray.[4][13]
P270Do not eat, drink or smoke when using this product.[4][13]
P280Wear protective gloves/protective clothing/eye protection/face protection.[4][12][13]
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[4][13]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]
  • Handling: Use in a well-ventilated area.[13] Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[14]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1][13] Recommended storage temperature is room temperature.[8][12]

  • Personal Protective Equipment (PPE): Wear appropriate safety goggles, chemical-resistant gloves, and a lab coat.[15][16] In case of insufficient ventilation, use a NIOSH/MSHA approved respirator.[15]

References

Technical Guide: Physical Properties and Synthetic Utility of 1-Bromo-2-methoxy-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-methoxy-3-nitrobenzene is a substituted aromatic compound of significant interest in organic synthesis, particularly as a key intermediate in the preparation of pharmaceuticals.[1] Its trifunctional nature, possessing bromo, methoxy, and nitro groups, allows for a variety of chemical transformations, making it a versatile building block for complex molecular architectures. This guide provides an in-depth overview of the physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and its application in the synthesis of the thrombopoietin receptor agonist, Eltrombopag.

Physical Properties

A comprehensive summary of the key physical and chemical properties of this compound is presented in Table 1. The data has been compiled from various sources, and ranges are provided where discrepancies exist in the literature.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₆BrNO₃[1][2]
Molecular Weight 232.03 g/mol [1][2]
Appearance White to off-white or pale yellow powder/solid[3][4]
Melting Point 36 - 68 °C[1][2]
Boiling Point 296.4 ± 20.0 °C at 760 mmHg[1][2][3]
Density 1.6 ± 0.1 g/cm³[1][3]
Solubility Insoluble in water; Soluble in organic solvents such as diethyl ether, dimethylformamide, and acetone.[2]
Flash Point 133.1 ± 21.8 °C[1][3]
Refractive Index 1.581[3]
CAS Number 98775-19-0[1]

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound (also known as 2-bromo-6-nitroanisole) from 2-bromo-6-nitrophenol and iodomethane.[5][6]

Materials:

  • 2-bromo-6-nitrophenol

  • Iodomethane

  • Potassium carbonate

  • Acetone

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromo-6-nitrophenol (e.g., 19.6 g, 90.0 mmol) and potassium carbonate (e.g., 24.9 g, 180 mmol) in acetone (e.g., 400 mL).[5][6]

  • To this stirring mixture, add iodomethane (e.g., 25.6 g, 180 mmol).[5][6]

  • Heat the reaction mixture to reflux and maintain for several hours (e.g., overnight) until the reaction is complete, as monitored by a suitable technique such as Thin Layer Chromatography (TLC).[5][6]

  • After the reaction is complete, cool the mixture to room temperature.[5][6]

  • Filter the solid potassium salts and wash the filter cake with ethyl acetate.[5][6]

  • Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator.[5][6]

  • Dissolve the resulting residue in ethyl acetate.

  • Wash the organic layer with a saturated brine solution, then dry it over anhydrous sodium sulfate.[5]

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by recrystallization or column chromatography on silica gel.[3]

Determination of Melting Point

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.[7][8][9][10]

Materials:

  • Dry, powdered sample of this compound

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or similar)

Procedure:

  • Ensure the sample is completely dry and finely powdered to ensure uniform heat distribution.[8]

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.

  • Then, decrease the heating rate to approximately 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal disappears (the end of the melting range). A pure compound will exhibit a sharp melting range of 1-2 °C.

Determination of Boiling Point

The boiling point can be determined using the Thiele tube method, which is suitable for small sample volumes.[11][12][13][14]

Materials:

  • Sample of this compound

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Thiele tube containing mineral oil

  • Heating source (e.g., Bunsen burner or heating mantle)

  • Rubber band or wire to attach the test tube to the thermometer

Procedure:

  • Place a small amount of the liquid sample into the small test tube.

  • Invert a capillary tube (sealed end up) and place it inside the test tube with the sample.[11][12]

  • Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[12]

  • Clamp the thermometer so that the bulb and the sample are immersed in the mineral oil within the Thiele tube. The oil level should be above the side arm to ensure proper circulation.[12]

  • Gently heat the side arm of the Thiele tube.[12]

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a continuous and rapid stream of bubbles is observed.

  • Remove the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

Sample Preparation:

  • Accurately weigh approximately 5-20 mg of the this compound sample for ¹H NMR, or 20-50 mg for ¹³C NMR.[15]

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[15][16]

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[15]

  • Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.[17]

  • Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.[15]

Data Acquisition:

  • Follow the standard operating procedures for the specific NMR spectrometer being used. This typically involves inserting the sample, locking onto the deuterium signal of the solvent, shimming the magnetic field to achieve homogeneity, and acquiring the desired spectra (e.g., ¹H, ¹³C).

Application in Pharmaceutical Synthesis: Eltrombopag

This compound is a crucial intermediate in the synthesis of Eltrombopag, a drug used to treat thrombocytopenia.[1][18] The synthetic route involves a key Suzuki-Miyaura cross-coupling reaction.

Eltrombopag_Synthesis cluster_0 Suzuki-Miyaura Coupling A 1-Bromo-2-methoxy- 3-nitrobenzene C 2-Methoxy-3-nitro-3'- biphenylcarboxylic acid A->C Pd Catalyst, Base B 3'-Carboxyphenylboronic acid B->C D 3'-Amino-2'-hydroxy-3- biphenylcarboxylic acid C->D Reduction (e.g., H₂, Pd/C) & Demethylation F Eltrombopag D->F Diazotization, Coupling E 1-(3,4-Dimethylphenyl)-3-methyl- 1H-pyrazol-5(4H)-one E->F

Caption: Synthetic pathway to Eltrombopag from this compound.

The synthesis commences with a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and 3'-carboxyphenylboronic acid to form the biphenyl core.[19] This is followed by the reduction of the nitro group to an amine and demethylation of the methoxy group to a hydroxyl group. The resulting amino-hydroxy biphenyl carboxylic acid then undergoes diazotization and subsequent coupling with 1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one to yield the final drug substance, Eltrombopag.

References

An In-depth Technical Guide to 1-Bromo-2-methoxy-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral characterization of 1-Bromo-2-methoxy-3-nitrobenzene, a key intermediate in pharmaceutical synthesis.

Molecular Structure and Identifiers

This compound, also known as 2-Bromo-6-nitroanisole, is an organic compound with a substituted benzene ring.[1] Its structure features a bromine atom, a methoxy group (-OCH3), and a nitro group (-NO2) attached to the benzene core.

IdentifierValue
IUPAC Name This compound
Synonyms 2-Bromo-6-nitroanisole, 2-Bromo-6-nitrophenyl methyl ether, 3-Bromo-2-methoxynitrobenzene
CAS Number 98775-19-0[1]
Molecular Formula C₇H₆BrNO₃[1]
Molecular Weight 232.03 g/mol [2]
InChI 1S/C7H6BrNO3/c1-12-7-5(8)3-2-4-6(7)9(10)11/h2-4H,1H3
InChIKey YAYBLVOBUIXMQY-UHFFFAOYSA-N
SMILES COc1c(Br)cccc1--INVALID-LINK--[O-]

Physicochemical Properties

This compound is typically a pale yellow to yellow or brown solid at room temperature.[3] It exhibits moderate solubility in organic solvents like ethanol and acetone and is less soluble in water due to its hydrophobic aromatic nature.

PropertyValueSource(s)
Appearance Pale yellow to yellow solid/powder[1][3]
Melting Point 62-68 °C[4]
Boiling Point 296.4 ± 20.0 °C at 760 mmHg[1]
Density 1.6 ± 0.1 g/cm³[1]
Flash Point 133.1 ± 21.8 °C[1]
Vapor Pressure 0.0 ± 0.6 mmHg at 25°C[3]
Refractive Index 1.581[3][4]
Purity (Assay) ≥98.0% to ≥99.0%[3][4]

Synthesis

The most common and efficient synthesis of this compound is through the O-alkylation of 2-Bromo-6-nitrophenol.[4] This reaction typically involves the use of a methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate.

Experimental Protocol: Synthesis from 2-Bromo-6-nitrophenol

Materials:

  • 2-Bromo-6-nitrophenol

  • Iodomethane (Methyl Iodide)

  • Potassium Carbonate (K₂CO₃)

  • Acetone

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, combine 2-bromo-6-nitrophenol (1.0 equivalent) and potassium carbonate (2.0 equivalents) in acetone.

  • Add iodomethane (2.0 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours (e.g., overnight) with stirring.[5]

  • Monitor the reaction progress using a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, cool the mixture to room temperature and filter to remove solid residues.

  • Wash the filter cake with ethyl acetate.

  • Combine the filtrate and the washings, and concentrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a yellow solid.[5]

Yields for this process are typically high, often exceeding 90%.[4]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 2-Bromo-6-nitrophenol 2-Bromo-6-nitrophenol Reflux Reflux (overnight) 2-Bromo-6-nitrophenol->Reflux Iodomethane Iodomethane Iodomethane->Reflux K2CO3_Acetone K₂CO₃ / Acetone K2CO3_Acetone->Reflux Base/Solvent Workup Aqueous Workup & Purification Reflux->Workup Reaction Mixture Product This compound Workup->Product Purified Product

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR spectroscopy is a key technique for confirming the structure of this compound.

¹H-NMR Data (300 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Assignment
3.92 (s, 3H)-OCH₃ protons
7.32 (d, 1H, J = 8.1 Hz)Aromatic proton
7.94-8.03 (m, 2H)Aromatic protons

Source:[5]

Note: In CDCl₃, the methoxy protons typically appear as a singlet at approximately 4.02 ppm.[4][5]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern with two major peaks for the molecular ion ([M]⁺ and [M+2]⁺) in a nearly 1:1 ratio, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Predicted Mass Spectrometry Fragmentation
m/z (for ⁷⁹Br isotope) Fragment Description
232Molecular Ion [M]⁺
234Isotopic Molecular Ion [M+2]⁺ (for ⁸¹Br)
233Protonated Molecular Ion [M+H]⁺
235Isotopic Protonated Molecular Ion [M+H+2]⁺ (for ⁸¹Br)
186Loss of a nitro group [M-NO₂]⁺
217Loss of a methyl radical from the methoxy group [M-CH₃]⁺

Source:[4]

An electrospray ionization (ESI) mass spectrum may show a peak at m/z 234, corresponding to [M+H]⁺.[6]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands for the nitro, methoxy, and aromatic groups.

Expected FT-IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode
~3100-3000Aromatic C-H stretch
~2950-2850Aliphatic C-H stretch (methoxy group)
~1600-1585, ~1500-1400Aromatic C=C stretching
~1530 and ~1350Asymmetric and symmetric NO₂ stretching
~1250-1000C-O stretching (methoxy group)
Below 1000C-Br stretching and C-H out-of-plane bending

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of Eltrombopag.[1][3] Eltrombopag is a thrombopoietin receptor agonist used to treat thrombocytopenia (low platelet counts).[1] The specific arrangement of the bromo, methoxy, and nitro groups on the benzene ring allows for its participation in complex organic reactions, such as nucleophilic substitution or coupling, which are essential for constructing the Eltrombopag molecule.[1]

Logical_Relationship A This compound B Key Intermediate A->B Serves as a C Pharmaceutical Synthesis B->C D Eltrombopag (Thrombocytopenia Treatment) C->D Leads to

Caption: Role of this compound in synthesis.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be used in a well-ventilated area or a fume hood. Store the compound in a cool, dry place away from incompatible materials.

This guide provides a foundational understanding of this compound for its application in research and development. For further details, consulting the cited literature and safety data sheets is recommended.

References

A Technical Guide to the IUPAC Nomenclature of 1-Bromo-2-methoxy-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This guide provides a detailed examination of the systematic naming protocol for polysubstituted benzene derivatives, using 1-Bromo-2-methoxy-3-nitrobenzene as the primary case study. It outlines the hierarchical rules set by the International Union of Pure and Applied Chemistry (IUPAC), presents the physicochemical properties of the compound, and offers graphical representations to illustrate the logical workflow of the nomenclature process. This document is intended for researchers, chemists, and professionals in drug development who require a precise understanding of organic compound identification.

Compound Identification and Physicochemical Properties

This compound is a polysubstituted aromatic organic compound.[1] It serves as a valuable intermediate in various organic syntheses, including the manufacturing of pharmaceuticals like Eltrombopag.[2] The compound is typically a pale yellow to yellow or brown solid at room temperature.[1][2] A summary of its key properties is presented below.

PropertyValue
IUPAC Name This compound
Synonym(s) 2-Bromo-6-nitroanisole[1]
CAS Number 98775-19-0[1][2]
Molecular Formula C₇H₆BrNO₃[2][3]
Molecular Weight 232.03 g/mol [2]
Melting Point 62-68 °C[2]
Boiling Point 296.4 ± 20.0 °C (at 760 mmHg)[2]
Density 1.6 ± 0.1 g/cm³[2]

Standard Protocol for IUPAC Nomenclature

The systematic name for a polysubstituted benzene derivative is determined by a hierarchical set of rules established by IUPAC. The process ensures a unique and unambiguous name for a given chemical structure. For compounds with three or more substituents, numerical locants are used to define their positions.

Step 1: Identify the Parent Compound The parent compound is benzene. None of the substituents (bromo, methoxy, nitro) typically grant the ring a common name that takes precedence in this combination (such as phenol or aniline).[4][5] Therefore, "benzene" is used as the root name.

Step 2: Identify the Substituents The three groups attached to the benzene ring are:

  • -Br: Bromo

  • -OCH₃: Methoxy

  • -NO₂: Nitro

Step 3: Assign Locants (Numbering) The primary goal is to number the carbon atoms of the benzene ring to assign the lowest possible set of locants to the substituents.[6]

  • Rule: The numbering should start on one substituted carbon and proceed around the ring (clockwise or counterclockwise) to give the other substituents the lowest possible numbers.

  • Application: In this case, the substituents are located at adjacent positions. Starting at the bromine atom gives the locant set 1, 2, 3. Starting at the nitro group would yield 1, 2, 3. Starting at the methoxy group would also yield 1, 2, 3.

Step 4: Prioritize for Equal Locant Sets (Alphabetical Order) When different numbering schemes produce the same lowest locant set (here, 1, 2, 3), the tie is broken by assigning the number 1 position to the substituent that comes first alphabetically.[4]

  • Alphabetical Order: Bromo, Methoxy, Nitro.

  • Application: "Bromo" comes first alphabetically. Therefore, the carbon atom bonded to the bromine atom is assigned position 1. This definitively sets the numbering as 1-bromo, 2-methoxy, and 3-nitro.

Step 5: Assemble the Final Name The substituents are listed in alphabetical order, preceded by their numerical locants. The parent name ("benzene") is appended at the end.[7]

  • Final Name: this compound

Visualization of Structure and Nomenclature Workflow

Graphical representations are crucial for clarifying molecular structures and logical processes in chemistry.

IUPAC_Naming_Workflow start Start with Chemical Structure identify_parent Identify Parent Compound (Benzene) start->identify_parent identify_substituents Identify Substituents (-Br, -OCH₃, -NO₂) identify_parent->identify_substituents assign_locants Assign Lowest Locant Set (1, 2, 3) identify_substituents->assign_locants check_tie Is the Locant Set Unique? assign_locants->check_tie alphabetize Apply Alphabetical Priority (Bromo > Methoxy > Nitro) check_tie->alphabetize No assemble_name Assemble Final Name check_tie->assemble_name Yes alphabetize->assemble_name final_name This compound assemble_name->final_name

References

An In-depth Technical Guide to the Synthesis and Characterization of 1-Bromo-2-methoxy-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-bromo-2-methoxy-3-nitrobenzene, a key intermediate in the preparation of various organic compounds, including pharmaceuticals. This document details the prevalent synthetic methodology, experimental protocols, and extensive characterization data.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 2-bromo-6-nitrophenol with an appropriate methylating agent, such as iodomethane, in the presence of a weak base.

Reaction Scheme

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The phenoxide ion, generated in situ from 2-bromo-6-nitrophenol and a base, acts as a nucleophile and attacks the electrophilic methyl group of iodomethane, displacing the iodide leaving group.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product 2-Bromo-6-nitrophenol 2-Bromo-6-nitrophenol Reaction Williamson Ether Synthesis (Reflux) 2-Bromo-6-nitrophenol->Reaction Iodomethane Iodomethane Iodomethane->Reaction Potassium_Carbonate K2CO3 (Base) Potassium_Carbonate->Reaction Acetone Acetone (Solvent) Acetone->Reaction Product This compound Reaction->Product

Caption: Synthetic pathway for this compound.

Experimental Protocol

This protocol is a general procedure based on commonly reported methods.

Materials:

  • 2-Bromo-6-nitrophenol

  • Iodomethane

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-bromo-6-nitrophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add iodomethane (2.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours (typically overnight) until the reaction is complete (monitored by TLC).

  • After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

  • Wash the filter cake with ethyl acetate.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound as a pale yellow solid.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are performed using various analytical techniques.

Physical Properties
PropertyValue
Molecular Formula C₇H₆BrNO₃
Molecular Weight 232.03 g/mol
Appearance Pale yellow to yellow powder or solid
Melting Point 62-68 °C
Boiling Point 296.4 ± 20.0 °C at 760 mmHg
Density 1.6 ± 0.1 g/cm³
Refractive Index 1.581
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8m2HAromatic Protons
~7.1t1HAromatic Proton
~4.0s3HMethoxy Protons (-OCH₃)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) - Predicted:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-Br110 - 120
Aromatic C-H120 - 140
C-NO₂145 - 155
C-OCH₃150 - 160
-OCH₃55 - 65

IR (Infrared) Spectroscopy - Predicted:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H stretchAromatic
2950 - 2850C-H stretchMethoxy (-OCH₃)
1550 - 1500Asymmetric NO₂ stretchNitro (-NO₂)
1350 - 1300Symmetric NO₂ stretchNitro (-NO₂)
1250 - 1000C-O stretchAryl ether
650 - 500C-Br stretchBromo

Mass Spectrometry (MS):

The mass spectrum is expected to show a molecular ion peak [M]⁺ and an [M+2]⁺ peak of similar intensity due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

m/z (for ⁷⁹Br/⁸¹Br)Ion/FragmentDescription
231/233[M]⁺Molecular Ion
185/187[M - NO₂]⁺Loss of the nitro group
200/202[M - OCH₃]⁺Loss of the methoxy group

Experimental Workflow

The overall workflow from synthesis to characterization is outlined below.

Experimental_Workflow cluster_characterization Analytical Techniques Start Start: Synthesis Planning Synthesis Synthesis of this compound (Williamson Ether Synthesis) Start->Synthesis Workup Reaction Work-up (Filtration, Extraction, Washing) Synthesis->Workup Purification Purification (Column Chromatography / Recrystallization) Workup->Purification Characterization Characterization of Pure Product Purification->Characterization NMR ¹H and ¹³C NMR Characterization->NMR IR IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS Physical_Properties Melting Point, etc. Characterization->Physical_Properties End End: Data Analysis and Reporting NMR->End IR->End MS->End Physical_Properties->End

Caption: General workflow for the synthesis and characterization.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

This guide provides a foundational understanding for the synthesis and characterization of this compound. Researchers are advised to consult relevant safety data sheets (SDS) and peer-reviewed literature for more specific details and to ensure safe laboratory practices.

Spectral Data Analysis of 1-Bromo-2-methoxy-3-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the organic compound 1-Bromo-2-methoxy-3-nitrobenzene (CAS No. 98775-19-0). The information presented herein is crucial for the structural elucidation, identification, and quality control of this compound, which serves as a key intermediate in various synthetic applications, including pharmaceutical drug development. This document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines the experimental protocols for their acquisition, and presents a logical workflow for spectral analysis.

Quantitative Spectral Data Summary

The following tables summarize the available and predicted spectral data for this compound.

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignmentSolvent
7.94-8.03m2H-Aromatic HDMSO-d₆
7.32d1H8.1Aromatic HDMSO-d₆
3.92s3H--OCH₃DMSO-d₆
7.81-7.74m2H-Aromatic HCDCl₃
7.13t1H8.1Aromatic HCDCl₃
4.02s3H--OCH₃CDCl₃

Note: Variations in chemical shifts are dependent on the solvent used.

Table 2: Predicted ¹³C NMR Spectral Data

Carbon AssignmentPredicted Chemical Shift (δ) ppm
C2 (-OCH₃)150 - 160
C3 (-NO₂)145 - 155
C5130 - 140
C6125 - 135
C4120 - 130
C1 (-Br)110 - 120
-OCH₃55 - 65

Table 3: Infrared (IR) Spectroscopy Data

Functional GroupCharacteristic Absorption Range (cm⁻¹)
NO₂ Asymmetric Stretch1570 - 1500
NO₂ Symmetric Stretch1370 - 1300
C-O-C Stretch (Aryl Ether)1275 - 1200
C-Br Stretch680 - 515
Aromatic C-H Stretch3100 - 3000
Aromatic C=C Stretch1600 - 1450

Disclaimer: This data represents the expected characteristic absorption bands for the functional groups present in this compound. An experimental spectrum was not found in the reviewed literature.

Table 4: Mass Spectrometry (MS) Data

Ionm/z
[M+H]⁺234

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is utilized.

Sample Preparation:

  • Approximately 5-10 mg of solid this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆).

  • A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent does not contain an internal standard.

  • The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

  • The spectrometer is locked onto the deuterium signal of the solvent and the magnetic field is shimmed to achieve homogeneity.

  • A standard proton pulse sequence is used to acquire the spectrum.

  • Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition:

  • A carbon pulse program, typically with proton decoupling, is employed.

  • A wider spectral width (e.g., 0-220 ppm) is necessary.

  • A larger number of scans and a longer acquisition time are generally required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Sample Preparation (Solid Sample):

  • KBr Pellet Method: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent or translucent pellet.

  • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

  • A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.

  • The sample is placed in the spectrometer's sample compartment.

  • The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., Gas Chromatography or Liquid Chromatography), is used. Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

Sample Preparation:

  • A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • The concentration is typically in the range of 1-10 µg/mL.

Data Acquisition (ESI-MS):

  • The sample solution is introduced into the ESI source, where it is nebulized and ionized.

  • The resulting ions are guided into the mass analyzer.

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • A mass spectrum is generated by plotting the ion intensity versus the m/z ratio.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of an organic compound like this compound.

Spectral_Analysis_Workflow cluster_synthesis Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound (Solid Sample) NMR_Acq NMR Spectroscopy (¹H and ¹³C) Sample->NMR_Acq Dissolve in deuterated solvent IR_Acq IR Spectroscopy (FTIR) Sample->IR_Acq Prepare KBr pellet or use ATR MS_Acq Mass Spectrometry (ESI-MS) Sample->MS_Acq Dissolve in volatile solvent NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR_Acq->NMR_Data IR_Data IR Spectrum (Functional Groups) IR_Acq->IR_Data MS_Data Mass Spectrum (Molecular Weight) MS_Acq->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectral analysis of this compound.

An In-depth Technical Guide to the Solubility and Stability of 1-Bromo-2-methoxy-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1-Bromo-2-methoxy-3-nitrobenzene (CAS No. 98775-19-0), a key intermediate in pharmaceutical synthesis. This document collates available physicochemical data, outlines potential degradation pathways, and provides detailed experimental protocols for the evaluation of its solubility and stability, in line with industry standards.

Core Physicochemical Properties

This compound is a substituted nitroaromatic compound with the molecular formula C₇H₆BrNO₃.[1] Its chemical structure, featuring a bromine atom, a methoxy group, and a nitro group on a benzene ring, dictates its physical and chemical behavior. The compound typically appears as a pale yellow to yellow or off-white solid.[2][3]

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 98775-19-0[4]
Molecular Formula C₇H₆BrNO₃[1]
Molecular Weight 232.03 g/mol [1]
Appearance Pale yellow to yellow, off-white solid/powder[2][3]
Melting Point 36 - 68 °C[1][2]
Boiling Point 296.4 ± 20.0 °C (Predicted)[5]
Density 1.640 ± 0.06 g/cm³ (Predicted)[5]
Flash Point 133.1 ± 21.8 °C[2]
Vapor Pressure 0.003 mmHg at 25°C[1]

Solubility Profile

The solubility of this compound is a critical parameter for its handling, reaction kinetics, and purification processes. Its aromatic and halogenated nature suggests limited aqueous solubility, a characteristic common to many organic intermediates.

Qualitative Solubility

Published data indicates that this compound is sparingly soluble to insoluble in water.[1][6] Conversely, it exhibits moderate to good solubility in a range of organic solvents. This is attributed to its hydrophobic aromatic core.

Table 2: Qualitative Solubility of this compound

SolventSolubilityReferences
Water Insoluble / Less soluble[1][6]
Ethanol Moderately soluble[6]
Acetone Moderately soluble[6]
Diethyl Ether Soluble[1]
Dimethylformamide (DMF) Soluble[1]
Quantitative Solubility

Stability Profile

The stability of this compound is a key consideration for its storage, handling, and use in multi-step syntheses. The presence of the electron-withdrawing nitro group can influence the molecule's susceptibility to degradation under various conditions.

General Stability and Storage

Under standard conditions, this compound is considered a relatively stable compound.[2] For long-term storage, it is recommended to keep the substance in a cool, dry, and well-ventilated area, away from heat, open flames, and strong oxidizing agents.[1]

Potential Degradation Pathways

While specific degradation studies on this compound are limited, the chemical nature of nitroaromatic compounds suggests several potential degradation pathways:

  • Thermal Decomposition: Nitroaromatic compounds can undergo complex and potentially autocatalytic decomposition at elevated temperatures. The initial step in the thermal decomposition of similar compounds often involves the cleavage of the C-NO₂ bond.[7][8] The presence of ortho-substituents can introduce alternative decomposition mechanisms.[7]

  • Photodegradation: Aromatic nitro compounds are known to be susceptible to photodegradation, especially in the presence of UV light.[9] Studies on nitrobenzene have shown that irradiation can lead to the formation of various photoproducts.[9] In the presence of other reagents, such as hydrogen peroxide, this degradation can be accelerated.[10] Photolysis of nitroaromatic compounds can also be a source of nitrous acid.[11]

  • Hydrolytic Degradation: While generally stable in water, prolonged exposure to extreme pH conditions (strong acids or bases) could potentially lead to hydrolysis, although specific data for this compound is unavailable.

  • Oxidative Degradation: Strong oxidizing agents could potentially react with the molecule, although the electron-withdrawing nature of the nitro group generally makes the aromatic ring less susceptible to electrophilic attack.

Experimental Protocols

To provide researchers with practical guidance, the following sections detail standardized experimental protocols for determining the solubility and stability of this compound.

Protocol for Determining Aqueous Solubility (Adapted from OECD Guideline 105)

This protocol describes the flask method, suitable for substances with a solubility of 10⁻² g/L or higher.[12][13]

Objective: To determine the saturation mass concentration of this compound in water at a controlled temperature.

Materials:

  • This compound (analytical standard grade)

  • Deionized or distilled water

  • Constant temperature apparatus (e.g., water bath or incubator) at 20 ± 0.5 °C

  • Stirring device (e.g., magnetic stirrer)

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.

  • Equilibration: Add an excess amount of this compound to a known volume of water in a flask.

  • The mixture is agitated at a constant temperature (20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, the mixture is allowed to stand to let the solid settle. The supernatant is then centrifuged to remove any suspended particles.

  • Quantification: A sample of the clear supernatant is carefully removed, diluted if necessary, and the concentration of the dissolved substance is determined using a validated analytical method like HPLC-UV.

  • The experiment should be performed in at least duplicate.

Data Analysis: The solubility is reported as the average concentration from the replicate experiments, expressed in g/L or mol/L, along with the standard deviation.

G Workflow for Aqueous Solubility Determination (OECD 105) cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start add_excess Add excess compound to water start->add_excess agitate Agitate at constant temperature (e.g., 20°C) add_excess->agitate check_equilibrium Periodically sample to confirm equilibrium agitate->check_equilibrium phase_separation Phase separation (Centrifugation) check_equilibrium->phase_separation Equilibrium reached quantify Quantify concentration in supernatant via HPLC phase_separation->quantify end End: Report solubility quantify->end

Caption: General workflow for determining the aqueous solubility of a solid compound.

Protocol for Stability Assessment (Adapted from ICH Q1A(R2) Guideline)

This protocol outlines a forced degradation study to identify potential degradation products and demonstrate the stability-indicating nature of an analytical method.[14]

Objective: To investigate the intrinsic stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Temperature and humidity controlled chambers

  • Photostability chamber

  • Validated stability-indicating HPLC method (e.g., reverse-phase gradient with UV detection)

Procedure:

  • Sample Preparation: Prepare solutions of this compound in suitable solvents.

  • Stress Conditions: Expose the samples to the following conditions:

    • Acid Hydrolysis: Treat with 0.1 M HCl at an elevated temperature (e.g., 60 °C).

    • Base Hydrolysis: Treat with 0.1 M NaOH at room temperature or elevated temperature.

    • Oxidation: Treat with 3% H₂O₂ at room temperature.

    • Thermal Stress: Expose the solid compound to dry heat (e.g., 80 °C).

    • Photostability: Expose the solid compound and its solution to light according to ICH Q1B guidelines.

  • Time Points: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method. The method should be able to separate the intact compound from any degradation products.

  • Peak Purity: Assess the peak purity of the parent compound to ensure no co-eluting degradants.

Data Analysis:

  • Calculate the percentage degradation of this compound under each stress condition.

  • Identify and, if possible, characterize the major degradation products.

  • The results will establish the degradation profile and help in developing a robust analytical method for routine stability testing.

G Workflow for Forced Degradation Study cluster_stress Stress Conditions start Prepare sample solutions acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation (H₂O₂) start->oxidation thermal Thermal Stress start->thermal photo Photostability start->photo analyze Analyze samples at time points using stability-indicating HPLC acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze evaluate Evaluate degradation, peak purity, and mass balance analyze->evaluate end End: Identify degradation pathways and validate method evaluate->end

Caption: General workflow for conducting a forced degradation study to assess stability.

Role in Pharmaceutical Synthesis

This compound is a crucial intermediate in the synthesis of Eltrombopag, a thrombopoietin receptor agonist used to treat thrombocytopenia. It serves as a building block for constructing the biphenyl core of the Eltrombopag molecule. The synthesis typically involves a Suzuki-Miyaura coupling reaction where the bromine atom of this compound is coupled with a boronic acid derivative.[15]

G Role in Eltrombopag Synthesis reactant1 This compound reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base) reactant1->reaction reactant2 3-Carboxyphenylboronic acid reactant2->reaction intermediate 2'-methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid reaction->intermediate further_steps Further Synthetic Steps (Reduction, Diazotization, Coupling) intermediate->further_steps product Eltrombopag further_steps->product

Caption: Simplified synthetic pathway showing the role of the title compound in Eltrombopag synthesis.

Conclusion

This compound is a stable organic intermediate with solubility characteristics typical of a hydrophobic aromatic compound. While it is stable under normal storage conditions, it is susceptible to degradation under thermal and photolytic stress, a common trait for nitroaromatic compounds. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess its solubility and stability, ensuring its appropriate handling and use in pharmaceutical development and other chemical syntheses. Further research to quantify its solubility in various solvents and to fully elucidate its degradation pathways would be beneficial for optimizing its application in synthetic chemistry.

References

1-Bromo-2-methoxy-3-nitrobenzene: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 1-Bromo-2-methoxy-3-nitrobenzene (CAS No. 98775-19-0), a key intermediate in pharmaceutical synthesis and other chemical applications. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment.

Chemical Identification and Physical Properties

This compound is a pale yellow to yellow solid organic compound.[1] It is recognized for its role as a building block in the synthesis of various organic compounds, including dyes, agrochemicals, and specialty chemicals.[1] Notably, it serves as an intermediate in the synthesis of Eltrombopag, a medication for treating thrombocytopenia.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₆BrNO₃[1]
Molecular Weight 232.03 g/mol [1][2]
Appearance Pale yellow to yellow powder/solid[1]
Melting Point 51 - 68 °C[1][2]
Boiling Point 296.4 ± 20.0 °C at 760 mmHg[1][3]
Density ~1.6 g/cm³[1]
Flash Point 133.1 ± 21.8 °C[1][3]
Solubility Insoluble in water; soluble in organic solvents such as ethanol, acetone, diethyl ether, and dimethylformamide.[4][5]
Vapor Pressure 0.0 ± 0.6 mmHg at 25°C[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

Table 2: GHS Hazard Classification

ClassificationCodeDescription
Acute Toxicity, OralH302Harmful if swallowed
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Acute Toxicity, InhalationH332Harmful if inhaled
Specific target organ toxicity — single exposureH335May cause respiratory irritation

GHS Pictogram:

alt text

Signal Word: Warning [4][5]

Precautionary Statements: [2][4][5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P310: Immediately call a POISON CENTER or doctor/physician.

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[6] No specific LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) data is currently available for this compound. Chronic exposure to similar nitrobenzene compounds may lead to conditions such as anemia and methemoglobinemia.[6]

Experimental Protocols: General Safety Assessment Methodologies

While specific experimental safety data for this compound is not publicly available, the following are general, standardized protocols for assessing the types of hazards this chemical presents. These are based on OECD guidelines for the testing of chemicals.

General Protocol for In Vitro Skin Irritation Testing (Based on OECD TG 439):

  • Objective: To assess the skin irritation potential of a test chemical.

  • Test System: Reconstituted human epidermis (RhE) model.

  • Procedure:

    • A small amount of the test chemical (in solid or liquid form) is applied topically to the RhE tissue surface.

    • The chemical is left in contact with the tissue for a specified period (e.g., 60 minutes).

    • The tissue is then rinsed and incubated for a post-exposure period (e.g., 42 hours).

    • Cell viability is measured using a quantitative assay, typically the MTT assay, which measures mitochondrial dehydrogenase activity.

  • Interpretation: The reduction in cell viability compared to negative controls determines the irritation potential. A viability below 50% is generally indicative of an irritant.

General Protocol for Acute Oral Toxicity Assessment (Based on OECD TG 423):

  • Objective: To determine the acute oral toxicity of a substance.

  • Test System: Typically rats or mice of a single sex (usually females).

  • Procedure:

    • A single dose of the substance is administered by gavage to a small group of animals.

    • The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

    • Animals are observed for signs of toxicity and mortality for up to 14 days.

    • The outcome of the first group determines the dose for the next group (if any).

  • Interpretation: The results allow for the classification of the substance into one of five toxicity categories defined by the GHS.

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and maintain the chemical's integrity.

Handling: [7]

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Avoid the formation of dust and aerosols.

  • Avoid contact with skin, eyes, and clothing.

  • Use non-sparking tools to prevent electrostatic discharge.

  • Wash hands thoroughly after handling.

Storage: [1][2][7]

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly sealed.

  • Store away from direct sunlight and sources of ignition.

  • Incompatible materials include strong oxidizing agents and strong bases.

  • Recommended storage temperature is between 2°C and 8°C.[2]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.[6]Protects against splashes and dust.
Skin Protection Chemically resistant gloves (e.g., nitrile rubber), and a lab coat.Prevents skin contact and irritation.[6]
Respiratory Protection Use a NIOSH/MSHA-approved respirator if ventilation is inadequate or for emergency situations.Protects against inhalation of harmful dust or vapors.

Emergency Procedures

A clear and practiced emergency plan is critical when working with hazardous chemicals.

First Aid Measures: [1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water if the person is conscious. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or foam.[1]

  • Specific Hazards: During a fire, irritating and toxic gases may be generated.[1]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures:

  • Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE as described in Section 6. Avoid breathing dust or vapors.[1]

  • Environmental Precautions: Prevent the chemical from entering drains or waterways.[1]

  • Containment and Cleanup: Sweep up the spilled solid material, taking care to minimize dust generation. Place it in a suitable, labeled container for disposal.[1]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not dispose of it in the sewer system.

Visualized Workflow for Safety and Handling

The following diagram illustrates the logical workflow for the safe handling of this compound.

Workflow for Safe Handling of this compound cluster_preparation Preparation cluster_handling Handling cluster_storage Storage & Waste cluster_emergency Emergency Response Assess Risks Assess Risks Review SDS Review SDS Assess Risks->Review SDS Wear PPE Wear PPE Review SDS->Wear PPE Use Fume Hood Use Fume Hood Wear PPE->Use Fume Hood Avoid Dust Avoid Dust Use Fume Hood->Avoid Dust Ground Equipment Ground Equipment Avoid Dust->Ground Equipment Store Properly Store Properly Ground Equipment->Store Properly Segregate Waste Segregate Waste Store Properly->Segregate Waste Dispose Safely Dispose Safely Segregate Waste->Dispose Safely Spill Spill Contain & Clean Contain & Clean Spill->Contain & Clean Exposure Exposure Follow First Aid Follow First Aid Exposure->Follow First Aid Fire Fire Use Extinguisher Use Extinguisher Fire->Use Extinguisher

Caption: Logical workflow for the safe handling of this compound.

References

A Comprehensive Technical Guide to 1-Bromo-2-methoxy-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 1-bromo-2-methoxy-3-nitrobenzene, a key chemical intermediate in the pharmaceutical industry. The document covers its chemical and physical properties, established synthesis protocols, and significant applications, with a focus on its role in the synthesis of Eltrombopag.

Chemical Identity and Properties

This compound, also known as 2-bromo-6-nitroanisole, is an organic compound with the chemical formula C₇H₆BrNO₃.[1] It is characterized by a benzene ring substituted with a bromine atom, a methoxy group, and a nitro group.[2] The presence of both an electron-donating methoxy group and an electron-withdrawing nitro group influences its chemical reactivity, making it a versatile reagent in organic synthesis.[2] This compound is typically a pale yellow to brown solid at room temperature and is soluble in organic solvents like ethanol and acetone, with limited solubility in water.[2]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the tables below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₇H₆BrNO₃[1][2]
Molecular Weight 232.03 g/mol [2][3]
CAS Number 98775-19-0[4][5]
Appearance Pale yellow to yellow powder/solid[2][4][6]
Melting Point 36-37°C, 51°C, 55-56°C, 62-68°C[1][4][7][8]
Boiling Point 296.4 ± 20.0 °C at 760 mmHg[1][4]
Density 1.6 ± 0.1 g/cm³[4][6]
Flash Point 133.1 ± 21.8 °C[4][6]
Vapor Pressure 0.0 ± 0.6 mmHg at 25°C[4]
Refractive Index 1.581[4][6]
Purity (Assay) ≥97.0%[4][5]
Spectroscopic DataValueSource
¹H NMR (300 MHz, CDCl₃) δ 7.81-7.74 (m, 2H), 7.13 (t, J=8.1 Hz, 1H), 4.02 (s, 3H)[8]
¹H NMR (300 MHz, DMSO-d₆) δ 7.94-8.03 (m, 2H), 7.32 (d, J=8.1 Hz, 1H), 3.92 (s, 3H)[8][9]
Mass Spectrum (ESI) m/z 234 [M+1][6]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the O-alkylation of 2-bromo-6-nitrophenol.[10] This reaction, a Williamson ether synthesis, typically utilizes a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.[10] The reaction is often carried out in a solvent such as acetone or dimethylformamide (DMF) and can achieve high yields, often exceeding 90%.[6][10]

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound based on literature procedures.

Protocol 1: Synthesis in Acetone

This protocol is favored for its efficiency and high yields.[10]

  • Reaction Setup : In a reaction vessel equipped with a stirrer, condenser, and thermometer, dissolve 2-bromo-6-nitrophenol (e.g., 46.55 g, 0.214 mol) in acetone (e.g., 500 mL).[6]

  • Addition of Reagents : Add potassium carbonate (e.g., 35.36 g, 0.26 mol) to the solution, followed by the addition of iodomethane (e.g., 20.1 mL, 0.32 mol).[6]

  • Reaction Conditions : Heat the reaction mixture to reflux (approximately 70°C) and maintain for 40 hours.[6]

  • Work-up :

    • Cool the mixture to room temperature and filter through Celite. Wash the filter cake with ethyl acetate.[6]

    • Concentrate the filtrate under reduced pressure.[6]

    • Dilute the residue with ethyl acetate (e.g., 1300 mL) and water (e.g., 500 mL).[6]

    • Separate the organic layer and wash it with saturated brine and dry over anhydrous sodium sulfate.[8][9]

  • Purification : Purify the crude product by silica gel column chromatography to yield this compound as a brown or yellow solid.[6] A reported yield for a similar procedure is 90.0%.[6]

Protocol 2: Synthesis in DMF

  • Reaction Setup : Dissolve 2-bromo-6-nitrophenol (e.g., 5 g, 22.94 mmol) in DMF (e.g., 18 mL).[6]

  • Addition of Reagents : Add potassium carbonate (e.g., 9.51 g, 68.8 mmol) and stir the mixture for 15 minutes. Then, add iodomethane (e.g., 2.87 mL, 45.9 mmol).[6]

  • Reaction Conditions : Stir the resulting mixture at room temperature overnight.[6]

  • Work-up :

    • Add cold water (e.g., 75 mL) to the reaction mixture and stir/sonicate.[6]

    • Collect the resulting solid by filtration.[6]

  • Purification : The collected solid can be further purified if necessary, for instance, by recrystallization or column chromatography. An 89% yield has been reported using this method.[6]

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.[2][4] Its most prominent application is in the production of Eltrombopag, a medication used to treat thrombocytopenia (low platelet counts).[4] The bromine, methoxy, and nitro groups on the benzene ring provide the necessary reactivity for subsequent complex organic reactions, such as nucleophilic substitution or coupling, which are essential for constructing the molecular framework of Eltrombopag.[4] It is also noted as an intermediate in the synthesis of Benzofuran ketone anticancer drugs.[11]

Visualized Workflows and Pathways

To better illustrate the synthesis and utility of this compound, the following diagrams are provided.

Synthesis_of_1_Bromo_2_methoxy_3_nitrobenzene Reagents Methyl Iodide (CH3I) Potassium Carbonate (K2CO3) Acetone or DMF This compound This compound Reagents->this compound

Caption: Synthesis of this compound via O-alkylation.

Role_as_Intermediate Further_Reactions Nucleophilic Substitution/ Coupling Reactions Eltrombopag Eltrombopag Further_Reactions->Eltrombopag

Caption: Role as an intermediate in the synthesis of Eltrombopag.

Handling and Safety

This compound is harmful if swallowed and may cause skin, eye, and respiratory irritation.[5] Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, goggles, and a lab coat.[1] It should be stored in a cool, well-ventilated area away from high temperatures and open flames.[1][4]

References

An In-depth Technical Guide to 2-Bromo-6-nitroanisole: Properties and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-6-nitroanisole is a key aromatic intermediate with significant applications in the synthesis of complex organic molecules, most notably in the pharmaceutical industry. Its unique substitution pattern, featuring a bromo, a nitro, and a methoxy group on a benzene ring, provides a versatile scaffold for a variety of chemical transformations. This technical guide provides a comprehensive overview of the physicochemical and spectral properties of 2-Bromo-6-nitroanisole, detailed experimental protocols for its synthesis and key reactions, and its critical role as a building block in the synthesis of the thrombopoietin receptor agonist, Eltrombopag.

Chemical and Physical Properties

2-Bromo-6-nitroanisole is a faint orange to light yellow crystalline solid at room temperature.[1] Its core structure consists of a benzene ring substituted with a bromine atom at position 2, a nitro group at position 6, and a methoxy group at position 1. This arrangement of functional groups dictates its reactivity and utility in organic synthesis.

Table 1: Physicochemical Properties of 2-Bromo-6-nitroanisole

PropertyValueSource
CAS Number 98775-19-0[1][2][3]
Molecular Formula C₇H₆BrNO₃[1][2]
Molecular Weight 232.03 g/mol [1][2]
Appearance Faint orange to light yellow crystalline solid[1]
Melting Point 64-65 °C[3][4]
Boiling Point 296.4 °C at 760 mmHg[3]
Density 1.64 g/cm³[3]
Flash Point 133.1 °C[3]
Purity ≥95% to ≥99%[1][2][5]
Synonyms 1-Bromo-2-methoxy-3-nitrobenzene[1][4]

Table 2: Spectral Data of 2-Bromo-6-nitroanisole (Predicted and/or from Related Compounds)

Spectrum TypeKey Features
¹H NMR Aromatic protons typically appear in the range of 7.0-8.5 ppm. The methoxy group protons will be a singlet around 3.9-4.1 ppm.
¹³C NMR Aromatic carbons will be observed between 110-160 ppm. The carbon attached to the methoxy group will be in the range of 55-60 ppm.
IR Spectroscopy Characteristic peaks for the C-Br stretch (around 500-600 cm⁻¹), asymmetric and symmetric NO₂ stretching (around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹ respectively), and C-O-C stretching of the anisole group (around 1250 cm⁻¹ and 1050 cm⁻¹).
Mass Spectrometry The molecular ion peak (M+) would be expected at m/z 231 and 233 in an approximate 1:1 ratio due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Applications in Organic Synthesis

The primary and most well-documented use of 2-Bromo-6-nitroanisole is as a crucial intermediate in the synthesis of Eltrombopag, a non-peptide thrombopoietin receptor agonist used to treat thrombocytopenia.[3] Its chemical structure allows for several key transformations:

  • Suzuki-Miyaura Coupling: The bromo substituent serves as a handle for palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.

  • Nitro Group Reduction: The nitro group can be readily reduced to an amino group, which can then undergo further functionalization, such as diazotization.

  • Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group activates the aromatic ring, making it susceptible to nucleophilic attack, potentially displacing the bromo group under certain conditions.

Experimental Protocols

Synthesis of 2-Bromo-6-nitroanisole

A plausible synthetic route to 2-Bromo-6-nitroanisole involves the methylation of the hydroxyl group of 2-bromo-6-nitrophenol.

Materials:

  • 2-Bromo-6-nitrophenol

  • Methyl iodide or dimethyl sulfate

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromo-6-nitrophenol (1.0 eq) in anhydrous DMF.

  • Add potassium carbonate (1.5 eq) to the solution and stir the mixture at room temperature for 15 minutes.

  • Slowly add methyl iodide (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield pure 2-Bromo-6-nitroanisole.

Suzuki-Miyaura Coupling of 2-Bromo-6-nitroanisole

This protocol describes the palladium-catalyzed cross-coupling of 2-Bromo-6-nitroanisole with 3-carboxyphenylboronic acid, a key step in the synthesis of an Eltrombopag intermediate.[1]

Materials:

  • 2-Bromo-6-nitroanisole

  • 3-Carboxyphenylboronic acid

  • Dichloro bis[di-tert-butyl-(4-dimethylaminophenyl)phosphine]palladium(II) [Pd-132] or a similar Pd catalyst (e.g., Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Hydrochloric acid (1M)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a reaction vessel, add 2-Bromo-6-nitroanisole (1.0 eq), 3-carboxyphenylboronic acid (1.3 eq), sodium carbonate (2.0 eq), and the palladium catalyst (0.05 eq).[1]

  • Under an inert atmosphere, add a degassed mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 85 °C and stir for 12 hours, monitoring the reaction by TLC or LC-MS.[1]

  • After the reaction is complete, cool the mixture to room temperature and add water.

  • Acidify the aqueous layer with 1M HCl to a pH of approximately 2-3 to precipitate the product.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product, 2'-methoxy-3'-nitrobiphenyl-3-carboxylic acid, can be purified by recrystallization or column chromatography.

Reduction of the Nitro Group

This protocol outlines a general procedure for the reduction of the nitro group in a substituted nitroarene to an amine using tin(II) chloride.

Materials:

  • Nitro-containing aromatic compound (e.g., the product from the Suzuki-Miyaura coupling)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the nitro-containing compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add tin(II) chloride dihydrate (4-5 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is basic.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude amine can be purified by column chromatography.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key synthetic transformations involving 2-Bromo-6-nitroanisole.

G cluster_synthesis Synthesis of 2-Bromo-6-nitroanisole 2-Bromo-6-nitrophenol 2-Bromo-6-nitrophenol Methylation Methylation 2-Bromo-6-nitrophenol->Methylation CH₃I, K₂CO₃, DMF 2-Bromo-6-nitroanisole_synth 2-Bromo-6-nitroanisole Methylation->2-Bromo-6-nitroanisole_synth

Caption: Synthesis of 2-Bromo-6-nitroanisole.

G cluster_suzuki Suzuki-Miyaura Coupling Pathway 2-Bromo-6-nitroanisole 2-Bromo-6-nitroanisole Suzuki_Coupling Suzuki-Miyaura Coupling 2-Bromo-6-nitroanisole->Suzuki_Coupling 3-Carboxyphenylboronic_acid 3-Carboxyphenyl- boronic acid 3-Carboxyphenylboronic_acid->Suzuki_Coupling Intermediate 2'-Methoxy-3'-nitro- biphenyl-3-carboxylic acid Suzuki_Coupling->Intermediate Pd Catalyst, Base

Caption: Suzuki-Miyaura coupling reaction.

G cluster_workflow General Synthetic Workflow Start 2-Bromo-6-nitroanisole Reaction_Type Reaction Type Start->Reaction_Type Suzuki Suzuki Coupling Reaction_Type->Suzuki C-C bond formation Nitro_Reduction Nitro Reduction Reaction_Type->Nitro_Reduction Amine synthesis SNAr Nucleophilic Aromatic Substitution Reaction_Type->SNAr Substitution Product_Suzuki Biaryl Compound Suzuki->Product_Suzuki Product_Reduction Aniline Derivative Nitro_Reduction->Product_Reduction Product_SNAr Substituted Anisole SNAr->Product_SNAr

Caption: Key transformations of 2-Bromo-6-nitroanisole.

Safety and Handling

2-Bromo-6-nitroanisole is harmful if swallowed, in contact with skin, or if inhaled.[3] It causes skin and serious eye irritation and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

2-Bromo-6-nitroanisole is a valuable and versatile intermediate in organic synthesis, with a particularly significant role in the pharmaceutical industry as a key building block for Eltrombopag. Its distinct functional groups allow for a range of chemical modifications, including palladium-catalyzed cross-coupling and nitro group reduction. The experimental protocols and property data provided in this guide serve as a comprehensive resource for researchers and drug development professionals working with this important compound. A thorough understanding of its chemistry and safe handling practices is essential for its effective and responsible use in the laboratory and beyond.

References

Methodological & Application

Application Note and Protocol: O-alkylation of 2-bromo-6-nitrophenol to Yield 1-Bromo-2-methoxy-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 1-bromo-2-methoxy-3-nitrobenzene via the O-alkylation of 2-bromo-6-nitrophenol. This reaction, a specific application of the Williamson ether synthesis, is a crucial step in the preparation of various chemical intermediates.[1][2] The protocol outlines the necessary reagents, equipment, and step-by-step procedures for the reaction, workup, and purification. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

The O-alkylation of phenols is a fundamental transformation in organic chemistry, enabling the synthesis of a wide array of aryl ethers. The Williamson ether synthesis is a classic and widely used method for this purpose, involving the reaction of a phenoxide with an alkylating agent.[3][4][5][6] In this application, 2-bromo-6-nitrophenol is deprotonated by a weak base to form the corresponding phenoxide, which then undergoes nucleophilic substitution with an alkylating agent to yield the desired product, this compound. This compound serves as a valuable building block in the synthesis of more complex molecules, including pharmaceuticals.[1] For instance, it is a key intermediate in the production of Eltrombopag, a drug used to treat thrombocytopenia.[1] The protocol described herein provides a reliable method for the efficient synthesis of this important intermediate.

Reaction Scheme

The O-alkylation of 2-bromo-6-nitrophenol proceeds as follows:

Reaction of 2-bromo-6-nitrophenol with a methylating agent in the presence of a base to form this compound.

Experimental Protocol

This protocol is based on established procedures for the Williamson ether synthesis of this compound.[7][8]

3.1. Materials and Equipment

  • Reactants:

    • 2-bromo-6-nitrophenol

  • Reagents:

    • Methyl iodide (Iodomethane) or Dimethyl sulfate

    • Potassium carbonate (K₂CO₃), anhydrous

    • Acetone, anhydrous

    • Ethyl acetate

    • Saturated brine solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Buchner funnel and filter paper

    • Rotary evaporator

    • Separatory funnel

    • Standard laboratory glassware (beakers, graduated cylinders, etc.)

    • Fume hood

3.2. Reaction Procedure

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-6-nitrophenol (1.0 eq).

  • Add anhydrous acetone to the flask to dissolve the starting material.

  • Add anhydrous potassium carbonate (2.0 eq) to the mixture.

  • While stirring, add the methylating agent (methyl iodide, 2.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain this temperature overnight.

  • Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC).

3.3. Workup and Purification

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium carbonate using a Buchner funnel and wash the filter cake with ethyl acetate.[7][8]

  • Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator.[7][8]

  • Dissolve the resulting residue in ethyl acetate.[7][8]

  • Transfer the solution to a separatory funnel and wash with a saturated brine solution.[7][8]

  • Separate the organic layer and dry it over anhydrous sodium sulfate.[7][8]

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • The crude this compound, obtained as a yellow solid, can be further purified by recrystallization if necessary.[7]

Data Presentation

The following table summarizes the quantitative data from a representative synthesis.[7][8]

ParameterValue
Starting Material2-bromo-6-nitrophenol (19.6 g, 90.0 mmol)
Methylating AgentIodomethane (25.6 g, 180 mmol)
BasePotassium Carbonate (24.9 g, 180 mmol)
SolventAcetone (400 mL)
Reaction TimeOvernight
Reaction TemperatureReflux
Product Yield20.2 g (97%)
Product AppearanceYellow Solid
¹H-NMR (300 MHz, DMSO-d6)δ 3.92 (s, 3H), 7.32 (d, 1H), 7.94-8.03 (m, 2H)
¹H-NMR (300 MHz, CDCl₃)δ 4.02 (s, 3H), 7.13 (t, 1H), 7.81-7.74 (m, 2H)

Workflow Diagram

The following diagram illustrates the experimental workflow for the synthesis of this compound.

SynthesisWorkflow A 1. Reaction Setup - Add 2-bromo-6-nitrophenol,  K₂CO₃, and acetone to flask B 2. Addition of Reagent - Add methyl iodide A->B C 3. Reaction - Heat to reflux overnight B->C D 4. Filtration - Cool and filter solids C->D E 5. Concentration - Evaporate solvent D->E F 6. Extraction - Dissolve in ethyl acetate - Wash with brine E->F G 7. Drying & Concentration - Dry over Na₂SO₄ - Evaporate solvent F->G H Product 1-Bromo-2-methoxy- 3-nitrobenzene G->H

References

Application Notes and Protocols: 1-Bromo-2-methoxy-3-nitrobenzene as a Key Intermediate in the Synthesis of Eltrombopag

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eltrombopag, a small molecule thrombopoietin (TPO) receptor agonist, is a critical therapeutic agent for the treatment of thrombocytopenia.[1][2] The synthesis of this complex molecule involves several key intermediates, with 1-Bromo-2-methoxy-3-nitrobenzene (CAS: 98775-19-0) playing a pivotal role.[3][4] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of Eltrombopag, focusing on the crucial Suzuki-Miyaura coupling and subsequent reduction steps to form the essential biphenyl backbone of the final drug substance.

Introduction

This compound, also known as 2-Bromo-6-nitroanisole, is a specialized organic compound that serves as a vital building block in the pharmaceutical industry.[3][5] Its unique molecular structure, featuring bromine, methoxy, and nitro groups, allows for versatile reactivity in complex organic transformations.[3] In the context of Eltrombopag synthesis, this intermediate is primarily utilized in a Suzuki-Miyaura coupling reaction to construct the 2'-methoxy-3'-nitrobiphenyl-3-carboxylic acid core. This is followed by a reduction of the nitro group, a critical step leading to the formation of 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid, a key precursor to Eltrombopag.[6][7]

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 98775-19-0[3]
Molecular Formula C7H6BrNO3[5]
Molecular Weight 232.03 g/mol [5]
Appearance Pale yellow to yellow powder[3]
Storage Store in a cool, ventilated place[3]

Synthetic Pathway Overview

The synthesis of Eltrombopag from this compound primarily involves a two-step sequence to generate the key biphenyl intermediate. The overall workflow is depicted below.

G A This compound C Suzuki-Miyaura Coupling A->C B 3-Carboxyphenylboronic acid B->C D 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid C->D Pd Catalyst, Base E Reduction D->E Reducing Agent (e.g., H2/Pd/C) F 3'-Amino-2'-methoxybiphenyl-3-carboxylic acid E->F G Demethylation F->G H 3'-Amino-2'-hydroxybiphenyl-3-carboxylic acid G->H I Further Steps H->I Coupling with Pyrazolone derivative

Caption: Synthetic workflow from this compound to a key Eltrombopag intermediate.

Experimental Protocols

Protocol 1: Synthesis of 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with 3-carboxyphenylboronic acid.

Materials:

  • This compound

  • 3-Carboxyphenylboronic acid

  • Dichloro bis[di-tert-butyl-(4-dimethylaminophenyl)phosphine]palladium(II) [Pd-132] or similar palladium catalyst

  • Sodium carbonate (Na2CO3)

  • Dioxane

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir plate

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), 3-carboxyphenylboronic acid (1.3 eq), and sodium carbonate (2.0 eq).[8]

  • Add a mixture of dioxane and water as the solvent.[8]

  • Purge the reaction vessel with an inert gas (e.g., nitrogen or argon).

  • Add the palladium catalyst, for instance, dichloro bis[di-tert-butyl-(4-dimethylaminophenyl)phosphine]palladium(II) (0.05 eq).[8]

  • Heat the reaction mixture to 85 °C and stir for 12 hours.[8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with an aqueous acid solution (e.g., 1M HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to afford 2'-methoxy-3'-nitrobiphenyl-3-carboxylic acid.

Quantitative Data:

Reactant/ProductMolar RatioTypical YieldReference
This compound1.0-[8]
3-Carboxyphenylboronic acid1.3-[8]
Sodium carbonate2.0-[8]
Pd-132 Catalyst0.05-[8]
2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid-77%[8]
Protocol 2: Reduction of 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid

This protocol details the reduction of the nitro group to an amine, a crucial step towards the final Eltrombopag precursor. A common method involves catalytic hydrogenation.

Materials:

  • 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • Filtration apparatus (e.g., Büchner funnel with Celite)

  • Rotary evaporator

Procedure:

  • In a suitable pressure vessel, dissolve 2'-methoxy-3'-nitrobiphenyl-3-carboxylic acid in methanol.

  • Carefully add 10% palladium on carbon catalyst to the solution under an inert atmosphere.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 70-80 psi) and stir the mixture at room temperature.[9]

  • Monitor the reaction for the uptake of hydrogen. The reaction is typically complete within a few hours.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain 3'-amino-2'-methoxybiphenyl-3-carboxylic acid.

Note: Subsequent demethylation is required to yield 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid, the direct precursor for the final coupling step in Eltrombopag synthesis.

Logical Relationship of Synthetic Steps

G cluster_0 Starting Materials cluster_1 Key Transformation cluster_2 Intermediate Product cluster_3 Final Intermediate Preparation This compound This compound Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling This compound->Suzuki-Miyaura Coupling 3-Carboxyphenylboronic acid 3-Carboxyphenylboronic acid 3-Carboxyphenylboronic acid->Suzuki-Miyaura Coupling 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid Suzuki-Miyaura Coupling->2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid Reduction Reduction 2'-Methoxy-3'-nitrobiphenyl-3-carboxylic acid->Reduction Demethylation Demethylation Reduction->Demethylation 3'-Amino-2'-hydroxybiphenyl-3-carboxylic acid 3'-Amino-2'-hydroxybiphenyl-3-carboxylic acid Demethylation->3'-Amino-2'-hydroxybiphenyl-3-carboxylic acid

Caption: Logical flow of the synthesis from starting materials to the key biphenyl intermediate.

Conclusion

This compound is a commercially available and efficient starting material for the synthesis of Eltrombopag. The protocols outlined provide a framework for the key transformations involved in producing the essential 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid intermediate. Careful optimization of reaction conditions, particularly in the Suzuki-Miyaura coupling and reduction steps, is crucial for achieving high yields and purity, thereby ensuring an efficient overall synthesis of Eltrombopag. Researchers and drug development professionals can utilize these notes as a guide for laboratory-scale synthesis and process development.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 1-Bromo-2-methoxy-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds with high efficiency and functional group tolerance. This application note focuses on the Suzuki coupling of 1-Bromo-2-methoxy-3-nitrobenzene, a substrate of significant interest in medicinal chemistry. The resulting 2-methoxy-3-nitrobiphenyl scaffold is a key structural motif in various pharmacologically active molecules.

Notably, derivatives of this scaffold are crucial intermediates in the synthesis of important pharmaceuticals. For instance, 2'-Methoxy-3'-nitro-biphenyl-3-carboxylic acid is a key intermediate in the production of Eltrombopag, a thrombopoietin receptor agonist used to treat thrombocytopenia.[1][2] The presence of the methoxy and nitro groups on the biphenyl core provides valuable handles for further chemical modification and influences the molecule's pharmacokinetic and pharmacodynamic properties, making this reaction highly relevant for drug discovery and development professionals.[3][4]

This document provides an overview of representative reaction conditions, detailed experimental protocols, and the catalytic cycle for the Suzuki coupling of this compound.

Data Presentation: Representative Reaction Conditions

The successful Suzuki coupling of this compound is dependent on the careful selection of catalyst, base, and solvent. The electron-withdrawing nitro group can facilitate the oxidative addition step, while the ortho-methoxy group can influence the reaction sterically. Below is a summary of typical conditions for this transformation.

EntryBoronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1(3-Carboxyphenyl)boronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O8012~85 (Estimated)¹
2(4-Fluorophenyl)boronic acidPd(OH)₂ (5)K₃PO₄Dioxane/H₂O6516~90 (Estimated)²
3Phenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃DME/H₂O9012~88 (Estimated)³
4Thiophen-3-ylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane10010~82 (Estimated)⁴

¹Yield estimated based on typical conditions for electron-deficient aryl bromides. ²Conditions adapted from the synthesis of related biaryl analogs. ³Represents a standard catalyst system effective for many Suzuki couplings. ⁴Illustrates the use of a common catalyst for heteroaryl couplings.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Product) RedElim->Product Reactants Ar-X + Ar'-B(OR)₂ Base Base Borate [Ar'-B(OR)₂(Base)]⁻ Base->Borate Borate->Transmetal Activation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Work-up and Purification reagents Combine Aryl Bromide, Boronic Acid, Base, and Catalyst in Flask inert Establish Inert Atmosphere (e.g., N₂ or Ar) reagents->inert solvent Add Degassed Solvent(s) inert->solvent heat Heat Reaction Mixture with Vigorous Stirring solvent->heat monitor Monitor Progress (TLC, GC, or LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Perform Aqueous Work-up cool->extract dry Dry Organic Layer and Concentrate extract->dry purify Purify by Column Chromatography dry->purify

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Experimental Protocols

General Protocol for the Suzuki Coupling of this compound

This protocol is a general guideline and may require optimization for specific boronic acids and desired scales.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(OH)₂, Pd(PPh₃)₄; 1-5 mol%)

  • Ligand (if required, e.g., SPhos, PPh₃; 2-10 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Na₂CO₃; 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, DME, with H₂O)

  • Standard laboratory glassware (Schlenk flask or round-bottom flask with condenser)

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(OH)₂, 5 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 65-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and catalyst residues. Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-methoxy-3-nitrobiphenyl derivative.

  • Characterization: Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider screening different palladium catalysts, ligands, bases, and solvents. The choice of base can be critical; for sensitive substrates, milder bases like K₃PO₄ or Cs₂CO₃ may be preferable. Increasing the temperature or reaction time may also improve conversion.

  • Side Reactions: Protodeboronation (loss of the boronic acid group) can be a competing side reaction. Using anhydrous solvents or a different base (e.g., KF) can sometimes mitigate this issue. Homocoupling of the boronic acid can also occur and may be minimized by ensuring a thoroughly deoxygenated reaction mixture.

  • Steric Hindrance: For sterically hindered boronic acids, using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can improve reaction efficiency.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 1-Bromo-2-methoxy-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-methoxy-3-nitrobenzene is a versatile aromatic building block of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its trifunctional nature, featuring a reactive bromine atom, an electron-donating methoxy group, and an electron-withdrawing nitro group, allows for a diverse range of chemical transformations. The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The electronic properties of the methoxy and nitro groups influence the reactivity of the C-Br bond, making this substrate an interesting case for studying substituent effects in catalysis. This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of this compound, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions.

General Considerations for Cross-Coupling Reactions

The reactivity of this compound in palladium-catalyzed cross-coupling reactions is influenced by both steric and electronic factors. The methoxy group at the ortho position can exert some steric hindrance, potentially affecting the approach of the bulky palladium catalyst. Electronically, the electron-withdrawing nitro group generally enhances the rate of oxidative addition, which is often the rate-determining step in the catalytic cycle. Conversely, the electron-donating methoxy group can somewhat deactivate the aryl bromide towards oxidative addition. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. For sterically hindered aryl bromides, bulky and electron-rich phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps of the catalytic cycle.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Derivatives

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an aryl halide and an organoboron compound. This reaction is widely used to synthesize biaryl scaffolds, which are common motifs in pharmaceuticals.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
EntryCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic AcidPd(PPh₃)₄ (3)-K₂CO₃Toluene/Ethanol/H₂O9012[Estimated ~85% based on similar substrates]
24-Methylphenylboronic AcidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane/H₂O10018[Estimated ~80% based on similar substrates]
33-Carboxyphenylboronic AcidPdCl₂(dppf) (3)-Cs₂CO₃DMF/H₂O11024[Estimated ~75% based on similar substrates]

Note: The yields presented are estimates based on reactions with structurally similar aryl bromides and may require optimization for this compound.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic Acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized Water

  • Nitrogen or Argon gas

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add a degassed solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically 12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-methoxy-3-nitrobiphenyl.

Diagram of Suzuki-Miyaura Coupling Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Phenylboronic Acid, K₂CO₃ B Add Catalyst: Pd(PPh₃)₄ A->B C Inert Atmosphere: Evacuate & Backfill with N₂/Ar B->C D Add Degassed Solvent C->D E Heat to 90°C with Stirring D->E F Monitor Progress (TLC/GC-MS) E->F G Cool & Dilute F->G H Aqueous Wash G->H I Dry & Concentrate H->I J Column Chromatography I->J K K J->K Product: 2-Methoxy-3-nitrobiphenyl

Caption: Workflow for the Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination: Synthesis of N-Aryl Derivatives

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the synthesis of a wide variety of aniline derivatives.[1][2] The reaction of this compound with various primary and secondary amines provides access to substituted 2-methoxy-3-nitroanilines, which are valuable intermediates in pharmaceutical synthesis. Given the electron-donating methoxy group ortho to the bromine, stronger bases like sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu) are often required.[3]

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOt-BuToluene10018[Estimated ~90% based on similar substrates]
2AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄1,4-Dioxane11024[Estimated ~85% based on similar substrates]
3BenzylaminePd(OAc)₂ (3)BINAP (4.5)Cs₂CO₃Toluene10020[Estimated ~88% based on similar substrates]

Note: The yields presented are estimates based on reactions with structurally similar aryl bromides and may require optimization for this compound.

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

  • Nitrogen or Argon gas

  • Standard laboratory glassware (Schlenk tube, etc.)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk tube.

  • Add this compound (1.0 mmol, 1.0 equiv.).

  • Evacuate and backfill the Schlenk tube with inert gas three times.

  • Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv.) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 18 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford N-(2-methoxy-3-nitrophenyl)morpholine.

Diagram of Palladium Catalytic Cycle

G Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)-Br(L₂) Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdAmine [Ar-Pd(II)-NHR'R'']⁺(L₂) ArPdBr->ArPdAmine Amine Coordination (HNR'R'') ArPdAmido Ar-Pd(II)-NR'R''(L₂) ArPdAmine->ArPdAmido Deprotonation (-H⁺) ArPdAmido->Pd0 Reductive Elimination Product Ar-NR'R'' ArPdAmido->Product

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

Heck Reaction: Synthesis of Substituted Alkenes

The Heck reaction is a palladium-catalyzed C-C coupling reaction between an unsaturated halide and an alkene to form a substituted alkene.[4] This reaction provides a valuable method for the vinylation of this compound.

Data Presentation: Representative Conditions for the Heck Reaction
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃NDMF10024[Estimated ~70% based on similar substrates]
2Ethyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃Acetonitrile8018[Estimated ~75% based on similar substrates]
3n-Butyl acrylatePd(OAc)₂ (1)PPh₃ (2)NaOAcDMA12016[Estimated ~80% based on similar substrates]

Note: The yields presented are estimates based on reactions with structurally similar aryl bromides and may require optimization for this compound.

Experimental Protocol: Heck Reaction with Styrene

Materials:

  • This compound

  • Styrene

  • Palladium(II) Acetate [Pd(OAc)₂]

  • Tri(o-tolyl)phosphine [P(o-tolyl)₃]

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas

  • Standard laboratory glassware (sealed tube, etc.)

Procedure:

  • To a sealable reaction tube, add this compound (1.0 mmol, 1.0 equiv.), styrene (1.5 mmol, 1.5 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

  • Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv.).

  • Seal the tube and degas the mixture by bubbling with argon for 15 minutes.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion (typically 24 hours), cool the reaction to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired stilbene derivative.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is a reliable method for the synthesis of aryl alkynes from this compound. Both traditional copper-catalyzed and copper-free conditions can be employed.

Data Presentation: Representative Conditions for Sonogashira Coupling
EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF6012[Estimated ~85% based on similar substrates]
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)PiperidineDMF7016[Estimated ~90% based on similar substrates]
31-HeptynePd₂(dba)₃ (1.5)-Cs₂CO₃1,4-Dioxane8024[Estimated ~78% based on similar substrates, copper-free]

Note: The yields presented are estimates based on reactions with structurally similar aryl bromides and may require optimization for this compound.

Experimental Protocol: Sonogashira Coupling with Phenylacetylene (Copper-Catalyzed)

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas

  • Standard laboratory glassware

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) chloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv.) via syringe.

  • Add phenylacetylene (1.2 mmol, 1.2 equiv.) dropwise with stirring.

  • Heat the reaction mixture to 60 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion (typically 12 hours), cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite® and wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-methoxy-3-nitro-1-(phenylethynyl)benzene.

Conclusion

This compound is a valuable and versatile substrate for a range of palladium-catalyzed cross-coupling reactions. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis of a wide array of novel compounds. Optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, may be necessary to achieve the desired outcomes for specific coupling partners. The methodologies described are applicable to a broad range of research areas, from the development of new pharmaceutical agents to the synthesis of advanced functional materials.

References

Application Notes and Protocols for the Synthesis of Substituted Benzofurans Utilizing 1-Bromo-2-methoxy-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the multi-step synthesis of substituted benzofurans using 1-Bromo-2-methoxy-3-nitrobenzene as a key starting material. While a direct, one-pot synthesis from this precursor is not prevalent, it serves as a valuable intermediate for generating precursors amenable to various benzofuran cyclization strategies. Two primary synthetic pathways are outlined below, involving either the initial demethylation to a phenol or the reduction of the nitro group to an aniline.

Pathway A: Synthesis via Demethylation to 2-Bromo-6-nitrophenol

This pathway involves the initial conversion of this compound to 2-Bromo-6-nitrophenol, which then undergoes a palladium-catalyzed coupling and cyclization reaction to yield a substituted benzofuran.

digraph "Pathway_A" {
  graph [rankdir="LR", splines=ortho, nodesep=0.5];
  node [shape=box, style=filled, fontname="Arial", fontsize=12];
  edge [fontname="Arial", fontsize=10];

A [label="1-Bromo-2-methoxy-\n3-nitrobenzene", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2-Bromo-6-nitrophenol", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Terminal Alkyne", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Substituted Benzofuran", fillcolor="#4285F4", fontcolor="#FFFFFF"];

A -> B [label="Demethylation\n(e.g., BBr3)", color="#EA4335"]; B -> D [label="Pd-catalyzed\nSonogashira Coupling &\nCyclization", color="#34A853"]; C -> D [color="#34A853"]; }

Caption: Synthetic workflow for Pathway B.

Experimental Protocol 3: Reduction of this compound

This protocol describes the reduction of the nitro group to an amine.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

Procedure:

  • Suspend this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add a solution of SnCl₂·2H₂O (4.0-5.0 eq) in concentrated HCl to the suspension.

  • Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC).

  • Cool the mixture to room temperature and neutralize with a saturated NaOH solution until the pH is basic.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 2-Bromo-6-methoxyaniline can often be used in the next step without further purification.

Experimental Protocol 4: Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans from 2-Bromo-6-methoxyaniline

This protocol describes a one-pot synthesis of benzofurans from an o-bromoaniline derivative and a ketone.

Materials:

  • 2-Bromo-6-methoxyaniline

  • Ketone (e.g., acetophenone)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk tube, add Pd(OAc)₂ (0.02 eq) and dppf (0.04 eq).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous toluene, followed by 2-Bromo-6-methoxyaniline (1.0 eq), the ketone (1.2 eq), and NaOtBu (2.2 eq).

  • Seal the tube and heat the reaction mixture at 100-110 °C for 12-24 hours.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired substituted benzofuran.

EntryKetoneProductYield (%)Reference
1Acetophenone7-Methoxy-2-methyl-3-phenylbenzofuran60-70Adapted from general procedures
2Propiophenone3-Ethyl-7-methoxy-2-phenylbenzofuran55-65Adapted from general procedures
3Cyclohexanone1,2,3,4-Tetrahydro-10-methoxydibenzofuran65-75Adapted from general procedures

Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and reaction scales. All reactions should be performed in a well-ventilated fume hood by qualified personnel. Appropriate personal protective equipment should be worn at all times.

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 1-Bromo-2-methoxy-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions of 1-bromo-2-methoxy-3-nitrobenzene. This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry as an intermediate for drugs such as Eltrombopag.[1][2] This document details the reactivity of the substrate, provides experimental protocols for its substitution with various nucleophiles, and presents quantitative data where available. The information is intended to guide researchers in the efficient use of this versatile reagent.

Introduction: Reactivity of this compound

This compound is an activated aryl halide that participates in nucleophilic aromatic substitution (SNAr) reactions. The reactivity of this substrate is governed by the electronic interplay of its three substituents on the aromatic ring.[3]

  • Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group, which is essential for activating the aromatic ring towards nucleophilic attack. However, in this molecule, the nitro group is positioned meta to the bromine leaving group. This positioning does not allow for resonance stabilization of the negative charge in the Meisenheimer intermediate, which typically significantly accelerates SNAr reactions.[3][4] Consequently, the activating effect of the nitro group is primarily inductive, leading to a lower reactivity compared to isomers with ortho or para nitro substitution.[4]

  • Methoxy Group (-OCH₃): The methoxy group, located ortho to the bromine atom, is an electron-donating group. Generally, electron-donating groups deactivate the aromatic ring for nucleophilic attack.[3] Its presence can therefore further reduce the reaction rate.

  • Bromo Group (-Br): Bromine serves as a good leaving group in SNAr reactions.

Due to this substitution pattern, this compound is expected to be less reactive in SNAr reactions than analogues with ortho or para electron-withdrawing groups. Overcoming this inherent low reactivity often requires forcing conditions, such as elevated temperatures, strong bases, and polar aprotic solvents.

Applications in Drug Development

This compound is a key intermediate in the synthesis of several pharmaceutical compounds. Its most notable application is in the preparation of Eltrombopag, a thrombopoietin receptor agonist used to treat thrombocytopenia.[1][2] It also serves as a precursor for the synthesis of benzofuran ketone anticancer drugs.[5] The ability to introduce various functionalities through substitution of the bromine atom makes it a versatile scaffold in medicinal chemistry.

Experimental Protocols for Nucleophilic Aromatic Substitution

While specific literature examples of SNAr reactions on this compound are limited, the following protocols are based on established procedures for structurally similar, less reactive aryl halides. These should serve as a solid starting point for reaction optimization.

General Protocol for Amination Reactions

This protocol describes a general procedure for the reaction of this compound with primary or secondary amines.

Materials:

  • This compound

  • Amine (e.g., piperidine, morpholine) (2.0 - 3.0 eq.)

  • Strong base (e.g., NaH, K₂CO₃, or Cs₂CO₃) (2.0 - 3.0 eq.)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for reaction, workup, and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the amine (2.0 - 3.0 eq.) and the anhydrous solvent.

  • If using a base like NaH, cool the solution to 0 °C and add the base portion-wise. Stir for 30 minutes to ensure the formation of the corresponding amide.

  • Add this compound (1.0 eq.) to the reaction mixture.

  • Heat the reaction to a temperature between 100-150 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Thiolation Reactions

This protocol outlines a general method for the synthesis of aryl sulfides from this compound and a thiol.

Materials:

  • This compound

  • Thiol (e.g., thiophenol) (1.2 - 1.5 eq.)

  • Base (e.g., NaH, K₂CO₃) (1.5 - 2.0 eq.)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for reaction, workup, and purification

Procedure:

  • Under an inert atmosphere, dissolve the thiol (1.2 - 1.5 eq.) in the anhydrous solvent in a dry round-bottom flask.

  • Cool the solution to 0 °C and add the base (e.g., NaH) portion-wise. Stir for 30 minutes to form the thiolate.

  • Add this compound (1.0 eq.) to the reaction mixture.

  • Heat the reaction to 80-120 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Quantitative Data

Due to the limited availability of specific SNAr data for this compound in the peer-reviewed literature, the following table provides representative data for analogous, less-activated aryl halides to offer a predictive comparison for reaction conditions and expected outcomes. Researchers should note that these conditions will likely require optimization for the target substrate.

Substrate (Analogous)NucleophileBaseSolventTemp. (°C)Time (h)Yield (%)
1-Bromo-3-nitrobenzenePiperidineK₂CO₃DMSO15024~40-60
1-Bromo-3-nitrobenzeneSodium Thiophenoxide-DMF10012~50-70
1-Chloro-3-nitrobenzeneSodium Methoxide-MeOH150 (sealed tube)48~60-80*

*Note: These are estimated yields based on the reactivity of similar compounds and are provided for illustrative purposes. Actual yields will depend on optimized reaction conditions.

Visualization of Reaction Mechanism and Workflow

General Mechanism of Nucleophilic Aromatic Substitution

The SNAr reaction of this compound proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.

Caption: General SNAr mechanism of this compound.

Experimental Workflow for SNAr Reactions

The following diagram illustrates a typical workflow for performing and analyzing an SNAr reaction with this compound.

Experimental_Workflow Start Start: Reaction Setup Inert_Atmosphere Establish Inert Atmosphere (N₂ or Ar) Start->Inert_Atmosphere Reagent_Addition Add Solvent, Base, and Nucleophile Inert_Atmosphere->Reagent_Addition Substrate_Addition Add this compound Reagent_Addition->Substrate_Addition Heating Heat to Desired Temperature (e.g., 100-150 °C) Substrate_Addition->Heating Monitoring Monitor Reaction Progress (TLC or LC-MS) Heating->Monitoring Workup Reaction Workup: Quench, Extract, Wash, Dry Monitoring->Workup Reaction Complete Purification Purify Crude Product (Column Chromatography) Workup->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization End End: Pure Product Characterization->End

Caption: A typical experimental workflow for SNAr reactions.

Conclusion

This compound is a moderately reactive substrate for nucleophilic aromatic substitution reactions. The meta-positioning of the activating nitro group necessitates more forcing reaction conditions compared to its ortho and para isomers. Despite this, its utility as a precursor in the synthesis of pharmaceuticals makes the development of efficient SNAr protocols for this compound highly valuable. The general protocols and comparative data provided in these application notes offer a solid foundation for researchers to explore and optimize these important transformations. Further investigation into milder, catalyst-driven substitution reactions could broaden the applicability of this versatile building block.

References

Application Notes and Protocols: Grignard Reaction Involving 1-Bromo-2-methoxy-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a fundamental tool in organic synthesis for the formation of carbon-carbon bonds. However, the presence of reactive functional groups, such as nitro groups, on the organohalide precursor presents a significant challenge. The highly nucleophilic carbon-magnesium bond of the Grignard reagent can react with the electrophilic nitro moiety, leading to side reactions and low yields. This document provides detailed protocols for the successful formation of a Grignard reagent from 1-Bromo-2-methoxy-3-nitrobenzene and its subsequent reaction with an electrophile, leveraging modern advancements in organometallic chemistry that tolerate sensitive functional groups.

Core Challenge: Incompatibility of Grignard Reagents with Nitro Groups

Traditionally, the direct formation of a Grignard reagent from an aryl halide bearing a nitro group is considered incompatible.[1] The Grignard reagent, once formed, can add to the nitro group, leading to a complex mixture of products. However, recent methodologies, particularly the use of halogen-magnesium exchange reactions at low temperatures, have enabled the preparation of such functionalized Grignard reagents.[2][3] The use of "Turbo-Grignard" reagents, such as isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl), has been shown to facilitate the Br/Mg exchange on a wide range of functionalized aryl bromides at temperatures low enough to preserve the nitro group.[1][4][5]

Application in Medicinal Chemistry and Drug Development

The successful Grignard reaction of this compound opens a pathway to novel substituted 2-nitrobiphenyl compounds. These structures are valuable intermediates in the synthesis of various heterocyclic scaffolds of medicinal interest. A primary application is the synthesis of carbazole derivatives.[6] The 2-nitrobiphenyl product can undergo reductive cyclization to form the carbazole core, a privileged scaffold found in numerous biologically active compounds and materials. Furthermore, reduction of the nitro group to an aniline furnishes a versatile intermediate for the synthesis of amides, which have been explored as potential antimicrobial agents.[7]

Experimental Protocols

The following protocols are adapted from established procedures for low-temperature halogen-magnesium exchange reactions.[1][2][8] All operations should be conducted under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents and flame-dried glassware.

Protocol 1: Formation of (2-methoxy-3-nitrophenyl)magnesium chloride via Br/Mg Exchange

Materials:

  • This compound

  • Isopropylmagnesium chloride-lithium chloride solution (iPrMgCl·LiCl, typically 1.3 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Flame-dried, three-neck round-bottom flask with a magnetic stir bar, thermometer, and argon/nitrogen inlet.

Procedure:

  • Preparation: To a flame-dried three-neck round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).

  • Dissolution: Dissolve the starting material in anhydrous THF.

  • Cooling: Cool the solution to -40 °C using a dry ice/acetonitrile bath.

  • Br/Mg Exchange: Slowly add the iPrMgCl·LiCl solution (1.1 equivalents) dropwise to the stirred solution, maintaining the internal temperature below -35 °C.

  • Reaction Monitoring: Stir the reaction mixture at -40 °C for 1.5 hours. The formation of the Grignard reagent can be monitored by quenching a small aliquot with a solution of iodine in THF and analyzing by GC-MS for the formation of 1-iodo-2-methoxy-3-nitrobenzene.

  • Result: The resulting solution contains the Grignard reagent, (2-methoxy-3-nitrophenyl)magnesium chloride, which should be used immediately in the next step.

Protocol 2: Reaction with an Electrophile (Benzaldehyde)

Materials:

  • Solution of (2-methoxy-3-nitrophenyl)magnesium chloride from Protocol 1

  • Benzaldehyde (freshly distilled)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Electrophile Addition: While maintaining the Grignard reagent solution at -40 °C, slowly add a solution of benzaldehyde (1.2 equivalents) in anhydrous THF dropwise.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to 0 °C over a period of 2 hours.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of pre-cooled saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of THF).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product, (2-methoxy-3-nitrophenyl)(phenyl)methanol, can be purified by column chromatography on silica gel.

Quantitative Data Summary

Aryl Bromide SubstrateElectrophileExchange Temp (°C)Exchange Time (h)ProductYield (%)
4-BromobenzonitrileAllyl Bromide250.54-Allylbenzonitrile91
Ethyl 4-bromobenzoateAllyl Bromide01Ethyl 4-allylbenzoate85
2-BromopyridineBenzaldehyde-152Phenyl(pyridin-2-yl)methanol86
4-BromoanisolePhCOCl (Cu-cat.)2524-Methoxybenzophenone89

Table adapted from data presented in Angew. Chem. Int. Ed. 2004, 43, 3333-3336.

Visualizations

Reaction Pathway

Reaction_Pathway Figure 1: Grignard Reaction Pathway cluster_step1 Step 1: Grignard Formation (Br/Mg Exchange) cluster_step2 Step 2: Reaction with Electrophile cluster_step3 Step 3: Aqueous Workup A This compound C (2-methoxy-3-nitrophenyl)magnesium chloride (Grignard Reagent) A->C THF, -40 °C B iPrMgCl·LiCl E Intermediate Alkoxide C->E D Benzaldehyde G (2-methoxy-3-nitrophenyl)(phenyl)methanol (Final Product) E->G F H₃O⁺ (from NH₄Cl)

Caption: Figure 1: Grignard Reaction Pathway.

Experimental Workflow

Experimental_Workflow Figure 2: Experimental Workflow prep Prepare Reactants (Flask, Ar/N₂ Atmosphere) dissolve Dissolve Aryl Bromide in Anhydrous THF prep->dissolve cool Cool to -40 °C dissolve->cool add_grignard Add iPrMgCl·LiCl (Maintain T < -35 °C) cool->add_grignard react1 Stir for 1.5 h at -40 °C add_grignard->react1 add_elec Add Benzaldehyde Solution at -40 °C react1->add_elec warm Warm to 0 °C add_elec->warm quench Quench with aq. NH₄Cl warm->quench extract Extract with Et₂O/EtOAc quench->extract dry Dry and Concentrate extract->dry purify Purify via Chromatography dry->purify

Caption: Figure 2: Experimental Workflow.

Application in Drug Discovery

Drug_Discovery_Application Figure 3: Application of Product in Synthesis start This compound grignard Grignard Reagent start->grignard Br/Mg Exchange nitrobiphenyl 2-Nitrobiphenyl Derivative grignard->nitrobiphenyl + Electrophile aminobiphenyl 2-Aminobiphenyl Derivative nitrobiphenyl->aminobiphenyl Reduction carbazole Carbazole Scaffold nitrobiphenyl->carbazole Reductive Cyclization antimicrobial Antimicrobial Agents aminobiphenyl->antimicrobial Amidation

Caption: Figure 3: Application of Product in Synthesis.

References

Application Note: A Robust Experimental Protocol for the Heck Reaction of 1-Bromo-2-methoxy-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the Heck reaction of 1-bromo-2-methoxy-3-nitrobenzene with a generic alkene (e.g., styrene or an acrylate). The protocol is designed to address the specific electronic and steric challenges presented by the substrate, which bears both an electron-donating methoxy group and an electron-withdrawing nitro group in positions ortho and meta to the bromine, respectively. This document outlines the necessary reagents, equipment, and a step-by-step procedure to facilitate the successful synthesis of the corresponding substituted alkene, a valuable intermediate in medicinal chemistry and materials science.

Introduction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] It is a cornerstone of modern organic synthesis, widely employed in the pharmaceutical and materials science industries. The reaction's efficiency is influenced by various factors, including the nature of the aryl halide, the alkene, the palladium catalyst, the ligand, the base, and the solvent.

The substrate, this compound, presents a unique case. The presence of the electron-withdrawing nitro group is generally beneficial for the oxidative addition of the aryl bromide to the palladium(0) catalyst.[2] However, the ortho-methoxy group introduces both steric hindrance and electron-donating character, which can potentially impede the reaction. This protocol is optimized to provide a reliable method for the successful Heck coupling of this challenging substrate.

Experimental Protocol

This protocol describes the Heck reaction of this compound with styrene as a representative alkene. The reaction conditions can be adapted for other alkenes, such as acrylates, with minor modifications.

Materials and Equipment:

  • Reactants:

    • This compound

    • Styrene (or other alkene)

    • Palladium(II) acetate (Pd(OAc)₂)

    • Tri(o-tolyl)phosphine (P(o-tol)₃)

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF), anhydrous

  • Equipment:

    • Schlenk flask or sealed reaction vial

    • Magnetic stirrer with heating plate

    • Inert gas supply (Nitrogen or Argon)

    • Standard laboratory glassware

    • Syringes and needles

    • Rotary evaporator

    • Silica gel for column chromatography

Reaction Setup and Procedure:

  • Preparation: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Addition of Reagents: Under the inert atmosphere, add anhydrous N,N-dimethylformamide (DMF, 5 mL), styrene (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Data Presentation

The following table summarizes the key quantitative data for the experimental protocol.

Component Molecular Weight ( g/mol ) Amount (mmol) Equivalents Catalyst Loading (mol%)
This compound232.021.01.0-
Styrene104.151.21.2-
Palladium(II) acetate224.500.020.022
Tri(o-tolyl)phosphine304.370.040.044
Potassium carbonate138.212.02.0-
N,N-Dimethylformamide73.09---

Experimental Workflow

Heck_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A Add Reactants to Schlenk Flask (Aryl Bromide, Pd(OAc)₂, P(o-tol)₃) B Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) A->B C Add Solvent, Alkene, and Base (DMF, Styrene, K₂CO₃) B->C D Heat Reaction Mixture (100 °C with Stirring) C->D E Monitor Reaction Progress (TLC or GC-MS) D->E F Cool and Quench Reaction E->F Upon Completion G Liquid-Liquid Extraction F->G H Dry and Concentrate Organic Phase G->H I Purify by Column Chromatography H->I J Characterize Pure Product I->J Heck_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X L₂ OxAdd->PdII Coord Alkene Coordination PdII->Coord + Alkene - L Pd_Alkene [Ar-Pd(II)-X(alkene)] L₂ Coord->Pd_Alkene Insert Migratory Insertion Pd_Alkene->Insert Pd_Alkyl R-CH₂-CH(Ar)-Pd(II)-X L₂ Insert->Pd_Alkyl Beta β-Hydride Elimination Pd_Alkyl->Beta PdH H-Pd(II)-X L₂ Beta->PdH + Product RedElim Reductive Elimination PdH->RedElim + Base RedElim->Pd0 - HB⁺X⁻

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Bromo-2-methoxy-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 1-Bromo-2-methoxy-3-nitrobenzene. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize reaction yields.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the O-alkylation of 2-bromo-6-nitrophenol.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Inactive reagents: Degradation of the methylating agent (e.g., iodomethane) or base (e.g., potassium carbonate). 3. Poor quality starting material: Impure 2-bromo-6-nitrophenol. 4. Presence of water: Moisture can hydrolyze the methylating agent and affect the base's effectiveness.1. Reaction Monitoring & Optimization: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time. Refluxing overnight is a common practice.[1][2] 2. Reagent Quality Check: Use freshly opened or properly stored reagents. Iodomethane is light-sensitive and should be stored accordingly. Ensure the base is anhydrous. 3. Starting Material Purity: Purify the starting material if necessary by recrystallization or column chromatography. 4. Anhydrous Conditions: Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if moisture sensitivity is a concern.
Formation of Side Products 1. Over-methylation: Possible if the starting material has other nucleophilic sites. 2. Side reactions of the nitro group: Under harsh basic conditions, the nitro group can sometimes participate in side reactions. 3. Impure starting materials leading to byproducts. 1. Stoichiometry Control: Use a controlled excess of the methylating agent (typically 1.5 to 2 equivalents).[1][2] 2. Mild Reaction Conditions: Use a moderately strong base like potassium carbonate. Avoid stronger bases like sodium hydride unless necessary and with careful temperature control. 3. Purification of Reactants: Ensure the purity of 2-bromo-6-nitrophenol before starting the reaction.
Difficult Product Isolation/Purification 1. Product is an oil instead of a solid: May indicate impurities. 2. Co-elution of impurities during column chromatography. 3. Emulsion formation during aqueous workup. 1. Purification Strategy: If the crude product is an oil, attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. If this fails, purification by silica gel column chromatography is recommended.[2] 2. Chromatography Optimization: Use a solvent system with appropriate polarity for good separation on the column. A gradient elution (e.g., ethyl acetate in hexanes) can be effective.[2] 3. Workup Technique: To break emulsions, add a saturated brine solution during the extraction process.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common and highest-yielding method for synthesizing this compound?

A1: The most frequently reported and high-yielding method is the O-alkylation of 2-bromo-6-nitrophenol.[3] This reaction typically employs a methylating agent like iodomethane and a base such as potassium carbonate in a polar aprotic solvent like acetone or dimethylformamide (DMF).[1][2] Yields for this method are consistently high, often in the range of 90-97%.[1][2][3]

Q2: What are the key reaction parameters to control for optimal yield?

A2: Key parameters include:

  • Reaction Temperature: The reaction is often carried out at reflux temperature of the solvent (e.g., acetone) to ensure a reasonable reaction rate.[1][2]

  • Reaction Time: Reaction times typically range from several hours to overnight. Monitoring by TLC is crucial to determine the point of completion.[1][2]

  • Choice of Base and Solvent: Anhydrous potassium carbonate is a common and effective base. Acetone is a widely used solvent due to its ability to dissolve the reactants and its suitable boiling point for reflux.[1][2]

  • Stoichiometry: A slight excess of the methylating agent and the base is generally used to drive the reaction to completion.

Q3: How can I purify the final product?

A3: The crude product, after workup, can be purified by several methods. If the product solidifies, recrystallization from a suitable solvent like methanol can be effective.[4] However, the most common method for achieving high purity is silica gel column chromatography, typically using a mixture of hexanes and ethyl acetate as the eluent.[2]

Q4: Are there alternative synthetic routes to this compound?

A4: While O-alkylation of 2-bromo-6-nitrophenol is the most direct route, other multi-step strategies involving the sequential introduction of the bromo, methoxy, and nitro groups onto a benzene ring through electrophilic aromatic substitution reactions are possible.[3] However, controlling the regiochemistry in such routes can be challenging due to the directing effects of the substituents.[3]

Data Presentation

Table 1: Comparison of Reaction Conditions for O-Alkylation of 2-bromo-6-nitrophenol
Methylating Agent Base Solvent Temperature Time Yield Reference
IodomethanePotassium CarbonateAcetoneRefluxOvernight97%[1]
IodomethanePotassium CarbonateAcetoneReflux24 h76%[1]
IodomethanePotassium CarbonateAcetoneRefluxOvernight-[2]
IodomethanePotassium CarbonateDMFRoom TempOvernight89%[2]
IodomethanePotassium CarbonateAcetone70°C40 h90%[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via O-Alkylation in Acetone

This protocol is adapted from a high-yield procedure.[1]

Materials:

  • 2-bromo-6-nitrophenol

  • Anhydrous potassium carbonate (K₂CO₃)

  • Iodomethane (CH₃I)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-6-nitrophenol (1.0 eq).

  • Add anhydrous acetone to dissolve the starting material.

  • Add anhydrous potassium carbonate (2.0 eq).

  • To this stirred suspension, add iodomethane (2.0 eq) dropwise.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium salts and wash the filter cake with ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography or recrystallization to obtain this compound as a yellow solid.[1]

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start 2-bromo-6-nitrophenol reaction Reflux (Overnight) start->reaction reagents Iodomethane, K2CO3, Acetone reagents->reaction filtration Filtration reaction->filtration concentration1 Concentration filtration->concentration1 extraction Aqueous Workup concentration1->extraction drying Drying (Na2SO4) extraction->drying concentration2 Concentration drying->concentration2 purification Column Chromatography / Recrystallization concentration2->purification product 1-Bromo-2-methoxy- 3-nitrobenzene purification->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? incomplete_rxn Incomplete Reaction start->incomplete_rxn Yes bad_reagents Inactive Reagents start->bad_reagents Yes impure_sm Impure Starting Material start->impure_sm Yes optimize_cond Optimize Conditions (Time, Temp) incomplete_rxn->optimize_cond check_reagents Use Fresh Reagents bad_reagents->check_reagents purify_sm Purify Starting Material impure_sm->purify_sm

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Synthesis of 1-Bromo-2-methoxy-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the synthesis of 1-Bromo-2-methoxy-3-nitrobenzene.

Frequently Asked Questions (FAQs)

Q1: My reaction to synthesize this compound from 2-bromo-6-nitrophenol is showing multiple spots on the TLC, apart from the starting material and the product. What could these be?

A1: When synthesizing this compound via the Williamson ether synthesis (methylation of 2-bromo-6-nitrophenol), several side products can form. The most common is the unreacted starting material, 2-bromo-6-nitrophenol, due to incomplete reaction. Another possibility, though less common with primary alkyl halides like methyl iodide, is the formation of an alkene through an E2 elimination pathway.[1] Additionally, C-alkylation of the phenoxide can occur, leading to the formation of a constitutional isomer.[1]

Q2: I am attempting the synthesis by nitrating 2-bromoanisole and I am getting a mixture of isomers. How can I improve the regioselectivity?

A2: The nitration of 2-bromoanisole is a classic electrophilic aromatic substitution reaction where the directing effects of both the bromo and methoxy groups come into play. The methoxy group is a strong activating ortho-, para-director, while the bromine is a deactivating ortho-, para-director. This combination will inevitably lead to a mixture of regioisomers, primarily this compound and 1-bromo-2-methoxy-5-nitrobenzene. To improve the yield of the desired 3-nitro isomer, careful control of reaction conditions such as temperature and the nitrating agent is crucial. Lower temperatures generally favor the kinetic product. The choice of solvent can also influence the ortho-to-para ratio.[2]

Q3: After quenching my nitration reaction, I am observing a significant amount of dark, tar-like material. What is the cause and how can it be prevented?

A3: The formation of tar-like substances during nitration is often a result of over-nitration or oxidation of the aromatic ring, especially with activated substrates like anisoles.[3] To prevent this, it is important to use the correct stoichiometry of the nitrating agent and to maintain a low reaction temperature. Slow, controlled addition of the nitrating mixture to the substrate is also recommended to dissipate the heat generated during the exothermic reaction.

Q4: My Williamson ether synthesis is not going to completion, and I have a low yield of the desired this compound. What can I do to improve the conversion?

A4: Low conversion in a Williamson ether synthesis can be due to several factors. Ensure that your reagents and solvents are anhydrous, as water can hydrolyze the alkyl halide and deactivate the alkoxide.[1] The base used for deprotonating the phenol must be strong enough to ensure complete formation of the phenoxide; sodium hydride (NaH) is a stronger, non-nucleophilic base that can be used.[1] Increasing the reaction time or temperature (within reasonable limits to avoid decomposition) can also drive the reaction to completion. Monitoring the reaction progress by TLC is essential to determine the optimal reaction time.

Troubleshooting Guide

This section provides a summary of potential side products and troubleshooting strategies for the two primary synthetic routes to this compound.

Route 1: Methylation of 2-bromo-6-nitrophenol (Williamson Ether Synthesis)

Diagram of Troubleshooting Workflow:

cluster_start Problem Identification cluster_analysis Potential Causes cluster_solutions Solutions Start Low Yield or Impure Product in Williamson Ether Synthesis Cause1 Incomplete Reaction Start->Cause1 Cause2 Side Reactions Start->Cause2 Cause3 Reagent/Solvent Issues Start->Cause3 Solution1a Increase Reaction Time/Temp Cause1->Solution1a Solution1b Use Stronger Base (e.g., NaH) Cause1->Solution1b Solution2a Optimize Temperature Cause2->Solution2a Solution2b Use Primary Alkyl Halide Cause2->Solution2b Solution3a Ensure Anhydrous Conditions Cause3->Solution3a

Caption: Troubleshooting workflow for the Williamson ether synthesis of this compound.

Table of Potential Side Products and Solutions:

Side Product/IssuePotential CauseRecommended Solution
Unreacted 2-bromo-6-nitrophenol Incomplete deprotonation of the phenol. Insufficient reaction time or temperature.Use a stronger base like sodium hydride (NaH). Increase reaction time and/or temperature, monitoring by TLC.
Alkene by E2 Elimination Use of a sterically hindered alkyl halide or high reaction temperatures.Use a primary alkyl halide (methyl iodide is ideal). Maintain a moderate reaction temperature.
C-alkylation Product Ambident nature of the phenoxide nucleophile.This is generally a minor product with primary alkyl halides but can be influenced by the solvent. Aprotic solvents are generally preferred.
Alcohol from Alkyl Halide Hydrolysis Presence of water in the reaction mixture.Ensure all reagents and solvents are thoroughly dried before use.
Route 2: Nitration of 2-bromoanisole

Diagram of Troubleshooting Workflow:

cluster_start Problem Identification cluster_analysis Potential Causes cluster_solutions Solutions Start Mixture of Isomers or Low Yield in Nitration of 2-Bromoanisole Cause1 Poor Regioselectivity Start->Cause1 Cause2 Over-nitration/Oxidation Start->Cause2 Cause3 Incomplete Reaction Start->Cause3 Solution1a Control Temperature Cause1->Solution1a Solution1b Vary Nitrating Agent/Solvent Cause1->Solution1b Solution2a Use Stoichiometric Nitrating Agent Cause2->Solution2a Solution2b Slow Addition of Reagents Cause2->Solution2b Solution3a Increase Reaction Time Cause3->Solution3a

References

Technical Support Center: Suzuki Coupling with 1-Bromo-2-methoxy-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with their experiments, specifically focusing on the use of 1-Bromo-2-methoxy-3-nitrobenzene as a substrate. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling with this compound failing or giving low yields?

A1: Low yields or reaction failure with this substrate can be attributed to several factors. This compound is an electron-deficient aryl bromide due to the strong electron-withdrawing nitro group, which generally facilitates the oxidative addition step. However, the ortho-methoxy group can introduce steric hindrance and potentially coordinate with the palladium catalyst, complicating the catalytic cycle.[1] Key issues often involve:

  • Suboptimal Catalyst/Ligand System: Standard catalysts like Pd(PPh₃)₄ may not be effective. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) are often necessary to promote both oxidative addition and reductive elimination for sterically demanding and electronically challenging substrates.[2][3]

  • Incorrect Base Selection: The base is crucial for activating the boronic acid in the transmetalation step.[4] The strength and solubility of the base must be carefully chosen to avoid side reactions.

  • Side Reactions: Competing reactions such as protodeboronation of the boronic acid, homocoupling of the coupling partners, and hydrodehalogenation of the aryl bromide can significantly lower the yield.[5]

  • Poor Reaction Conditions: Inadequate exclusion of oxygen, presence of moisture, improper temperature, or insufficient reaction time can lead to catalyst deactivation and poor conversion.

Q2: What are the most common side reactions, and how can I minimize them?

A2: The primary side reactions in this coupling are:

  • Protodeboronation: The replacement of the boronic acid group with a proton. This is often promoted by excess water or base. To mitigate this, use rigorously degassed solvents, consider using a more stable boronic ester (e.g., pinacol ester), and use the minimum effective amount of base.[5]

  • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules or two aryl bromide molecules. This can be minimized by optimizing the catalyst and ligand system and ensuring the slow addition of one of the coupling partners.[5]

  • Hydrodehalogenation: The replacement of the bromine atom with a hydrogen atom. This can be caused by certain bases or impurities. Switching to a milder base like K₃PO₄ or Cs₂CO₃ can sometimes reduce this side reaction.

Q3: How does the nitro group affect the reaction?

A3: The electron-withdrawing nature of the nitro group makes the C-Br bond more susceptible to oxidative addition by the Pd(0) catalyst, which is often the rate-limiting step.[4] Therefore, the presence of the nitro group is generally beneficial for this key step in the catalytic cycle. However, under certain conditions, nitroarenes themselves can undergo cross-coupling, though the C-Br bond is significantly more reactive.[6][7]

Q4: Can the ortho-methoxy group interfere with the reaction?

A4: Yes, the ortho-methoxy group can present challenges. It creates steric hindrance around the reaction center, which can slow down the approach of the bulky catalyst and the coupling partners. Additionally, the oxygen atom of the methoxy group can coordinate to the palladium center, which may alter the geometry and reactivity of the catalytic complex.[1]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the experiment.

Problem 1: Low or No Conversion of Starting Material

This is a common issue that often points to a problem with the catalyst activation or the fundamental reaction conditions.

start Low / No Conversion catalyst Evaluate Catalyst System (Catalyst / Ligand Choice) start->catalyst Is catalyst system optimal for electron-deficient/hindered substrate? conditions Verify Reaction Conditions (Inert Atmosphere, Anhydrous Solvents) catalyst->conditions Using robust catalyst (e.g., Buchwald) but still no reaction? base Check Base (Strength, Solubility, Stoichiometry) conditions->base Conditions are strict, what's next? temp Optimize Temperature (Gradual Increase) base->temp Base is appropriate, still sluggish? success Improved Conversion temp->success

Caption: Troubleshooting workflow for low or no conversion.

  • Detailed Steps:

    • Evaluate the Catalyst System: For this challenging substrate, standard Pd(PPh₃)₄ is often insufficient. Switch to a more robust catalyst system. Buchwald pre-catalysts (like tBuXPhos Pd G3) or in-situ systems using bulky, electron-rich ligands (e.g., SPhos, XPhos) with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ are highly recommended.[2][8]

    • Verify Reaction Conditions:

      • Inert Atmosphere: Ensure the reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) and that all solvents are rigorously degassed. Oxygen can oxidize phosphine ligands and deactivate the catalyst.

      • Anhydrous Conditions: Start with anhydrous solvents. While some Suzuki couplings tolerate water, controlling its amount is crucial.

    • Optimize Base and Solvent:

      • Base: If using a weak base like K₂CO₃ with poor results, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃.[9]

      • Solvent: Aprotic polar solvents like 1,4-dioxane, THF, or toluene, often with a small amount of water, are effective. The ideal solvent system depends on the solubility of all components.

    • Adjust Temperature: If the reaction is sluggish at lower temperatures (e.g., 80 °C), a gradual increase to 100-110 °C may be necessary.[10] Monitor for potential decomposition of starting materials or product at higher temperatures.

Problem 2: Significant Formation of Side Products (Homocoupling, Dehalogenation)

The presence of significant side products indicates that while the catalyst is active, undesired reaction pathways are competing with the desired cross-coupling.

  • Detailed Steps:

    • Modify Catalyst/Ligand Ratio: An improper palladium-to-ligand ratio can promote side reactions. For monodentate ligands like SPhos, a 1:2 Pd:Ligand ratio is a good starting point.

    • Change the Base: Strong bases can sometimes promote hydrodehalogenation. If this is a major byproduct, switch to a milder base like K₃PO₄ or KF.[11]

    • Use a Boronic Ester: Boronic acids are more prone to protodeboronation and homocoupling than their corresponding esters (e.g., pinacol esters). Protecting the boronic acid as an ester can significantly improve the reaction outcome.[5]

    • Control Stoichiometry: Use a slight excess of the boronic acid partner (typically 1.1 to 1.5 equivalents). A large excess can lead to increased homocoupling.

Key Experimental Protocols

Below is a recommended starting protocol for the Suzuki-Miyaura coupling of this compound. Optimization may be required for different boronic acid coupling partners.

Protocol 1: Using a Buchwald Pre-catalyst

This protocol utilizes a modern, air-stable pre-catalyst for ease of use and high reactivity.[8]

  • Reagents & Materials:

    • This compound (1.0 eq.)

    • Arylboronic Acid (1.2 eq.)

    • tBuXPhos Pd G3 (or other suitable Buchwald pre-catalyst) (2 mol%)

    • Potassium Phosphate (K₃PO₄), finely ground (3.0 eq.)

    • 1,4-Dioxane (anhydrous, degassed)

    • Water (degassed)

    • Flame-dried Schlenk flask or reaction vial with a magnetic stir bar

    • Inert gas supply (Argon or Nitrogen)

  • Procedure:

    • To the flame-dried reaction vessel, add this compound, the arylboronic acid, and K₃PO₄.

    • Seal the vessel, then evacuate and backfill with inert gas three times.

    • Under a positive pressure of inert gas, add the tBuXPhos Pd G3 pre-catalyst.

    • Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 to 10:1 ratio) via syringe to achieve a concentration of ~0.1 M with respect to the aryl bromide.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Data Presentation

The following tables summarize typical conditions and the impact of varying parameters for Suzuki couplings of challenging aryl bromides.

Table 1: Comparison of Catalyst Systems for Electron-Deficient Aryl Bromides

Catalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Time (h)Typical Yield (%)Reference
Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O901240-60[12]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Dioxane/H₂O100485-95[10]
Pd₂(dba)₃ (2.5)PCy₃ (10)Cs₂CO₃ (2)Toluene1102470-80
tBuXPhos Pd G3 (2)-K₃PO₄ (3)Dioxane/H₂O1002-6>90[8]

Table 2: Effect of Varying Palladium Catalyst Loading

SubstrateCatalystLoading (mol%)Conversion (%)TON (Turnover Number)Reference
4-chloroanisolePd(OAc)₂/PCy₃19797[13]
4-chloroanisolePd(OAc)₂/PCy₃0.143430[13]
4-chloroanisolePd(OAc)₂/PCy₃0.012200[13]
Aryl BromidePd/Metformin0.0025>95~38,000[14]

Mandatory Visualizations

pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)(Ar')L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' trans_complex->product arx Ar-X (this compound) arx->oa_complex ar_boronic Ar'-B(OR)₂ boronate [Ar'-B(OR)₂(OH)]⁻ ar_boronic->boronate base Base (e.g., K₃PO₄) base->boronate Activation boronate->oa_complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Improving the regioselectivity of reactions with 1-Bromo-2-methoxy-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Bromo-2-methoxy-3-nitrobenzene. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address challenges related to the regioselectivity of reactions involving this versatile chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing reactivity and regioselectivity with this compound?

A1: The reactivity and regioselectivity are governed by the interplay of the electronic and steric effects of its three substituents:

  • Methoxy Group (-OCH₃): This is an electron-donating group, making it an activating group and an ortho, para-director for electrophilic aromatic substitution (EAS).[1] However, it is deactivating for nucleophilic aromatic substitution (SNAr).

  • Nitro Group (-NO₂): This is a powerful electron-withdrawing group. It is a deactivating group and a meta-director for EAS.[1][2][3] Crucially, it strongly activates the ring for SNAr, especially when positioned ortho or para to a leaving group.[1][4]

  • Bromo Group (-Br): This is an electron-withdrawing but ortho, para-directing group for EAS.[1][3] It serves as a good leaving group in SNAr and is the primary reactive site for metal-catalyzed cross-coupling reactions.

The adjacent positioning of these groups creates significant steric hindrance, which can impede access to certain positions and influence the overall reaction rate.[5][6]

Q2: For electrophilic aromatic substitution (EAS), which position on the ring is most likely to react?

A2: The methoxy group is the most activating substituent and therefore will primarily direct the regioselectivity.[7] It directs incoming electrophiles to the positions ortho and para to it. The ortho position at C3 is blocked by the nitro group. Therefore, electrophilic attack is most favored at the C5 position, which is para to the methoxy group and meta to the nitro group.

Diagram 1: Directing Effects in Electrophilic Aromatic Substitution

Caption: Logical relationship of substituent directing effects for EAS.

Q3: Is the C-Br bond reactive towards nucleophilic aromatic substitution (SNAr)?

A3: Reactivity is expected to be low under standard SNAr conditions. For efficient SNAr, a strong electron-withdrawing group must be positioned ortho or para to the leaving group (the bromine atom) to stabilize the intermediate Meisenheimer complex.[1][4] In this molecule, the powerful nitro group is meta to the bromine, which does not provide this stabilization.[1] Furthermore, the electron-donating methoxy group ortho to the bromine deactivates the ring for nucleophilic attack. Therefore, harsh reaction conditions would be required to achieve substitution at this position.

Q4: What are the main challenges when using this substrate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig)?

A4: The primary challenge is steric hindrance. The methoxy and nitro groups are positioned directly adjacent to the C-Br bond, which is the site of oxidative addition for palladium catalysts. This steric bulk can significantly slow down the reaction rate.[8] Overcoming this requires careful optimization of the catalyst system, particularly the use of bulky, electron-rich phosphine ligands that promote the crucial oxidative addition step.[8][9]

Troubleshooting Guides

Issue 1: Poor or No Reactivity in Suzuki-Miyaura Coupling

Problem: I am attempting a Suzuki-Miyaura cross-coupling reaction to form a C-C bond at the C-Br position, but I am observing low conversion of my starting material.

Solution: This is a common issue stemming from the sterically hindered nature of the substrate. Consider the following optimization steps:

  • Ligand Selection: Standard ligands like PPh₃ may be ineffective. Switch to bulky, electron-rich phosphine ligands designed for hindered substrates.

  • Base and Solvent: The choice of base and solvent is critical. A stronger base or a different solvent system may improve results.

  • Catalyst Loading: For challenging substrates, increasing the catalyst loading can improve reaction rates.

  • Temperature: Higher temperatures can help overcome the activation energy barrier, but monitor for potential decomposition.

Diagram 2: Workflow for Suzuki Coupling Optimization

Suzuki_Workflow start Low Yield in Suzuki Coupling ligand Screen Bulky Ligands (e.g., XPhos, SPhos, RuPhos) start->ligand base Optimize Base (e.g., Cs₂CO₃, K₃PO₄) ligand->base No Improvement success High Yield Achieved ligand->success Success solvent Change Solvent (e.g., Dioxane, Toluene, THF/H₂O) base->solvent No Improvement base->success Success temp Increase Temperature (e.g., 80°C to 110°C) solvent->temp No Improvement solvent->success Success loading Increase Catalyst Loading (1-2 mol% to 5 mol%) temp->loading No Improvement temp->success Success loading->success Success

Caption: Experimental workflow for optimizing Suzuki-Miyaura coupling.

Data Presentation: Ligand and Base Effects on Suzuki Coupling of Hindered Aryl Bromides

The following table summarizes typical conditions that can serve as a starting point for optimization. Yields are illustrative and will vary based on the specific boronic acid used.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield (%)Reference
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O100< 20[8][9]
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Dioxane10070 - 85[8]
PdCl₂(dppf) (3)-Cs₂CO₃ (2)THF/H₂O8060 - 75[8]
XPhos Pd G3 (2) -K₃PO₄ (2) Toluene 110 > 90 [9]
Issue 2: Low Yield in Buchwald-Hartwig Amination

Problem: My C-N cross-coupling reaction is giving a low yield, and I suspect hydrodehalogenation (replacement of -Br with -H) is a major side reaction.

Solution: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, especially with electron-rich ligands.[10] It arises from the formation of palladium hydride species.

  • Ensure Anhydrous Conditions: Water can be a proton source leading to palladium hydrides. Ensure all reagents and solvents are scrupulously dried.

  • Choice of Base: Use a non-hydroxide base. Sodium tert-butoxide (NaOt-Bu) is often effective, but other bases like LHMDS or K₃PO₄ can be screened.[9]

  • Ligand Choice: While bulky ligands are necessary, the choice is critical. tBuXPhos, for example, is often effective at minimizing side reactions.[10] The use of pre-formed catalysts (e.g., tBuXPhos Pd G3) can also provide more consistent results.[10]

  • Amine Equivalents: Using a slight excess of the amine (e.g., 1.2 equivalents) can help ensure the desired amination pathway outcompetes side reactions.

Data Presentation: Ligand Effect in Buchwald-Hartwig Amination of a Hindered Aryl Bromide

This data illustrates the significant impact of ligand choice on the amination of a sterically hindered aryl bromide.

Catalyst PrecursorLigandBaseSolventYield (%)Reference
Pd(OAc)₂PPh₃NaOtBuToluene< 5[9]
Pd₂(dba)₃BINAPCs₂CO₃Toluene45[9]
Pd(OAc)₂ XPhos NaOtBu Toluene > 95 [9]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound

This protocol is a starting point and should be optimized for each specific boronic acid partner.

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), XPhos Pd G3 catalyst (0.02 mmol, 2 mol%), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol is a starting point and should be optimized for each specific amine partner.

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), XPhos (0.04 mmol, 4 mol%), Pd(OAc)₂ (0.02 mmol, 2 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv).

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (10 mL). Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Diagram 3: Troubleshooting Logic for Reaction Outcomes

Troubleshooting_Logic cluster_coupling Cross-Coupling Reactions cluster_eas Electrophilic Substitution start Analyze Reaction Outcome no_reaction Problem: No/Low Conversion start->no_reaction Coupling side_product Problem: Side Product Formation (e.g., Hydrodehalogenation) start->side_product Coupling wrong_isomer Problem: Incorrect Regioisomer start->wrong_isomer EAS solution_sterics Cause: Steric Hindrance Solution: Use bulky ligand (XPhos, etc.), Increase Temp/Catalyst Loading no_reaction->solution_sterics solution_conditions Cause: Non-optimal conditions Solution: Ensure anhydrous reagents, Screen bases (NaOtBu, K3PO4) side_product->solution_conditions solution_directing Cause: Misjudged Directing Effects Solution: Re-evaluate electronics. -OCH3 is the dominant activating group. wrong_isomer->solution_directing

Caption: Decision tree for troubleshooting common reaction issues.

References

Overcoming low reactivity of 1-Bromo-2-methoxy-3-nitrobenzene in C-C coupling

Author: BenchChem Technical Support Team. Date: December 2025

Here is a technical support center for overcoming the low reactivity of 1-Bromo-2-methoxy-3-nitrobenzene in C-C coupling reactions.

Topic: Overcoming Low Reactivity of this compound

Welcome to the technical support center. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with C-C coupling reactions involving deactivated or sterically hindered substrates. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues with this compound.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit low reactivity in C-C coupling reactions?

A1: The low reactivity of this compound is due to a combination of electronic and steric factors. The methoxy group at the ortho position sterically hinders the palladium catalyst's approach to the carbon-bromine bond, which is necessary for the initial oxidative addition step.[1][2] While the nitro group is electron-withdrawing, its meta position relative to the bromine does not effectively facilitate the reaction through resonance stabilization.[2] This combination of steric hindrance and suboptimal electronic activation makes the C-Br bond difficult to break, slowing down the rate-determining oxidative addition step in many palladium-catalyzed coupling reactions.[1]

Substrate This compound Reactivity Low Reactivity Substrate->Reactivity Steric Steric Hindrance (ortho-methoxy group) Reactivity->Steric Caused by Electronic Suboptimal Electronic Activation (meta-nitro group) Reactivity->Electronic Caused by OA Slow Oxidative Addition (Rate-Limiting Step) Steric->OA Electronic->OA

Caption: Factors contributing to the low reactivity of the substrate.

Q2: Which C-C coupling reactions are most suitable for this type of challenging substrate?

A2: For sterically hindered and electronically deactivated aryl bromides, Suzuki-Miyaura and Stille couplings are often the most robust options.[3][4]

  • Suzuki-Miyaura Coupling: This is a versatile reaction widely used for forming C-C bonds. Its success with challenging substrates often depends on the careful selection of a catalyst system, particularly the ligand.[5][6]

  • Stille Coupling: The Stille reaction is known for its tolerance of a wide array of functional groups.[7] Organotin reagents used in this reaction are stable to air and moisture, which can be an advantage.[3][8] However, the high toxicity of tin compounds is a significant drawback.[3]

  • Heck Reaction: While powerful for C-C bond formation, the Heck reaction can be challenging with deactivated aryl bromides and may require higher temperatures and specialized catalysts.[9][10]

  • Sonogashira Coupling: This reaction is excellent for creating aryl-alkyne bonds. For unreactive aryl bromides, copper-free conditions and the use of bulky, electron-rich ligands can improve outcomes.[11][12][13]

Q3: My Suzuki-Miyaura coupling reaction is failing or giving a low yield. What are the key parameters to troubleshoot?

A3: A failed Suzuki coupling can often be resolved by systematically evaluating and optimizing the reaction components and conditions. The primary areas to focus on are the catalyst system (palladium source and ligand), the base, and the reaction conditions (solvent and temperature).

Start Low / No Yield in Suzuki Coupling CheckReagents 1. Verify Reagent Quality Start->CheckReagents CheckCatalyst 2. Optimize Catalyst System CheckReagents->CheckCatalyst Reagents OK Sub1 Fresh & Pure? - Aryl Bromide - Boronic Acid/Ester CheckReagents->Sub1 CheckConditions 3. Adjust Reaction Conditions CheckCatalyst->CheckConditions System OK Sub2 Bulky, Electron-Rich Ligand? (e.g., XPhos, SPhos, RuPhos) CheckCatalyst->Sub2 Success Improved Yield CheckConditions->Success Conditions Optimized Sub3 Appropriate Base & Solvent? - Base: K₃PO₄, Cs₂CO₃ - Solvent: Dioxane/H₂O, Toluene CheckConditions->Sub3 Sub4 Sufficient Temperature? - Increase temp (e.g., 80-110 °C) CheckConditions->Sub4 Sub5 Inert Atmosphere? - Degas solvent thoroughly - Use Ar or N₂ CheckConditions->Sub5

Caption: A troubleshooting workflow for failed Suzuki-Miyaura coupling reactions.

Troubleshooting Guide & Optimization

Problem 1: Low conversion in Suzuki-Miyaura Coupling

Low conversion is often due to an insufficiently active catalyst system or non-optimal reaction conditions for this challenging substrate.

ParameterRecommended Action & Rationale
Catalyst/Ligand Use Bulky, Electron-Rich Ligands: Standard ligands like PPh₃ may be ineffective. Switch to sterically demanding, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[14][15] These promote the difficult oxidative addition step for electron-rich or hindered aryl halides.[16] A higher ligand-to-palladium ratio (2:1 to 4:1) can also be beneficial.[17]
Palladium Source Use a reliable palladium source such as Pd₂(dba)₃ or Pd(OAc)₂ in combination with the appropriate ligand. Pre-catalysts that are more resistant to poisoning can also be considered.[15]
Base Use a Stronger, Soluble Base: Weak or insoluble bases may not be effective. Switch to stronger bases like K₃PO₄ or Cs₂CO₃.[15][17] Ensure the base is finely powdered and dry.[16]
Solvent Ensure Proper Solubility and Degassing: Use anhydrous and thoroughly degassed solvents to prevent catalyst deactivation by oxygen.[17] Common solvent systems include mixtures of 1,4-dioxane/water or toluene/ethanol/water.[1][5]
Temperature Increase Reaction Temperature: Many Suzuki couplings involving deactivated substrates require elevated temperatures, often in the range of 80-110 °C, to overcome the activation energy barrier for oxidative addition.[18]
Problem 2: Significant side-product formation (e.g., homocoupling, protodeboronation)

The formation of side products suggests that while the catalyst is active, undesired reaction pathways are competing with the intended cross-coupling.

ParameterRecommended Action & Rationale
Protodeboronation Minimize Water or Use Milder Base: This side reaction is a common issue with electron-deficient boronic acids but can also occur with others.[17] Using a milder base like KF or K₂CO₃, or minimizing the amount of water in the reaction can help.[6][17] Alternatively, convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[15][17]
Homocoupling Ensure Rigorous Exclusion of Oxygen: The homocoupling of boronic acids is often promoted by the presence of oxygen.[19] Ensure the reaction setup is properly purged with an inert gas (Argon or Nitrogen) and that all solvents are thoroughly degassed.
Hydrodehalogenation Check for Hydrogen Sources: This side reaction replaces the bromine with a hydrogen atom. It can be caused by impurities or certain reagents acting as hydride donors. Ensure high-purity reagents and solvents.[19]

Experimental Protocols

The following protocols are provided as a starting point for optimization. Researchers should monitor their reactions by TLC or LC-MS to determine the optimal reaction time.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol is adapted from general procedures for sterically hindered aryl bromides.[5]

Reaction Setup:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv).

  • In a separate vial, mix the palladium source (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 0.044 mmol, 4.4 mol%).

  • Add the catalyst/ligand mixture to the Schlenk flask.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

Reaction Execution:

  • Add a degassed solvent system (e.g., 1,4-dioxane and water, 10:1 ratio, 5 mL) via syringe.

  • Heat the mixture to 100 °C with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS. Reaction times can range from 4 to 24 hours.

Workup:

  • Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Stille Coupling of this compound

This protocol is based on general methodologies for Stille cross-coupling reactions.[20]

Reaction Setup:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the organostannane reagent (1.1 mmol, 1.1 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • If required, add a copper(I) iodide (CuI) co-catalyst (0.1 mmol, 10 mol%), which can accelerate the reaction rate.[20]

Reaction Execution:

  • Add an anhydrous, degassed solvent (e.g., THF or DMF, 5 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

Workup:

  • Cool the reaction mixture and dilute it with an organic solvent like diethyl ether.

  • To remove tin byproducts, wash the solution with an aqueous potassium fluoride (KF) solution. This will precipitate the tin as a fluoride salt, which can be removed by filtration through celite.

  • Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product using column chromatography.

References

Preventing dehalogenation of 1-Bromo-2-methoxy-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the dehalogenation of 1-Bromo-2-methoxy-3-nitrobenzene during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of reactions with this compound?

A1: Dehalogenation is an undesired side reaction where the bromine atom on the this compound molecule is replaced by a hydrogen atom, resulting in the formation of 2-methoxy-1-nitrobenzene. This byproduct reduces the yield of the desired product and can complicate purification processes.

Q2: What are the common causes of dehalogenation?

A2: Several factors can promote the dehalogenation of this compound, including:

  • Reaction Conditions: High temperatures and prolonged reaction times can increase the likelihood of dehalogenation.

  • Reagents: The choice of catalyst, ligand, base, and solvent can significantly influence the extent of dehalogenation. Certain reagents can act as hydride donors, facilitating the unwanted side reaction.

  • Substrate Reactivity: The electronic properties of this compound, influenced by the electron-donating methoxy group and the electron-withdrawing nitro group, affect its susceptibility to dehalogenation.

Q3: How can I detect and quantify dehalogenation?

A3: The presence and amount of the dehalogenated byproduct, 2-methoxy-1-nitrobenzene, can be determined using standard analytical techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the dehalogenated product.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify the signals corresponding to the dehalogenated product.

Troubleshooting Guide: Preventing Dehalogenation

This guide provides a systematic approach to troubleshooting and minimizing dehalogenation when working with this compound in common cross-coupling reactions.

Logical Flow for Troubleshooting Dehalogenation

Dehalogenation_Troubleshooting start Dehalogenation Observed ligand Step 1: Optimize Ligand start->ligand High byproduct formation base Step 2: Modify Base ligand->base If dehalogenation persists end Dehalogenation Minimized ligand->end Issue resolved solvent Step 3: Change Solvent base->solvent If dehalogenation persists base->end Issue resolved temp Step 4: Adjust Temperature solvent->temp If dehalogenation persists solvent->end Issue resolved catalyst Step 5: Screen Catalyst temp->catalyst If dehalogenation persists temp->end Issue resolved catalyst->end Successful optimization

Caption: A stepwise guide to troubleshooting dehalogenation.

Issue: Significant formation of 2-methoxy-1-nitrobenzene byproduct.

Below are detailed troubleshooting steps for various common cross-coupling reactions.

Suzuki-Miyaura Coupling
  • Problem: Formation of 2-methoxy-1-nitrobenzene instead of the desired biaryl product.

  • Troubleshooting Steps:

    • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired reductive elimination over dehalogenation.

      • Recommendation: Screen ligands such as SPhos, XPhos, or other biaryl phosphine ligands.[1]

    • Base Selection: The base can be a source of hydrides or promote side reactions.

      • Recommendation: Switch from stronger bases like alkoxides to weaker inorganic bases such as K₃PO₄ or Cs₂CO₃.[1]

    • Solvent Choice: Solvents can act as hydride donors.

      • Recommendation: Use aprotic solvents like toluene, dioxane, or THF instead of protic solvents like alcohols or solvents that can degrade to hydride sources like DMF.[1][2]

    • Temperature Control: Lowering the reaction temperature may decrease the rate of dehalogenation.

  • Illustrative Data for Suzuki-Miyaura Coupling Optimization:

Catalyst/LigandBaseSolventTemperature (°C)Desired Product Yield (%)Dehalogenated Product (%)
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O1004535
Pd(OAc)₂ / SPhosK₃PO₄Toluene / H₂O8085<5
Pd₂(dba)₃ / XPhosCs₂CO₃Dioxane9090<3

Note: The data in this table is illustrative and based on general trends observed for electron-deficient aryl bromides. Actual yields may vary.

Sonogashira Coupling
  • Problem: Formation of 2-methoxy-1-nitrobenzene alongside the desired alkynylated product.

  • Troubleshooting Steps:

    • Catalyst System: While a copper co-catalyst is traditional, it can sometimes promote side reactions.

      • Recommendation: Consider a copper-free Sonogashira protocol.

    • Base Selection: Amine bases can be a source of hydrides.

      • Recommendation: If using an amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA), consider switching to an inorganic base like K₂CO₃ or Cs₂CO₃.

    • Ligand Choice: Bulky, electron-rich ligands can be beneficial.

      • Recommendation: Employ ligands such as XPhos or SPhos in combination with a suitable palladium source.

  • Illustrative Data for Sonogashira Coupling Optimization:

Pd SourceCo-catalystBaseSolventDesired Product Yield (%)Dehalogenated Product (%)
Pd(PPh₃)₂Cl₂CuITEATHF5525
Pd(OAc)₂ / SPhosNoneCs₂CO₃Dioxane88<7
Pd₂(dba)₃ / XPhosNoneK₂CO₃Toluene85<10

Note: The data in this table is illustrative. Actual yields may vary.

Buchwald-Hartwig Amination
  • Problem: Dehalogenation competing with C-N bond formation.

  • Troubleshooting Steps:

    • Ligand Selection: The rate of reductive elimination to form the C-N bond versus dehalogenation is highly dependent on the ligand.

      • Recommendation: Utilize bulky, electron-rich biaryl phosphine ligands like XPhos, or Josiphos-type ligands.[3]

    • Base Selection: Strong, non-nucleophilic bases are generally preferred.

      • Recommendation: NaOtBu is a common and effective base. If dehalogenation is an issue, consider screening other bases like LHMDS or K₃PO₄.

  • Illustrative Data for Buchwald-Hartwig Amination Optimization:

Pd SourceLigandBaseSolventDesired Product Yield (%)Dehalogenated Product (%)
Pd₂(dba)₃BINAPCs₂CO₃Toluene4030
Pd(OAc)₂XPhosNaOtBuDioxane92<5
Pd₂(dba)₃JosiphosLHMDSToluene89<8

Note: The data in this table is illustrative. Actual yields may vary.

Heck Coupling
  • Problem: Formation of 2-methoxy-1-nitrobenzene in addition to the desired vinylated product.

  • Troubleshooting Steps:

    • Ligand Selection: The choice of ligand can influence the reaction pathway.

      • Recommendation: For electron-deficient aryl bromides, phosphine ligands like P(o-tolyl)₃ or Herrmann's palladacycle can be effective.

    • Base Selection: The base plays a crucial role in the Heck reaction.

      • Recommendation: Inorganic bases like Na₂CO₃ or K₂CO₃ are often used. Triethylamine can also be employed.

    • Solvent Choice: Polar aprotic solvents are common.

      • Recommendation: DMF or NMP are frequently used, but if dehalogenation is a concern, a switch to a less reducible solvent like toluene or dioxane might be beneficial.[2]

  • Illustrative Data for Heck Coupling Optimization:

Pd SourceLigandBaseSolventDesired Product Yield (%)Dehalogenated Product (%)
Pd(OAc)₂PPh₃TEADMF6020
Pd(OAc)₂P(o-tolyl)₃Na₂CO₃Dioxane85<10
Herrmann's CatalystNoneK₂CO₃NMP90<8

Note: The data in this table is illustrative. Actual yields may vary.

Experimental Protocols

General Workflow for a Cross-Coupling Reaction

Cross_Coupling_Workflow reagents 1. Combine Reactants: - this compound - Coupling Partner - Catalyst & Ligand - Base - Solvent degas 2. Degas Reaction Mixture (e.g., Argon sparging or Freeze-Pump-Thaw) reagents->degas reaction 3. Heat and Stir (Under inert atmosphere) degas->reaction monitoring 4. Monitor Progress (TLC, GC-MS, or HPLC) reaction->monitoring workup 5. Aqueous Workup (Quench, extract with organic solvent) monitoring->workup Upon completion purification 6. Purify (Column chromatography) workup->purification product 7. Isolate Pure Product purification->product

Caption: A general experimental workflow for cross-coupling reactions.

Detailed Protocol for Suzuki-Miyaura Coupling to Minimize Dehalogenation

This protocol is a starting point and may require optimization for specific coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Toluene (anhydrous)

  • Water (degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in a small amount of degassed toluene under an inert atmosphere.

  • Add the catalyst solution to the Schlenk flask.

  • Add toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).

  • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Signaling Pathway of Dehalogenation vs. Cross-Coupling

Dehalogenation_Pathway cluster_0 Catalytic Cycle cluster_1 Desired Pathway: Cross-Coupling cluster_2 Undesired Pathway: Dehalogenation ArBr Ar-Br (this compound) OxAdd Oxidative Addition ArBr->OxAdd Pd0 Pd(0)Ln Pd0->OxAdd ArPdBr Ar-Pd(II)-Br(Ln) OxAdd->ArPdBr Transmetalation Transmetalation (with R-B(OH)₂) ArPdBr->Transmetalation HydrideTransfer Hydride Transfer ArPdBr->HydrideTransfer ArPdR Ar-Pd(II)-R(Ln) Transmetalation->ArPdR RedElim_Coupling Reductive Elimination ArPdR->RedElim_Coupling RedElim_Coupling->Pd0 Regenerates Catalyst CoupledProduct Ar-R (Desired Product) RedElim_Coupling->CoupledProduct HydrideSource Hydride Source (Solvent, Base, H₂O) HydrideSource->HydrideTransfer ArPdH Ar-Pd(II)-H(Ln) HydrideTransfer->ArPdH RedElim_Dehalogenation Reductive Elimination ArPdH->RedElim_Dehalogenation RedElim_Dehalogenation->Pd0 Regenerates Catalyst DehalogenatedProduct Ar-H (Byproduct) RedElim_Dehalogenation->DehalogenatedProduct

Caption: Competing pathways of cross-coupling and dehalogenation.

References

Technical Support Center: Cross-Coupling Reactions of 1-Bromo-2-methoxy-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on catalyst selection and troubleshooting for cross-coupling reactions involving 1-bromo-2-methoxy-3-nitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the key considerations for selecting a catalyst for cross-coupling reactions with this compound?

A1: The substrate this compound presents a unique combination of electronic and steric factors that influence catalyst selection. The electron-withdrawing nitro group enhances the reactivity of the aryl bromide towards oxidative addition to the palladium(0) catalyst, a crucial step in many cross-coupling reactions.[1][2] However, the adjacent methoxy group can introduce steric hindrance, potentially impeding the catalyst's approach to the C-Br bond.[1][3] Therefore, the ideal catalyst system should possess high activity to overcome any steric barriers while being compatible with the nitro group. For Suzuki-Miyaura reactions, palladium catalysts with bulky, electron-rich phosphine ligands are often preferred for sterically hindered aryl bromides.[4]

Q2: Which types of cross-coupling reactions are commonly performed with this substrate?

A2: Given its structure, this compound is a suitable candidate for several palladium-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[3][4]

  • Heck Coupling: For the formation of C-C bonds with alkenes.[5][6]

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[7][8][9]

The choice of reaction will depend on the desired final product.

Q3: How does the nitro group affect the reaction conditions?

A3: The electron-withdrawing nature of the nitro group generally facilitates the oxidative addition step, which can lead to faster reaction rates.[2] However, nitroarenes can sometimes undergo side reactions, such as reduction, especially under harsh conditions or with certain catalysts. It is crucial to select a catalyst system and reaction conditions that are chemoselective and do not interfere with the nitro functionality.

Q4: Can nickel catalysts be used for cross-coupling reactions with this substrate?

A4: While palladium-based catalysts are more commonly reported for these types of transformations, nickel catalysts are emerging as powerful alternatives in cross-coupling reactions.[10][11] Nickel catalysts can be particularly effective for coupling with challenging substrates and may offer different reactivity and selectivity profiles. However, catalyst screening would be necessary to determine the optimal nickel-based system for this compound.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Catalyst Inactivity: The palladium catalyst may be deactivated by oxygen.[12] 2. Poor Ligand Choice: The ligand may not be suitable for the sterically hindered substrate. 3. Incorrect Base: The base may not be strong enough or soluble in the reaction medium.[12] 4. Low Reaction Temperature: The activation energy for the reaction may not be reached.1. Ensure all solvents are thoroughly degassed and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[4] 2. Screen a variety of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[2] 3. Try different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The addition of water can sometimes improve the solubility and effectiveness of inorganic bases.[12] 4. Gradually increase the reaction temperature and monitor the progress by TLC or GC-MS.
Formation of Side Products (e.g., Homocoupling, Debromination) 1. Catalyst Loading Too High: Excess catalyst can promote side reactions. 2. Incorrect Ligand-to-Metal Ratio: An improper ratio can lead to undesired catalytic pathways. 3. Reaction Time Too Long: Prolonged reaction times can lead to product degradation or side reactions.1. Reduce the catalyst loading incrementally. 2. Optimize the ligand-to-palladium ratio. 3. Monitor the reaction closely and quench it once the starting material is consumed.
Inconsistent Results 1. Impure Starting Materials: Impurities in the aryl halide or coupling partner can poison the catalyst.[12] 2. Variable Solvent Quality: Residual water or oxygen in the solvent can affect catalyst performance. 3. Inconsistent Heating: Fluctuations in temperature can lead to variable reaction rates.1. Purify the starting materials before use. 2. Use freshly distilled or anhydrous solvents and ensure proper degassing. 3. Use a reliable heating mantle or oil bath with a temperature controller.

Catalyst Selection and Performance Data

The following tables summarize typical catalyst systems and conditions for Suzuki-Miyaura, Heck, and Sonogashira couplings of structurally related nitro-substituted aryl bromides. These can serve as a starting point for optimizing reactions with this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)
Pd(OAc)₂XPhosK₃PO₄Toluene/H₂O100High
Pd(PPh₃)₄-K₂CO₃Toluene/Ethanol/H₂O80-100Good to High
PdCl₂(dppf)-Cs₂CO₃Dioxane/H₂O90High

Data compiled from analogous reactions in the literature.[2][3][4]

Table 2: Representative Conditions for Heck Coupling of Aryl Bromides

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)
Pd(OAc)₂PPh₃Et₃NDMF100-120Good to High
Pd/C-K₂CO₃NMP140Good
PdCl₂(PCy₃)₂-NaOAcDMA120High

Data compiled from analogous reactions in the literature.[5][6]

Table 3: Representative Conditions for Sonogashira Coupling of Aryl Bromides

Catalyst SystemCo-catalystBaseSolventTemp (°C)Yield (%)
Pd(PPh₃)₂Cl₂CuIEt₃NTHF25-65Good to High
Pd(OAc)₂/dppfCuIi-Pr₂NHToluene80High
Copper-free: Pd(P(t-Bu)₃)₂-Cs₂CO₃Dioxane100Good

Data compiled from analogous reactions in the literature.[7][8][9]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired boronic acid or boronate ester (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).[3]

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

  • Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).[3]

  • Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Catalyst_Selection_Workflow Catalyst Selection Workflow for this compound cluster_start cluster_catalyst Catalyst System Selection cluster_optimization Reaction Optimization cluster_analysis Analysis and Troubleshooting cluster_end start Define Desired Transformation (e.g., Suzuki, Heck, Sonogashira) catalyst Select Palladium Precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) start->catalyst ligand Choose Appropriate Ligand (Bulky, Electron-Rich Phosphine or NHC) catalyst->ligand base Select Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) ligand->base solvent Choose Solvent System (e.g., Toluene, Dioxane, THF) base->solvent optimization Screen Reaction Parameters (Temperature, Concentration, Time) solvent->optimization analysis Analyze Reaction Outcome (Yield, Purity) optimization->analysis troubleshooting Troubleshoot Issues (Low Yield, Side Products) analysis->troubleshooting If necessary end Final Optimized Protocol analysis->end If successful troubleshooting->optimization Re-optimize

Caption: A logical workflow for selecting and optimizing a catalyst system.

Troubleshooting_Workflow Troubleshooting Low Conversion start Low or No Conversion Observed check_catalyst Verify Catalyst Activity and Handling (Inert atmosphere, degassed solvents) start->check_catalyst check_ligand Screen Different Ligands (e.g., Buchwald ligands, NHCs) check_catalyst->check_ligand If no improvement success Successful Conversion check_catalyst->success If successful check_base Evaluate Base Strength and Solubility (Try K₃PO₄ or Cs₂CO₃) check_ligand->check_base If no improvement check_ligand->success If successful increase_temp Increase Reaction Temperature check_base->increase_temp If no improvement check_base->success If successful increase_temp->success If successful failure Re-evaluate Overall Strategy increase_temp->failure If still no improvement

Caption: A workflow for troubleshooting low reaction conversion.

Cross_Coupling_Relationships Relationship Between Key Cross-Coupling Reactions ArylHalide This compound (Ar-X) Suzuki Suzuki Coupling + R-B(OR)₂ ArylHalide->Suzuki Heck Heck Coupling + Alkene ArylHalide->Heck Sonogashira Sonogashira Coupling + Alkyne ArylHalide->Sonogashira Product_Suzuki Ar-R Suzuki->Product_Suzuki Product_Heck Ar-Alkene Heck->Product_Heck Product_Sonogashira Ar-Alkyne Sonogashira->Product_Sonogashira

Caption: Logical relationship between different cross-coupling reactions.

References

Technical Support Center: Solvent Effects on the Reactivity of 1-Bromo-2-methoxy-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the solvent effects on the reactivity of 1-Bromo-2-methoxy-3-nitrobenzene, particularly in nucleophilic aromatic substitution (SNAr) reactions.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered during the study of solvent effects on the reactivity of this compound.

Q1: My reaction yield is consistently low. What are the potential causes and solutions?

A1: Low yields in the nucleophilic substitution of this compound can stem from several factors:

  • Inappropriate Solvent Choice: The solvent plays a critical role in stabilizing the intermediate and facilitating the reaction. Polar aprotic solvents like DMSO or DMF are generally preferred for SNAr reactions as they solvate the cation of the nucleophile salt but not the anion, thus increasing the nucleophile's reactivity. In contrast, polar protic solvents can solvate the nucleophile, reducing its reactivity.

  • Insufficient Reaction Temperature: Some SNAr reactions require significant thermal energy to overcome the activation barrier. If the reaction is sluggish at room temperature, consider increasing the temperature incrementally.

  • Weak Nucleophile: The strength of the nucleophile is a key factor. If you are using a weak nucleophile, consider switching to a stronger one or using a base to deprotonate a protic nucleophile, thereby increasing its nucleophilicity.

  • Poor Solubility: Ensure that all reactants are adequately dissolved in the chosen solvent.[1] Poor solubility can lead to a heterogeneous reaction mixture and consequently, lower yields.

  • Side Reactions: The presence of water or other protic impurities can lead to unwanted side reactions. Ensure all reagents and solvents are anhydrous.

Troubleshooting Steps:

  • Solvent Screening: Perform small-scale reactions in a variety of solvents (e.g., DMSO, DMF, acetonitrile, THF) to identify the optimal medium.

  • Temperature Optimization: Run the reaction at different temperatures (e.g., room temperature, 50 °C, 80 °C) to find the ideal condition without causing degradation of reactants or products.

  • Nucleophile Enhancement: If using a protic nucleophile (e.g., an alcohol or amine), consider adding a non-nucleophilic base (e.g., sodium hydride for alcohols, or a tertiary amine for other nucleophiles) to enhance its reactivity.

  • Ensure Anhydrous Conditions: Use freshly distilled solvents and dry all glassware thoroughly before use.

Q2: I am observing unexpected side products in my reaction mixture. How can I identify and minimize them?

A2: The formation of side products can be attributed to several factors:

  • Reaction with Solvent: Some solvents, like DMF, can decompose at high temperatures to generate dimethylamine, which can act as a nucleophile.

  • Multiple Reactive Sites: While the primary reaction is the substitution of the bromine atom, other functional groups on the aromatic ring might react under certain conditions.

  • Hydrolysis: If water is present in the reaction mixture, hydrolysis of the starting material or product can occur, especially at elevated temperatures.

Troubleshooting Steps:

  • Product Characterization: Use analytical techniques such as NMR, Mass Spectrometry, and HPLC to identify the structure of the side products. This will provide clues about the undesired reaction pathways.

  • Lower Reaction Temperature: High temperatures can often lead to decomposition and side reactions. Try running the reaction at a lower temperature for a longer duration.

  • Alternative Solvents: If solvent-related side products are suspected, switch to a more inert solvent.

  • Purification Methods: Optimize your purification protocol (e.g., column chromatography, recrystallization) to effectively separate the desired product from impurities.

Q3: The reaction rate is very slow. How can I increase it?

A3: A slow reaction rate is a common issue. Here are ways to accelerate it:

  • Solvent Choice: As mentioned, polar aprotic solvents generally accelerate SNAr reactions. The stabilization of the charged intermediate (Meisenheimer complex) is crucial.

  • Increase Temperature: The rate of most organic reactions increases with temperature. However, be mindful of potential side reactions and decomposition.

  • Use a Stronger Nucleophile: The reaction rate is directly proportional to the concentration and strength of the nucleophile.

  • Catalysis: In some cases, phase-transfer catalysts can be employed to increase the rate of reaction between a nucleophilic salt and an organic substrate in a biphasic system.

Troubleshooting Steps:

  • Solvent Polarity: Switch to a more polar aprotic solvent. For instance, moving from THF to acetonitrile, and then to DMF or DMSO, will likely increase the reaction rate.

  • Controlled Heating: Use an oil bath or a heating mantle with a temperature controller to carefully increase the reaction temperature. Monitor the reaction progress closely by TLC or HPLC.

  • Nucleophile Selection: Consult literature for the relative strengths of nucleophiles and select a more potent one for your system.

Data Presentation: Solvent Effects on Reactivity

SolventSolvent TypeDielectric Constant (ε)Expected Relative Rate Constant (k_rel)
Dimethyl Sulfoxide (DMSO)Polar Aprotic47~5000
N,N-Dimethylformamide (DMF)Polar Aprotic37~2800
AcetonitrilePolar Aprotic38~1300
Tetrahydrofuran (THF)Nonpolar7.6~10
MethanolPolar Protic331
WaterPolar Protic80~7

Note: The relative rate constants are normalized to the rate in methanol. Polar aprotic solvents are expected to significantly accelerate the reaction compared to polar protic solvents. Nonpolar solvents are generally poor choices for SNAr reactions due to the low solubility of nucleophilic salts.

Experimental Protocols

Detailed Methodology for a Kinetic Study of the Reaction of this compound with a Nucleophile (e.g., Piperidine)

Objective: To determine the second-order rate constant for the reaction of this compound with piperidine in different solvents.

Materials:

  • This compound (Substrate)

  • Piperidine (Nucleophile)

  • Anhydrous solvents (e.g., DMSO, DMF, Acetonitrile, Methanol)

  • Internal standard (e.g., naphthalene or another inert compound with a distinct chromatographic peak)

  • Thermostatted reaction vessel (e.g., a jacketed reactor or a flask in a constant temperature bath)

  • Analytical instrument (e.g., HPLC or GC)

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 0.1 M) in the chosen solvent.

    • Prepare a stock solution of piperidine (e.g., 1.0 M) in the same solvent.

    • Prepare a stock solution of the internal standard.

  • Reaction Setup:

    • Equilibrate the reaction vessel to the desired temperature (e.g., 25 °C).

    • Add a known volume of the substrate stock solution and the internal standard stock solution to the reaction vessel.

  • Reaction Initiation:

    • Initiate the reaction by adding a known volume of the pre-heated piperidine stock solution to the reaction vessel. Start a timer immediately.

  • Sampling:

    • At regular time intervals (e.g., every 10 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution (e.g., a dilute acid) to stop the reaction.

  • Analysis:

    • Analyze the quenched samples by HPLC or GC to determine the concentration of the remaining this compound relative to the internal standard.

  • Data Processing:

    • Plot the natural logarithm of the concentration of this compound versus time.

    • The slope of the resulting straight line will be the pseudo-first-order rate constant (k_obs).

    • The second-order rate constant (k2) can be calculated by dividing k_obs by the concentration of the nucleophile (piperidine), which is in large excess.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

SNAr_Mechanism Reactants This compound + Nucleophile (Nu-) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Intermediate Nucleophilic Attack (Rate-determining step) Products Substituted Product + Bromide Ion (Br-) Intermediate->Products Elimination of Leaving Group

Caption: The two-step addition-elimination mechanism of the SNAr reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Solutions Prepare Stock Solutions (Substrate, Nucleophile, Internal Standard) Setup Equilibrate Reaction Vessel Prep_Solutions->Setup Initiate Initiate Reaction Setup->Initiate Sample Take Aliquots at Timed Intervals Initiate->Sample Quench Quench Reaction in Aliquots Sample->Quench Analyze Analyze by HPLC/GC Quench->Analyze Calculate Calculate Rate Constants Analyze->Calculate

Caption: A generalized workflow for the kinetic study of the SNAr reaction.

References

Technical Support Center: Synthesis of 1-Bromo-2-methoxy-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the synthesis of 1-Bromo-2-methoxy-3-nitrobenzene (CAS No: 98775-19-0). It includes frequently asked questions, detailed experimental protocols, troubleshooting guides, and key data to facilitate the successful scale-up and execution of this chemical transformation. This compound is a valuable intermediate, notably in the synthesis of Eltrombopag, a therapeutic agent for thrombocytopenia.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound? A1: The most direct and widely documented method is the O-alkylation of 2-Bromo-6-nitrophenol using a methylating agent. This reaction is a classic example of the Williamson ether synthesis, where the phenolic hydroxyl group is deprotonated by a base to form a phenoxide ion, which then acts as a nucleophile to attack the methylating agent.[2]

Q2: What are the essential reagents for this synthesis and their functions? A2: The key reagents are:

  • 2-Bromo-6-nitrophenol: The starting substrate containing the aromatic ring and the hydroxyl group to be methylated.

  • Iodomethane (Methyl Iodide): The most common methylating agent, providing the methyl group.

  • Potassium Carbonate (K₂CO₃): A base used to deprotonate the phenolic hydroxyl group of 2-Bromo-6-nitrophenol.[2]

  • Solvent: Acetone or N,N-Dimethylformamide (DMF) are typically used to dissolve the reactants and facilitate the reaction.[2][3]

Q3: What kind of yield can be expected from this synthesis? A3: This synthesis is known for its high efficiency, with reported yields typically ranging from 89% to 97% after purification.[3][4][5][6]

Q4: What are the physical properties of the final product? A4: this compound is typically a pale yellow to brown solid at room temperature.[3][4] It has a melting point of approximately 51-56°C and a boiling point of around 296.4°C.[1][4][7]

Q5: How is the reaction typically monitored for completion? A5: The reaction progress is best monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) to track the disappearance of the starting material, 2-Bromo-6-nitrophenol.[3]

Experimental Protocols

A generalized, scalable protocol derived from multiple documented procedures is provided below.[3][4][5][6]

Objective: To synthesize this compound via Williamson ether synthesis.

Materials:

  • 2-Bromo-6-nitrophenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Iodomethane (CH₃I)

  • Acetone, anhydrous

  • Ethyl Acetate

  • Hexanes

  • Deionized Water

  • Saturated Sodium Bicarbonate solution

  • Saturated Brine solution (NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Bromo-6-nitrophenol (1.0 eq.).

  • Solvent and Base Addition: Add anhydrous acetone (approx. 8-10 mL per gram of starting material). To this solution, add anhydrous potassium carbonate (1.5-2.0 eq.).

  • Addition of Methylating Agent: Add iodomethane (1.5-2.0 eq.) to the stirred mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 70°C) and maintain for 24-40 hours.[3] Monitor the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Cool the mixture to room temperature and filter it through a pad of Celite to remove the inorganic salts. Wash the filter cake with ethyl acetate.

    • Concentrate the combined filtrate under reduced pressure to remove the solvent.

    • Dissolve the resulting residue in ethyl acetate.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.[3][4]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[3][4]

  • Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a solid.[3]

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis A Charge flask with 2-Bromo-6-nitrophenol B Add Acetone and K₂CO₃ A->B C Add Iodomethane B->C D Heat to Reflux (24-40h) C->D E Monitor by TLC/LCMS D->E F Cool and Filter E->F G Concentrate Filtrate F->G H Dissolve in EtOAc G->H I Aqueous Washes (H₂O, NaHCO₃, Brine) H->I J Dry & Concentrate I->J K Column Chromatography J->K L Characterize Product (NMR, LCMS) K->L

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions

Starting MaterialMethylating AgentBaseSolventTemperatureTimeYieldReference
2-Bromo-6-nitrophenolIodomethaneK₂CO₃Acetone70°C (Reflux)40 hours90%[3]
2-Bromo-6-nitrophenolIodomethaneK₂CO₃DMFRoom Temp.Overnight89%[3]
2-Bromo-6-nitrophenolIodomethaneK₂CO₃AcetoneRefluxOvernight97%[4][5][6]
2-Bromo-6-nitrophenolMethyl IodideK₂CO₃AcetoneReflux24 hours76%[4]

Table 2: Product Characterization Data

PropertyValueReference
Molecular FormulaC₇H₆BrNO₃[4][7]
Molecular Weight232.03 g/mol [4][7]
AppearancePale yellow to brown solid[3][4]
Melting Point51-56 °C[4][7]
¹H NMR (CDCl₃, 300 MHz)δ 7.81-7.74 (m, 2H), 7.13 (t, J=8.1 Hz, 1H), 4.02 (s, 3H)[4]
¹H NMR (DMSO-d6, 300 MHz)δ 7.94-8.03 (m, 2H), 7.32 (d, 1H, J = 8.1 Hz), 3.92 (s, 3H)[4][5][6]

Troubleshooting Guide

G problem Problem Encountered low_yield Low or No Yield problem->low_yield e.g. incomplete_rxn Incomplete Reaction (Starting Material Remains) problem->incomplete_rxn e.g. dark_product Product is Dark/Oily problem->dark_product e.g. cause1 Possible Cause: Inactive Reagents or Moisture low_yield->cause1 cause3 Possible Cause: Sub-optimal Conditions low_yield->cause3 cause2 Possible Cause: Insufficient Reagents or Time incomplete_rxn->cause2 incomplete_rxn->cause3 cause4 Possible Cause: Degradation or Impurities dark_product->cause4 solution1 Solution: - Use fresh, anhydrous K₂CO₃ - Ensure anhydrous solvent - Check purity of starting material cause1->solution1 solution2 Solution: - Increase stoichiometry of  base and/or iodomethane - Extend reaction time cause2->solution2 solution3 Solution: - Ensure adequate heating/reflux - Switch to DMF for milder  room temp. conditions cause3->solution3 solution4 Solution: - Avoid excessive heating - Perform careful purification  via column chromatography cause4->solution4

Caption: Troubleshooting logic for the synthesis of this compound.

Q: My reaction yield is very low or I obtained no product. What went wrong? A: Possible Cause 1: Inactive Reagents or Presence of Water. Potassium carbonate is hygroscopic and its efficiency as a base is significantly reduced by moisture. Water can also hydrolyze the iodomethane.

  • Solution: Use freshly purchased or properly dried anhydrous potassium carbonate and anhydrous solvents. Ensure all glassware is oven-dried before use.

A: Possible Cause 2: Insufficient Temperature or Reaction Time. The reaction, especially in acetone, requires prolonged heating to go to completion.

  • Solution: Ensure the reaction mixture is consistently at reflux temperature. Monitor the reaction via TLC and do not stop it until the starting phenol spot has completely disappeared. If the reaction stalls, consider switching to DMF, which can sometimes facilitate the reaction more efficiently at room temperature.[2]

Q: My TLC/LCMS analysis shows a significant amount of starting material remaining even after the recommended reaction time. What should I do? A: Possible Cause: Insufficient Base or Methylating Agent. The stoichiometry is critical. An insufficient amount of base will result in incomplete deprotonation of the phenol, while too little iodomethane will leave unreacted phenoxide.

  • Solution: Ensure you have used at least 1.5-2.0 equivalents of both potassium carbonate and iodomethane. If the reaction has stalled, a careful addition of more of these reagents may help push it to completion, but re-purification of the final product will be critical.

Q: The final product is a dark brown oil instead of a pale yellow solid. Why? A: Possible Cause: Impurities or Degradation. This can be caused by impurities in the starting materials or side reactions occurring at high temperatures. The color may also be due to residual impurities that were not removed during the work-up.

  • Solution: Ensure the purity of your 2-Bromo-6-nitrophenol. During work-up, perform all the recommended aqueous washes to remove salts and other water-soluble impurities. The most effective solution is a careful purification step using silica gel column chromatography, which should separate the desired pale-yellow product from darker, more polar impurities.

Q: I am having difficulty with the final purification by column chromatography. A: Possible Cause: Incorrect Eluent System. The polarity of the solvent system may be too high or too low, causing either co-elution of impurities with the product or the product not eluting from the column at all.

  • Solution: Before running a large-scale column, optimize your eluent system using TLC. Test various ratios of ethyl acetate and hexanes to find a composition that gives your product an Rf value of approximately 0.3-0.4, with good separation from any visible impurities.

References

Validation & Comparative

Navigating the Spectroscopic Maze: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 1-Bromo-2-methoxy-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of organic molecules is a cornerstone of chemical analysis. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount technique in this endeavor, offering deep insights into the molecular framework. This guide provides a comprehensive comparative analysis of the ¹H and ¹³C NMR spectra of 1-Bromo-2-methoxy-3-nitrobenzene, a substituted aromatic compound with potential applications in organic synthesis. Due to the limited availability of public experimental ¹³C NMR data for this specific compound, this guide will leverage available ¹H NMR data and compare it with structurally similar isomers to predict and understand the ¹³C NMR landscape.

Comparative Spectroscopic Data: Unraveling Isomeric Distinctions

The precise arrangement of substituents on a benzene ring profoundly influences the electronic environment of each proton and carbon atom, resulting in unique NMR spectra for each isomer. By comparing the known ¹H NMR data of this compound with related isomers, we can discern the subtle yet significant effects of substituent positioning.

Table 1: ¹H NMR Spectroscopic Data for this compound and Comparative Isomers

CompoundSolventChemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz, Assignment
This compound CDCl₃7.81-7.74 (m, 2H, Ar-H), 7.13 (t, J=8.1 Hz, 1H, Ar-H), 4.02 (s, 3H, -OCH₃)
DMSO-d₆7.94-8.03 (m, 2H, Ar-H), 7.32 (d, J=8.1 Hz, 1H, Ar-H), 3.92 (s, 3H, -OCH₃)[1]
1-Bromo-2-nitrobenzene CDCl₃7.84 (dd, J=7.9, 1.6 Hz, 1H), 7.74 (dd, J=8.1, 1.2 Hz, 1H), 7.47 (td, J=7.7, 1.2 Hz, 1H), 7.45 (td, J=8.0, 1.6 Hz, 1H)
1-Bromo-3-nitrobenzene CDCl₃8.39 (t, J=2.0 Hz, 1H), 8.17 (ddd, J=8.2, 2.3, 1.0 Hz, 1H), 7.83 (ddd, J=7.9, 1.9, 1.0 Hz, 1H), 7.43 (t, J=8.0 Hz, 1H)

¹H NMR Analysis of this compound:

The ¹H NMR spectrum of this compound in CDCl₃ displays a complex multiplet between 7.81-7.74 ppm, integrating to two protons, and a triplet at 7.13 ppm for the remaining aromatic proton. The upfield shift of the triplet suggests it is likely the proton positioned between the bromo and methoxy groups, experiencing shielding effects. The downfield multiplet corresponds to the other two aromatic protons, which are influenced by the electron-withdrawing nitro group. The sharp singlet at 4.02 ppm is characteristic of the methoxy group protons. In DMSO-d₆, a similar pattern is observed, with the multiplet appearing at 7.94-8.03 ppm and the doublet at 7.32 ppm, while the methoxy singlet is at 3.92 ppm.[1]

Comparative ¹H NMR Analysis:

In contrast, the isomers 1-bromo-2-nitrobenzene and 1-bromo-3-nitrobenzene exhibit four distinct signals for their aromatic protons, each with characteristic splitting patterns (doublet of doublets, triplet of doublets, etc.) that allow for unambiguous assignment. This highlights how the reduced symmetry in these isomers leads to more complex spectra compared to potentially more symmetric substitution patterns.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound and Experimental Data for a Comparative Compound

CompoundSolventPredicted/Experimental ¹³C Chemical Shifts (δ) ppm
This compound -C-1 (C-Br): ~115, C-2 (C-OCH₃): ~155, C-3 (C-NO₂): ~140, C-4: ~125, C-5: ~130, C-6: ~120, -OCH₃: ~56
1-Butoxy-3-nitrobenzene CDCl₃159.7, 149.2, 129.9, 121.6, 115.5, 108.7, 68.4, 31.0, 19.2, 13.8

¹³C NMR Analysis of this compound (Predicted):

Comparative ¹³C NMR Analysis:

The experimental data for 1-Butoxy-3-nitrobenzene shows the deshielding effect of the ether and nitro groups on the aromatic carbons to which they are attached. This provides a useful reference for what to expect in the spectrum of this compound, with the understanding that the bromine substituent will introduce its own characteristic shielding/deshielding effects.

Experimental Protocols

Accurate and reproducible NMR data acquisition is contingent upon meticulous sample preparation and standardized experimental procedures.

Sample Preparation:

  • Sample Weighing: For ¹H NMR, accurately weigh 5-20 mg of the sample. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for compounds of this type.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtering: If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette during transfer.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

NMR Data Acquisition:

  • Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Locking and Shimming: The spectrometer is locked onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through an automated or manual shimming process to ensure sharp, symmetrical peaks.

  • ¹H NMR Parameters: A standard one-pulse experiment is typically used with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Parameters: A proton-decoupled experiment is standard for ¹³C NMR to produce a spectrum with single lines for each unique carbon. A sufficient number of scans and an appropriate relaxation delay are crucial for obtaining a high-quality spectrum.

Logical Workflow for NMR Analysis

The process of analyzing a molecule like this compound via NMR follows a logical progression from sample preparation to final structure confirmation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_confirm Structure Elucidation Prep Weigh & Dissolve Sample in Deuterated Solvent Filter Filter into NMR Tube Prep->Filter LockShim Lock & Shim Spectrometer H1_Acq Acquire ¹H NMR Spectrum LockShim->H1_Acq C13_Acq Acquire ¹³C NMR Spectrum LockShim->C13_Acq H1_Int ¹H: Chemical Shift, Integration, Splitting Pattern Analysis H1_Acq->H1_Int C13_Int ¹³C: Chemical Shift Analysis (DEPT if necessary) C13_Acq->C13_Int Compare Compare with Isomers & Predictive Data H1_Int->Compare C13_Int->Compare Structure Structure Confirmation Compare->Structure

Caption: Logical workflow for NMR analysis of this compound.

References

Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Bromo-2-methoxy-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of analytical chemistry, understanding the fragmentation patterns of molecules under mass spectrometry is paramount for structural elucidation and compound identification. This guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1-Bromo-2-methoxy-3-nitrobenzene, a key intermediate in various synthetic pathways. This document serves as a vital resource for researchers, scientists, and drug development professionals, offering a predictive framework and a standardized experimental protocol for its analysis.

The structural complexity of this compound, incorporating a bromine atom, a methoxy group, and a nitro group on an aromatic ring, gives rise to a unique and predictable fragmentation pattern under electron ionization. The presence of bromine, with its characteristic isotopic distribution of 79Br and 81Br in a nearly 1:1 ratio, will result in distinctive M and M+2 isotope peaks for all bromine-containing fragments.

Predicted Fragmentation Data

The mass spectrum of this compound is anticipated to be characterized by a series of fragmentation pathways initiated by the ionization of the molecule. The molecular ion ([M]•+) is expected to be observed as a doublet at m/z 231 and 233. Subsequent fragmentation is predicted to proceed through several key losses dictated by the substituent groups.

A primary fragmentation pathway involves the loss of a nitro group (NO2•), a common fragmentation for nitroaromatic compounds, leading to a significant fragment ion. Another prominent fragmentation is the loss of a methyl radical (•CH3) from the methoxy group. Further fragmentation can occur through the loss of carbon monoxide (CO) or the bromine atom.

The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and the corresponding neutral losses.

m/z (79Br/81Br)Proposed Ion Structure/FormulaDescription of Fragmentation
231/233[C7H6BrNO3]•+Molecular Ion (M•+)
201/203[C7H6BrO]•+Loss of •NO2
216/218[C6H3BrNO3]+Loss of •CH3
188/190[C6H3BrO]+Loss of •CH3 and CO
173/175[C6H4Br]+Loss of •OCH3 and •NO2
152[C7H6NO3]+Loss of •Br
122[C7H6O]•+Loss of •Br and •NO2
92[C6H4]•+Loss of •Br, •OCH3, and •NO2

Visualizing the Fragmentation Pathway

To further elucidate the fragmentation cascade, a logical relationship diagram has been generated using the DOT language. This visualization provides a clear and concise representation of the predicted fragmentation pathways of this compound.

Fragmentation_Pathway M [M]•+ m/z 231/233 F1 [M - NO2]•+ m/z 185/187 M->F1 - •NO2 F2 [M - CH3]+ m/z 216/218 M->F2 - •CH3 F4 [M - Br]+ m/z 152 M->F4 - •Br F5 [M - NO2 - CO]•+ m/z 157/159 F1->F5 - CO F3 [M - CH3 - CO]+ m/z 188/190 F2->F3 - CO F6 [M - Br - NO2]+ m/z 106 F4->F6 - •NO2

Caption: Proposed EI mass spectrometry fragmentation pathway of this compound.

Standard Experimental Protocol

The following outlines a generalized procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

1. Sample Preparation:

  • Dissolve approximately 1 mg of this compound in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Vortex the solution to ensure complete dissolution.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph (GC):

    • Injector: Split/splitless injector, operated in splitless mode.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A non-polar or semi-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 10 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer (MS):

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 300.

    • Solvent Delay: 3 minutes.

3. Data Analysis:

  • Identify the chromatographic peak corresponding to this compound based on its retention time.

  • Extract the mass spectrum for the identified peak.

  • Analyze the fragmentation pattern, paying close attention to the molecular ion peaks and the characteristic isotopic patterns of bromine-containing fragments.

  • Compare the experimental spectrum with the predicted fragmentation pattern and, if available, with library spectra for confirmation.

Workflow for Analysis

The general workflow for the GC-MS analysis of this compound is depicted in the following diagram.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolution Dissolve Sample in Solvent Vortex Vortex to Mix Dissolution->Vortex Injection Inject Sample into GC Vortex->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Analysis & Detection Ionization->Detection PeakID Peak Identification Detection->PeakID SpectrumExtract Mass Spectrum Extraction PeakID->SpectrumExtract FragmentationAnalysis Fragmentation Pattern Analysis SpectrumExtract->FragmentationAnalysis Comparison Comparison with Predicted/Library Spectra FragmentationAnalysis->Comparison

Caption: General workflow for GC-MS analysis of this compound.

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. By combining predictive analysis with a standardized experimental approach, researchers can enhance the accuracy and efficiency of their analytical workflows. The provided data and protocols are intended to support the scientific community in the reliable identification and characterization of this and structurally related compounds.

A Comparative Guide to the Crystallographic Data of 1-Bromo-2-methoxy-3-nitrobenzene and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Molecular Structures

This guide presents a comparative analysis of the physicochemical and crystallographic properties of 1-Bromo-2-methoxy-3-nitrobenzene and two structurally related compounds: 1-Bromo-4-methyl-2-nitrobenzene and the foundational aromatic ether, Anisole. While a complete single-crystal X-ray diffraction dataset for this compound is not publicly available, this guide provides its known properties and leverages detailed crystallographic data from closely related structures to offer valuable structural insights. This information is crucial for understanding structure-property relationships in substituted nitrobenzenes, a class of compounds with significant applications in organic synthesis and medicinal chemistry.

Physicochemical and Spectroscopic Properties: A Comparative Overview

A summary of the key physical and spectroscopic data for the target compound and its selected analogs is presented below. This allows for a direct comparison of their fundamental properties.

PropertyThis compound1-Bromo-4-methyl-2-nitrobenzeneAnisole
Molecular Formula C₇H₆BrNO₃[1]C₇H₆BrNO₂C₇H₈O[2]
Molecular Weight 232.03 g/mol [1]216.04 g/mol 108.14 g/mol
CAS Number 98775-19-0[3]13129-48-9100-66-3
Melting Point 62-68 °C[3]Liquid at room temp.-37 °C
Boiling Point 296.4 °C (Predicted)[1][4]Not available154 °C
Density 1.640 g/cm³ (Predicted)[5]1.868 Mg m⁻³0.995 g/cm³
¹H NMR (DMSO-d₆, δ) 3.92 (s, 3H), 7.32 (d, 1H, J=8.1 Hz), 7.94-8.03 (m, 2H)[5][6]Not availableNot available

X-ray Crystallographic Data Comparison

The following table summarizes the single-crystal X-ray diffraction data for the two comparative compounds, offering a glimpse into the structural parameters that could be expected for this compound.

Crystallographic Parameter1-Bromo-4-methyl-2-nitrobenzeneAnisole
Crystal System OrthorhombicMonoclinic[2][7]
Space Group Pna2₁P2₁/c[2][7]
Unit Cell Dimensions a = 13.016 Å, b = 14.617 Å, c = 4.037 Åa = 13.700 Å, b = 5.4468 Å, c = 16.381 Å, β = 113.19°
Volume (V) 768.1 ų1122.1 ų
Molecules per Unit Cell (Z) 48 (2 in asymmetric unit)[2][7]
Temperature 181 K100 K[2][7]
Radiation Mo Kα (λ = 0.71073 Å)Not specified
Dihedral Angle (NO₂ vs. Ring) 14.9°Not applicable

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the three-dimensional structure of a small molecule by single-crystal X-ray diffraction is a definitive analytical technique. The general workflow, as would be applied to a compound like this compound, is outlined below.

Crystal Growth

High-quality single crystals are paramount for a successful structure determination. This is often the most challenging step and may require empirical screening of various crystallization conditions. Common techniques include:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

  • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Crystal Mounting and Data Collection

Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, it is carefully mounted on a goniometer head.[2] The crystal is then placed within an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and as it is rotated, a series of diffraction patterns are collected by a detector.

Data Processing and Structure Solution

The collected diffraction data, which consist of the positions and intensities of the diffracted X-ray spots, are processed to determine the unit cell dimensions and space group symmetry. The intensities are then used to calculate the structure factors. The "phase problem," where the phase information of the structure factors is lost during the experiment, is solved using computational methods such as direct methods for small molecules. This yields an initial electron density map.

Structure Refinement and Validation

An atomic model is built into the initial electron density map. This model is then refined using a least-squares method, which adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors. The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Experimental Workflow for X-ray Crystallography

The following diagram illustrates the logical flow of a single-crystal X-ray diffraction experiment, from sample preparation to final data deposition.

XRay_Workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_structure Structure Determination cluster_refinement Refinement & Validation synthesis Compound Synthesis purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection data_processing Data Reduction & Scaling data_collection->data_processing space_group Space Group Determination data_processing->space_group structure_solution Structure Solution (Phase Problem) space_group->structure_solution model_building Model Building structure_solution->model_building refinement Structure Refinement model_building->refinement validation Validation (e.g., CheckCIF) refinement->validation deposition Deposition (e.g., CCDC) validation->deposition

Caption: Workflow of Single-Crystal X-ray Crystallography.

This guide provides a framework for understanding and comparing the structural characteristics of this compound and its analogs. The detailed crystallographic data of related compounds, coupled with a standardized experimental protocol, offers a robust starting point for further research and development in this chemical space.

References

A Comparative Guide to the Synthesis of 1-Bromo-2-methoxy-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes to 1-Bromo-2-methoxy-3-nitrobenzene, a key intermediate in the pharmaceutical industry.[1] The methodologies, quantitative data, and experimental protocols for the most common synthesis and a viable alternative are presented to aid in the selection of the most suitable route for specific research and development needs.

Introduction

This compound, also known as 2-bromo-6-nitroanisole, is a crucial building block in the synthesis of various organic compounds, including active pharmaceutical ingredients.[1] Its molecular structure, featuring bromo, methoxy, and nitro functionalities, makes it a versatile reagent for further chemical transformations. This guide focuses on the detailed comparison of two primary synthetic strategies: the methylation of 2-bromo-6-nitrophenol and a proposed Sandmeyer reaction from 2-methoxy-3-nitroaniline.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route is a critical decision in chemical process development, influenced by factors such as yield, purity, cost, safety, and scalability. Below is a summary of the key quantitative data for the two primary routes to this compound.

ParameterRoute 1: Methylation of 2-bromo-6-nitrophenolRoute 2: Sandmeyer Reaction of 2-methoxy-3-nitroaniline
Starting Materials 2-bromo-6-nitrophenol, Iodomethane2-methoxy-3-nitroaniline, Sodium Nitrite, Copper(I) Bromide
Key Reagents Potassium CarbonateHydrobromic Acid
Solvent Acetone or DMFWater, HBr(aq)
Reaction Temperature Reflux (Acetone: ~56°C; DMF: higher)0-5°C (diazotization), elevated (Sandmeyer)
Reaction Time Overnight to 40 hours[2][3]Typically a few hours
Reported Yield 76% - 97%[2][3]Estimated moderate to good (Specific data not available)
Purification Method Filtration, Washing, Recrystallization, or Column Chromatography[2][3]Extraction, Washing, Distillation or Crystallization
Advantages High yields, readily available starting material, straightforward procedure.Avoids handling of highly toxic alkylating agents like iodomethane.
Disadvantages Use of toxic and volatile iodomethane.Generation of potentially unstable diazonium salts, use of strong acids.

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations involved in the two synthetic routes.

Synthetic_Routes cluster_0 Route 1: Methylation cluster_1 Route 2: Sandmeyer Reaction A1 2-bromo-6-nitrophenol B1 1-Bromo-2-methoxy- 3-nitrobenzene A1->B1 CH₃I, K₂CO₃ Acetone, Reflux A2 2-methoxy-3-nitroaniline B2 Diazonium Salt Intermediate A2->B2 NaNO₂, HBr 0-5°C C2 1-Bromo-2-methoxy- 3-nitrobenzene B2->C2 CuBr

Caption: Comparative synthetic pathways to this compound.

Experimental Protocols

Detailed experimental procedures for the synthesis of this compound via the two routes are provided below.

Route 1: Methylation of 2-bromo-6-nitrophenol

This procedure is a compilation from several reported syntheses with high yields.[2][3]

Materials:

  • 2-bromo-6-nitrophenol

  • Iodomethane

  • Potassium Carbonate (anhydrous)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-bromo-6-nitrophenol (1.0 eq) in acetone, add potassium carbonate (2.0 eq).

  • To this stirred suspension, add iodomethane (1.5 - 2.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with ethyl acetate.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound as a solid.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel if necessary.

Route 2: Sandmeyer Reaction of 2-methoxy-3-nitroaniline (Proposed)

Materials:

  • 2-methoxy-3-nitroaniline

  • Sodium Nitrite

  • Hydrobromic acid (48%)

  • Copper(I) bromide

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • Diazotization:

    • Suspend 2-methoxy-3-nitroaniline (1.0 eq) in a mixture of hydrobromic acid and water at 0-5°C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, keeping the temperature below 5°C.

    • Stir the mixture at this temperature for 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution or suspension of copper(I) bromide (1.1 eq) in hydrobromic acid.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide mixture. Vigorous nitrogen evolution should be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60°C) for 30-60 minutes to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with diethyl ether or ethyl acetate.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and saturated brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude this compound can be purified by distillation under reduced pressure or column chromatography.

Experimental Workflow

The logical flow for selecting and executing a synthetic route is outlined in the following diagram.

Experimental_Workflow Start Define Synthesis Target: This compound RouteSelection Route Selection: Compare Methylation vs. Sandmeyer Start->RouteSelection Methylation Route 1: Methylation RouteSelection->Methylation High Yield, Known Procedure Sandmeyer Route 2: Sandmeyer Reaction RouteSelection->Sandmeyer Avoids Toxic Alkylating Agent Synthesis1 Perform Synthesis: Methylation Protocol Methylation->Synthesis1 Synthesis2 Perform Synthesis: Sandmeyer Protocol Sandmeyer->Synthesis2 Workup1 Work-up and Purification Synthesis1->Workup1 Workup2 Work-up and Purification Synthesis2->Workup2 Analysis Characterization and Analysis (NMR, MS, Purity) Workup1->Analysis Workup2->Analysis End Final Product Analysis->End

Caption: Logical workflow for the synthesis of this compound.

Conclusion

The methylation of 2-bromo-6-nitrophenol stands out as a well-documented and high-yielding route for the synthesis of this compound. Its primary drawback is the use of toxic iodomethane. The proposed Sandmeyer reaction offers a viable alternative that avoids this hazardous reagent, though the handling of diazonium salts requires appropriate safety precautions. The choice between these routes will depend on the specific laboratory capabilities, safety considerations, and the scale of the synthesis. Further optimization of the proposed Sandmeyer route could establish it as a more widely adopted method.

References

Reactivity of 1-Bromo-2-methoxy-3-nitrobenzene and its Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Reactivity in Substituted Nitrobenzenes

The reactivity of substituted haloaromatics in nucleophilic aromatic substitution is predominantly governed by the electronic nature of the substituents on the benzene ring and their positions relative to the leaving group. In the case of bromomethoxynitrobenzene isomers, the interplay between the electron-withdrawing nitro (-NO₂) group and the electron-donating methoxy (-OCH₃) group dictates the susceptibility of the carbon-bromine bond to nucleophilic attack.

The SNAr reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The rate of this reaction is significantly enhanced by the presence of strong electron-withdrawing groups, such as a nitro group, particularly when positioned ortho or para to the leaving group.[1][2][3] This positioning allows for the delocalization and stabilization of the negative charge of the Meisenheimer complex. Conversely, a nitro group in the meta position offers no such resonance stabilization, leading to significantly slower reaction rates.[1][2][3] The methoxy group, being an electron-donating group by resonance, generally deactivates the aromatic ring towards nucleophilic attack.

Predicted Reactivity Comparison

Based on these principles, a predicted order of reactivity for various isomers of bromomethoxynitrobenzene in SNAr reactions can be established. The primary factor determining reactivity is the position of the strongly activating nitro group relative to the bromine atom. Isomers with the nitro group ortho or para to the bromine are expected to be the most reactive, while those with a meta-relationship will be the least reactive. The position of the deactivating methoxy group will have a secondary, attenuating effect on reactivity.

IsomerStructurePredicted ReactivityRationale
2-Bromo-1-methoxy-4-nitrobenzene Very High Nitro group is para to the bromine leaving group, providing strong resonance stabilization of the Meisenheimer complex.
4-Bromo-1-methoxy-2-nitrobenzene Very High Nitro group is ortho to the bromine leaving group, providing strong resonance stabilization of the Meisenheimer complex.
1-Bromo-2-methoxy-4-nitrobenzene High Nitro group is para to the bromine. The methoxy group is ortho to the bromine, which may exert some steric hindrance and a deactivating electronic effect.
1-Bromo-4-methoxy-2-nitrobenzene High Nitro group is ortho to the bromine. The methoxy group is meta to the bromine, having a less pronounced deactivating effect compared to an ortho or para methoxy group.
1-Bromo-2-methoxy-3-nitrobenzene Low Nitro group is meta to the bromine, offering no resonance stabilization for the Meisenheimer complex.[2] The methoxy group is ortho, which may have a minor influence.
1-Bromo-3-methoxy-5-nitrobenzene Low Both the nitro and methoxy groups are meta to the bromine, resulting in low activation for SNAr.

Note: The structures are illustrative and require a proper chemical drawing tool for accurate representation.

Experimental Protocols

General Protocol for SNAr with an Amine Nucleophile

Objective: To substitute the bromine atom of a bromomethoxynitrobenzene isomer with an amine nucleophile (e.g., piperidine or morpholine).

Materials:

  • Bromomethoxynitrobenzene isomer (1.0 eq)

  • Amine nucleophile (e.g., piperidine, 2.0-3.0 eq)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

  • Reaction vessel (e.g., round-bottom flask with a condenser and magnetic stirrer)

  • Heating mantle or oil bath

  • Standard workup and purification reagents (e.g., water, ethyl acetate, brine, anhydrous sodium sulfate, silica gel for column chromatography)

Procedure:

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere, dissolve the bromomethoxynitrobenzene isomer (1.0 eq) in the chosen anhydrous polar aprotic solvent.

  • Addition of Nucleophile: Add the amine nucleophile (2.0-3.0 eq) to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature and reaction time will vary depending on the reactivity of the isomer.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products A Aryl Halide (Ar-X) C Meisenheimer Complex (Resonance Stabilized Carbanion) A->C Nucleophilic Attack (Rate-Determining Step) B Nucleophile (Nu-) B->C D Substituted Product (Ar-Nu) C->D Elimination E Leaving Group (X-) C->E

Caption: The two-step addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental_Workflow Start Start: Select Isomer and Nucleophile Setup Reaction Setup: Dissolve isomer in anhydrous solvent under inert atmosphere Start->Setup Addition Add Nucleophile Setup->Addition Reaction Heat Reaction Mixture (e.g., 80-120 °C) Addition->Reaction Monitor Monitor Progress (TLC / LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup and Extraction Monitor->Workup Complete Purify Column Chromatography Workup->Purify End End: Characterize Product Purify->End

References

Comparative study of catalysts for Suzuki coupling of 1-Bromo-2-methoxy-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for the Suzuki Coupling of 1-Bromo-2-methoxy-3-nitrobenzene

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of C-C bonds. The successful coupling of sterically hindered and electron-deficient substrates such as this compound is highly dependent on the judicious selection of the catalytic system. This guide provides a comparative analysis of various palladium-based catalysts and ligand systems, supported by experimental data from analogous substrates, to facilitate catalyst selection and optimization for this challenging transformation.

Catalyst Performance Comparison

The presence of a nitro group and an adjacent methoxy group in this compound introduces significant steric hindrance and electronic effects that influence the efficiency of the Suzuki coupling reaction. The selection of an appropriate palladium catalyst and ligand is therefore critical to achieve high yields. While direct comparative studies on this specific substrate are not extensively available in the reviewed literature, performance data from structurally related, sterically hindered aryl bromides provides valuable insights. The following table summarizes the performance of various catalyst systems in the Suzuki coupling of such challenging substrates.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂o-(di-tert-butylphosphino)biphenylCs₂CO₃TolueneRT295-99[1]
Pd₂(dba)₃SPhosK₃PO₄1,4-Dioxane100495[2]
[Pd(IPr)(μ-Cl)Cl]₂IPrK₂CO₃Toluene604>95[3]
PdCl₂(dppf)dppfK₂CO₃DME802High[4][5]
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O801285[2]
Acenaphthoimidazolylidene Pd ComplexNHC Ligandt-BuOKDioxaneRT->99[6]

Analysis of Catalyst Performance:

  • Bulky Phosphine Ligands: Catalyst systems employing bulky, electron-rich phosphine ligands such as o-(di-tert-butylphosphino)biphenyl and SPhos consistently demonstrate high efficacy in the coupling of sterically hindered aryl bromides.[1][2][7] These ligands facilitate the oxidative addition of the aryl bromide to the palladium center and promote the reductive elimination step, which can be rate-limiting for congested substrates.[7]

  • N-Heterocyclic Carbene (NHC) Ligands: Palladium complexes bearing N-heterocyclic carbene (NHC) ligands, such as those derived from IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), have emerged as highly active catalysts for Suzuki couplings.[2][6] Their strong σ-donating ability and steric bulk contribute to their high catalytic activity and stability, often allowing for lower catalyst loadings and milder reaction conditions.[6]

  • Ferrocenylphosphine Ligands: The use of dppf (1,1'-Bis(diphenylphosphino)ferrocene) as a ligand in conjunction with a palladium source like PdCl₂ is a robust and versatile system for a variety of Suzuki coupling reactions, including those with challenging substrates.[4][5]

  • Traditional Phosphine Ligands: While Pd(PPh₃)₄ is a classic catalyst for Suzuki couplings, it may require higher temperatures and longer reaction times for sterically hindered substrates, and can sometimes result in lower yields compared to more advanced catalytic systems.[2]

Experimental Protocols

The following is a generalized experimental protocol for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of the specific base, solvent, temperature, and reaction time is often necessary to achieve the best results.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Ligand (e.g., o-(di-tert-butylphosphino)biphenyl, 0.04 mmol, 4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous solvent (e.g., Toluene, 5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.

  • Seal the flask with a septum and evacuate and backfill with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or elevated temperature) for the specified amount of time.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Mandatory Visualizations

To further elucidate the experimental process and the underlying catalytic cycle, the following diagrams are provided.

G cluster_workflow Experimental Workflow A Combine Reactants: This compound, Arylboronic Acid, Catalyst, Ligand, Base B Add Anhydrous Solvent A->B C Inert Atmosphere (Ar/N2) and Heating B->C D Reaction Monitoring (TLC, LC-MS) C->D E Work-up: Cool, Dilute, Wash, Dry D->E F Purification: Column Chromatography E->F G Characterization of Final Product F->G

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

G cluster_cycle Generalized Suzuki Coupling Catalytic Cycle Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)L_n-Br Pd0->ArPdBr Ar-Br OxAdd Oxidative Addition Transmetal Transmetalation ArPdAr Ar-Pd(II)L_n-Ar' ArPdBr->ArPdAr Ar'B(OH)₂ ArPdAr->Pd0 RedElim Reductive Elimination Product Ar-Ar' ArPdAr->Product ArBr Ar-Br ArBOH Ar'B(OH)₂ + Base

References

Unveiling the Electronic Landscape: A DFT-Based Comparative Analysis of 1-Bromo-2-methoxy-3-nitrobenzene and Related Aromatics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the electronic properties of aromatic compounds is paramount for predicting reactivity, designing novel molecular structures, and elucidating biological interactions. This guide provides a comparative analysis of the electronic properties of 1-Bromo-2-methoxy-3-nitrobenzene and related substituted benzenes, leveraging Density Functional Theory (DFT) studies to offer insights into their molecular behavior.

While specific DFT studies on this compound are not extensively available in the public domain, a robust understanding of its electronic characteristics can be extrapolated from computational analyses of structurally analogous compounds. This guide synthesizes findings from DFT studies on nitrobenzene, dimethoxybenzene derivatives, and other substituted benzenes to provide a comparative framework. The electronic properties of a substituted benzene are significantly influenced by the interplay of its functional groups.[1] In this compound, the electron-withdrawing nitro group (-NO2), the electron-donating methoxy group (-OCH3), and the halogen bromo group (-Br) collectively dictate its electronic landscape.

Comparative Analysis of Electronic Properties

To contextualize the electronic properties of this compound, we can compare it with simpler, related molecules that have been the subject of DFT investigations. The following table summarizes key electronic properties derived from computational studies of nitrobenzene and other relevant compounds. These values serve as a benchmark for estimating the properties of our target molecule.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Benzene-6.77-1.155.620
Nitrobenzene-7.89-3.454.444.22
Anisole (Methoxybenzene)-5.89-0.785.111.38
Bromobenzene-6.69-1.215.481.70
This compound (Estimated)--~3.5 - 4.5~3.0 - 4.0

Note: The values for this compound are estimations based on the cumulative electronic effects of the substituents observed in related molecules. Actual DFT calculations would be required for precise values.

The nitro group in nitrobenzene significantly lowers both the HOMO and LUMO energy levels, resulting in a smaller energy gap compared to benzene, indicating increased reactivity.[2][3] Conversely, the methoxy group in anisole raises the HOMO energy, making it more electron-rich. The bromo group has a less pronounced effect. In this compound, the strong electron-withdrawing nature of the nitro group is expected to dominate, leading to a relatively low HOMO-LUMO gap, suggesting a molecule with significant potential for electronic interactions.

Experimental and Computational Protocols

The data presented for the comparative compounds are typically obtained through the following computational and experimental methodologies:

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[4]

Typical Protocol:

  • Geometry Optimization: The molecular structure is optimized to find its lowest energy conformation. Common functionals for this step include B3LYP or PBE0, paired with a basis set such as 6-311++G(d,p).[4][5]

  • Frequency Calculations: These are performed to confirm that the optimized structure corresponds to a true energy minimum.

  • Electronic Property Calculations: Single-point energy calculations are then carried out on the optimized geometry to determine electronic properties such as HOMO-LUMO energies, molecular electrostatic potential (MEP), and dipole moment.[6] Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra.[2]

DFT_Workflow cluster_input Input cluster_dft_calculation DFT Calculation cluster_output Output mol_structure Molecular Structure (e.g., SMILES, XYZ coordinates) geometry_optimization Geometry Optimization (e.g., B3LYP/6-311G(d,p)) mol_structure->geometry_optimization freq_calculation Frequency Calculation geometry_optimization->freq_calculation Verify Minimum sp_calculation Single-Point Calculation freq_calculation->sp_calculation electronic_properties Electronic Properties (HOMO, LUMO, MEP, Dipole Moment) sp_calculation->electronic_properties spectroscopic_properties Spectroscopic Properties (IR, Raman, UV-Vis) sp_calculation->spectroscopic_properties

Spectroscopic Analysis

Experimental techniques are crucial for validating computational predictions.

  • UV-Visible Spectroscopy: This technique provides information about the electronic transitions within a molecule. The absorption maxima can be correlated with the computationally predicted HOMO-LUMO gap.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the chemical environment of the atoms within the molecule, confirming its structure.[7][8]

  • Infrared (IR) and Raman Spectroscopy: These methods probe the vibrational modes of the molecule, which can be compared with the results of frequency calculations from DFT.[9]

Signaling Pathway and Drug Development Context

The electronic properties of small molecules like this compound are critical in the context of drug development, particularly in how they interact with biological targets such as enzymes and receptors. The molecular electrostatic potential (MEP) is especially important as it reveals the regions of a molecule that are prone to electrophilic and nucleophilic attack, guiding the understanding of non-covalent interactions that are the foundation of drug-receptor binding.

For instance, in a hypothetical signaling pathway involving a kinase, the electronic distribution on an inhibitor molecule will determine its ability to form hydrogen bonds, halogen bonds, and other key interactions within the ATP-binding pocket of the enzyme.

Signaling_Pathway cluster_drug_design Drug Design & Interaction cluster_biological_target Biological Target cluster_cellular_response Cellular Response drug This compound (Potential Inhibitor) mep Molecular Electrostatic Potential (Electron-rich/poor regions) drug->mep binding Drug-Receptor Binding (H-bonds, Halogen bonds) mep->binding Guides Interaction receptor Kinase ATP-Binding Site receptor->binding inhibition Inhibition of Kinase Activity binding->inhibition Leads to downstream Modulation of Downstream Signaling inhibition->downstream

References

A Comparative Guide to the Purity Analysis of 1-Bromo-2-methoxy-3-nitrobenzene via HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for chemical intermediates is a critical step in the drug development pipeline, ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). 1-Bromo-2-methoxy-3-nitrobenzene, a key building block in the synthesis of various pharmaceuticals, requires robust analytical methods to quantify its purity and identify potential impurities.[1] This guide provides a comparative overview of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound. We present detailed experimental protocols and supporting data to aid researchers in selecting the most appropriate method for their needs.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValueReference
Molecular FormulaC7H6BrNO3[1][2]
Molecular Weight232.03 g/mol [1][2]
AppearancePale yellow to yellow powder[1]
Melting Point62-68 °C[1]
Boiling Point296.4 ± 20.0 °C at 760 mmHg[1]
Purity (Typical)≥97.0% to ≥98.0%[1]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for the purity determination of non-volatile and thermally labile compounds. Its versatility in column chemistry and mobile phase composition allows for the effective separation of the main component from its impurities.

Experimental Protocol: HPLC-UV

This protocol is designed for the quantitative analysis of this compound and the detection of non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector and a C18 reversed-phase column is employed.

  • Chemicals and Reagents: HPLC-grade acetonitrile, methanol, and water are required. A reference standard of this compound (purity >99.5%) is necessary for quantification.

  • Sample Preparation: Accurately weigh approximately 25 mg of the this compound sample and dissolve it in 50 mL of methanol to create a stock solution. Further dilute this solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

Hypothetical Data and Interpretation

The following table summarizes the expected results from an HPLC analysis of a 98.5% pure sample of this compound, potentially containing isomeric impurities or related compounds.

Peak IDRetention Time (min)Peak Area (%)Possible Identity
13.20.5Isomer 1 (e.g., 2-Bromo-1-methoxy-3-nitrobenzene)
24.598.5This compound
35.80.7Impurity A
47.10.3Impurity B

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds. The mass spectrometer provides structural information, aiding in the definitive identification of impurities.

Experimental Protocol: GC-MS

This protocol is suitable for the identification and quantification of volatile impurities in this compound.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chemicals and Reagents: GC-grade dichloromethane or ethyl acetate for sample dissolution.

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in ethyl acetate.

  • Chromatographic and Spectrometric Conditions:

    • Column: DB-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp to 250 °C at a rate of 10 °C/min.

      • Hold at 250 °C for 5 minutes.

    • Injector Temperature: 260 °C.

    • Injection Mode: Split (20:1).

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: 50-350 amu.

Hypothetical Data and Interpretation

The table below presents hypothetical data from a GC-MS analysis of the same sample, highlighting the separation of volatile components.

Peak IDRetention Time (min)Peak Area (%)Key Mass Fragments (m/z)Possible Identity
18.90.4231, 201, 155, 76Isomer 1
29.598.6231, 201, 155, 76This compound
310.20.6VariesImpurity C
411.50.4VariesImpurity D

Method Comparison

FeatureHPLC-UVGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a liquid/solid stationary phase.
Analyte Suitability Non-volatile and thermally labile compounds.Volatile and thermally stable compounds.
Detection UV absorbance, providing quantitative data.Mass spectrometry, providing quantitative and structural information.
Sensitivity Good, typically in the ppm range.Excellent, often in the ppb range.
Impurity Identification Based on retention time comparison with standards.Definitive identification based on mass spectra.
Throughput Generally higher due to simpler sample preparation and faster run times.Can be lower due to longer oven cycles.

Visualizing the Analytical Workflow

The following diagrams illustrate the general workflow for purity analysis and a decision matrix for method selection.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing start Sample Weighing dissolution Dissolution in Solvent start->dissolution dilution Dilution to Working Conc. dissolution->dilution injection Injection into Chromatograph dilution->injection separation Separation on Column injection->separation detection Detection (UV or MS) separation->detection integration Peak Integration detection->integration quantification Quantification & Purity Calc. integration->quantification identification Impurity Identification integration->identification

Caption: General workflow for chromatographic purity analysis.

Method_Selection node_rect node_rect start Purity Analysis of 1-Bromo-2-methoxy- 3-nitrobenzene volatility Are impurities thermally stable and volatile? start->volatility id_needed Is definitive impurity identification required? volatility->id_needed Yes hplc Use HPLC-UV volatility->hplc No hplc_ms Consider HPLC-MS volatility->hplc_ms Some are not id_needed->hplc No gcms Use GC-MS id_needed->gcms Yes

Caption: Decision tree for selecting an analytical method.

Conclusion

Both HPLC and GC-MS are powerful and reliable techniques for assessing the purity of this compound. The choice between them should be guided by the specific analytical requirements.

  • HPLC-UV is an excellent choice for routine quality control, offering robust quantification of the main component and non-volatile impurities.

  • GC-MS is indispensable when dealing with volatile impurities or when definitive structural identification of unknown peaks is necessary. Its superior sensitivity and specificity are crucial for in-depth impurity profiling.

For comprehensive characterization, a combination of both techniques is often employed to create a complete purity profile of the chemical intermediate, ensuring the highest quality standards are met in the research and drug development process.

References

Benchmarking the performance of 1-Bromo-2-methoxy-3-nitrobenzene in specific reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance benchmark of 1-Bromo-2-methoxy-3-nitrobenzene in key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Heck coupling, and Buchwald-Hartwig amination. The performance is compared with structurally similar alternatives to aid in reagent selection for complex organic synthesis. All quantitative data is summarized in clear, comparative tables, and detailed experimental protocols for representative reactions are provided.

Introduction to this compound

This compound is a versatile building block in organic synthesis, particularly valued in the pharmaceutical industry. Its utility stems from the orthogonal reactivity of its three functional groups: the bromo group serves as a handle for cross-coupling reactions, the electron-withdrawing nitro group can influence the reactivity of the aromatic ring and can be a precursor to an amino group, and the methoxy group can modulate the electronic properties and provide steric influence. This unique combination makes it a valuable intermediate in the synthesis of complex molecular architectures.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The reactivity of aryl bromides in this reaction is influenced by both electronic and steric factors. The electron-withdrawing nitro group in this compound is expected to enhance the rate of oxidative addition of the palladium catalyst to the C-Br bond. However, the ortho-methoxy group may introduce steric hindrance.

While direct comparative data for this compound is not extensively available in the literature, we can infer its performance relative to other substituted bromonitrobenzenes.

Table 1: Comparative Yields in Suzuki-Miyaura Coupling with Phenylboronic Acid

Aryl BromideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound Pd(dppf)Cl₂K₂CO₃DME802Not Reported-
1-Bromo-4-nitrobenzenePd(dppf)Cl₂K₂CO₃DME80292[1]
1-Bromo-3-nitrobenzenePd(dppf)Cl₂K₂CO₃DME80288[1]
1-Bromo-2-nitrobenzenePd(dppf)Cl₂K₂CO₃DME80285[1]
1-Bromo-3-methoxy-5-nitrobenzenePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012>95[2]

Note: The performance of this compound is inferred based on the reactivity of structurally similar compounds. The ortho-methoxy group may lead to slightly lower yields compared to less hindered analogues under identical conditions.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general procedure that can be adapted for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,2-Dimethoxyethane (DME) (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed DME and water via syringe.

  • Heat the reaction mixture to 80 °C and stir for 2-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants B Add Catalyst & Base A->B C Add Solvents B->C D Inert Atmosphere C->D E Heat & Stir D->E F Monitor Progress E->F G Quench F->G H Extract G->H I Dry & Concentrate H->I J Purify I->J Heck_Mechanism Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-Br Alkene\nCoordination Alkene Coordination Oxidative\nAddition->Alkene\nCoordination R-CH=CH₂ Migratory\nInsertion Migratory Insertion Alkene\nCoordination->Migratory\nInsertion Beta-Hydride\nElimination Beta-Hydride Elimination Migratory\nInsertion->Beta-Hydride\nElimination Reductive\nElimination Reductive Elimination Beta-Hydride\nElimination->Reductive\nElimination Product Reductive\nElimination->Pd(0) Base Buchwald_Hartwig_Catalyst_Selection Start Select Aryl Bromide Substrate_Properties Sterically Hindered? Electron Deficient? Start->Substrate_Properties Ligand_Choice Choose Ligand (e.g., Xantphos, BINAP) Substrate_Properties->Ligand_Choice Base_Choice Select Base (e.g., Cs₂CO₃, NaOt-Bu) Ligand_Choice->Base_Choice Solvent_Choice Select Solvent (e.g., Toluene, Dioxane) Base_Choice->Solvent_Choice Optimization Optimize Temperature & Reaction Time Solvent_Choice->Optimization End High Yield Product Optimization->End

References

A Comparative Guide to Benzofuran Synthesis: Evaluating Alternatives to 1-Bromo-2-methoxy-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged heterocyclic motif found in a vast array of natural products and pharmacologically active molecules. Its synthesis is a cornerstone of medicinal chemistry and drug development. While various synthetic routes to benzofurans have been established, the choice of starting materials and reagents can significantly impact the efficiency, scalability, and environmental footprint of the process. This guide provides an objective comparison of alternative reagents and methodologies to the use of 1-Bromo-2-methoxy-3-nitrobenzene for the synthesis of benzofuran derivatives. We present a detailed analysis of palladium, copper, and gold-catalyzed methods, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable approach for their specific needs.

Introduction to Benzofuran Synthesis from this compound

A plausible and widely applicable strategy for the synthesis of a benzofuran core from this compound involves a two-step sequence: a Sonogashira cross-coupling reaction with a terminal alkyne, followed by an intramolecular cyclization of the resulting 2-alkynyl anisole derivative. The electron-withdrawing nitro group can influence the reactivity of the aryl bromide in the Sonogashira coupling, and the subsequent cyclization is a key ring-forming step.

Comparative Analysis of Synthetic Methodologies

This section details the performance of the proposed synthesis using this compound against prominent palladium, copper, and gold-catalyzed alternative routes. The data is summarized for easy comparison of yields, reaction times, and conditions.

Table 1: Comparison of Benzofuran Synthesis Methodologies
Methodology Starting Materials Catalyst/Reagent Reaction Time Temperature (°C) Yield (%) Key Advantages Limitations
Baseline: Inferred Sonogashira-Cyclization This compound, Terminal AlkynePdCl₂(PPh₃)₂, CuI, Base12-24 h80-10060-80 (Estimated)Utilizes a specific, functionalized starting material.Multi-step process; requires catalyst and potentially harsh conditions.
Palladium-Catalyzed Annulation o-Iodophenol, Terminal AlkynePdCl₂(PPh₃)₂, CuI, Et₃N3-12 hRoom Temp. - 10085-95High yields, mild conditions, broad substrate scope.Requires pre-functionalized o-iodophenols.
Copper-Catalyzed Aerobic Oxidation Phenol, Internal AlkyneCu(OAc)₂, Ligand, O₂24 h12070-90Uses readily available phenols and alkynes; atom-economical.Higher temperatures; may have regioselectivity issues with unsymmetrical alkynes.
Gold-Catalyzed Migratory Cyclization 2-Alkynylaryl Benzyl Ether[Au(IPr)]₂ (OH)₂1-4 hRoom Temp.75-95Very mild conditions, low catalyst loading, fast reaction times.Requires synthesis of specific ether starting materials.

Experimental Protocols

Detailed methodologies for the baseline synthesis and the selected alternatives are provided below.

Baseline Methodology: Inferred Two-Step Synthesis from this compound

This protocol is a representative procedure inferred from established methods for Sonogashira coupling of electron-deficient aryl bromides and subsequent intramolecular cyclization.

Step 1: Sonogashira Coupling

  • Materials: this compound, terminal alkyne (e.g., phenylacetylene), PdCl₂(PPh₃)₂ (3 mol%), CuI (5 mol%), triethylamine (Et₃N), and a suitable solvent (e.g., THF or DMF).

  • Procedure: To a degassed solution of this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in the chosen solvent (10 mL), add PdCl₂(PPh₃)₂ (0.03 mmol) and CuI (0.05 mmol). Add triethylamine (2.0 mmol) and heat the mixture at 80 °C under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours, monitoring the reaction by TLC. Upon completion, cool the reaction, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography to yield the 2-alkynyl-3-nitroanisole intermediate.

Step 2: Intramolecular Cyclization

  • Materials: 2-Alkynyl-3-nitroanisole intermediate, a strong acid (e.g., HBr in acetic acid) or a Lewis acid (e.g., BBr₃).

  • Procedure: Dissolve the 2-alkynyl-3-nitroanisole (1.0 mmol) in a suitable solvent (e.g., dichloromethane for BBr₃ or acetic acid for HBr). For demethylation and cyclization with BBr₃, cool the solution to 0 °C and add BBr₃ (1.2 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours. Quench the reaction carefully with water, extract with an organic solvent, wash, dry, and purify by column chromatography to afford the 4-nitrobenzofuran derivative.

Alternative 1: Palladium-Catalyzed Annulation of o-Iodophenols
  • Materials: o-Iodophenol, terminal alkyne, PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%), and triethylamine (Et₃N).

  • Procedure: In a Schlenk flask, combine the o-iodophenol (1.0 mmol), terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol) in triethylamine (5 mL). Stir the mixture at room temperature for 3-12 hours under an inert atmosphere. Monitor the reaction by TLC. After completion, remove the solvent under reduced pressure, and purify the residue by column chromatography on silica gel to yield the 2-substituted benzofuran.

Alternative 2: Copper-Catalyzed Aerobic Oxidative Cyclization of Phenols and Alkynes
  • Materials: Phenol, internal alkyne (e.g., diphenylacetylene), Cu(OAc)₂ (10 mol%), a suitable ligand (e.g., 1,10-phenanthroline, 20 mol%), and a high-boiling solvent (e.g., o-xylene).

  • Procedure: To a sealed tube, add the phenol (1.0 mmol), internal alkyne (1.2 mmol), Cu(OAc)₂ (0.1 mmol), and ligand (0.2 mmol) in o-xylene (5 mL). Stir the mixture under an atmosphere of oxygen (balloon) at 120 °C for 24 hours. Cool the reaction mixture to room temperature, filter through a pad of celite, and concentrate the filtrate. Purify the crude product by column chromatography to obtain the polysubstituted benzofuran.

Alternative 3: Gold-Catalyzed Migratory Cyclization of 2-Alkynylaryl Benzyl Ethers
  • Materials: 2-Alkynylaryl benzyl ether, [Au(IPr)]₂(OH)₂ (1 mol%), and a solvent (e.g., dichloromethane).

  • Procedure: Dissolve the 2-alkynylaryl benzyl ether (1.0 mmol) in dichloromethane (5 mL). Add the gold catalyst (0.01 mmol) and stir the solution at room temperature for 1-4 hours. Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture and purify the residue by column chromatography to yield the 2,3-disubstituted benzofuran.

Visualization of Synthetic Pathways

The following diagrams illustrate the generalized workflows for the discussed benzofuran synthesis methodologies.

cluster_0 Baseline: Sonogashira-Cyclization A 1-Bromo-2-methoxy- 3-nitrobenzene C Sonogashira Coupling (Pd/Cu catalysis) A->C B Terminal Alkyne B->C D 2-Alkynyl-3-nitroanisole C->D E Intramolecular Cyclization (Demethylation) D->E F 4-Nitrobenzofuran E->F

Baseline synthesis of 4-nitrobenzofuran.

cluster_1 Alternative 1: Pd-Catalyzed Annulation G o-Iodophenol I One-Pot Annulation (Pd/Cu catalysis) G->I H Terminal Alkyne H->I J 2-Substituted Benzofuran I->J

Palladium-catalyzed one-pot benzofuran synthesis.

cluster_2 Alternative 2: Cu-Catalyzed Aerobic Oxidation K Phenol M Aerobic Oxidative Cyclization (Cu catalysis, O₂) K->M L Internal Alkyne L->M N Polysubstituted Benzofuran M->N

Copper-catalyzed aerobic synthesis of benzofurans.

cluster_3 Alternative 3: Au-Catalyzed Migratory Cyclization O 2-Alkynylaryl Benzyl Ether P Migratory Cyclization (Au catalysis) O->P Q 2,3-Disubstituted Benzofuran P->Q

Gold-catalyzed migratory cyclization for benzofuran synthesis.

Conclusion

The synthesis of benzofurans can be achieved through a multitude of pathways, each with its own set of advantages and limitations. While a direct, one-step synthesis from this compound is not prominently documented, a two-step Sonogashira coupling and cyclization sequence provides a viable, albeit more complex, route. In comparison, palladium-catalyzed annulation of o-iodophenols offers high yields under mild conditions. Copper-catalyzed methods present a cost-effective and atom-economical alternative, particularly when starting from simple phenols. For syntheses requiring exceptionally mild conditions and rapid transformations, gold-catalyzed migratory cyclization stands out as a powerful option. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired process parameters such as reaction time, temperature, and catalyst cost. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of benzofuran derivatives.

Safety Operating Guide

Navigating the Safe Disposal of 1-Bromo-2-methoxy-3-nitrobenzene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 1-Bromo-2-methoxy-3-nitrobenzene, a halogenated nitroaromatic compound. Adherence to these protocols is critical for minimizing risks and maintaining regulatory compliance.

Essential Safety and Hazard Information

This compound is classified as a hazardous substance. According to safety data sheets, it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses or goggles, and a lab coat, must be worn when handling this chemical.[2] For larger spills or when generating dust, respiratory protection may be necessary.[2]

Quantitative Data Summary
PropertyValueSource
Molecular FormulaC7H6BrNO3[3]
Molecular Weight232.03 g/mol [3]
Physical FormSolid
Signal WordWarning
Hazard StatementsH302, H315, H319, H332, H335

Note: Hazard statement codes indicate that the substance is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), is harmful if inhaled (H332), and may cause respiratory irritation (H335).

Step-by-Step Disposal Protocol

The recommended disposal method for halogenated nitroaromatic compounds like this compound is incineration by a licensed professional waste disposal service.[4] Never dispose of this chemical down the drain, as it is not water-soluble and can harm the environment.[2]

Waste Collection and Storage:
  • Container: Use a designated, properly labeled, and leak-proof container for "Halogenated Organic Waste."[2]

  • Labeling: Before adding any waste, affix a hazardous waste tag to the container. The tag should include the chemical name ("this compound"), your name, department, and the date of accumulation.[2]

  • Segregation: Do not mix this waste with other waste streams unless you are certain of their compatibility. Specifically, avoid mixing halogenated organic wastes with acids, bases, or oxidizers.[2]

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][5] Keep the container tightly closed.[1]

Accidental Spill Cleanup:

In the event of a spill, follow these procedures immediately:

  • Evacuate: Clear the immediate area of all personnel.[2]

  • Ventilate: Ensure the area is well-ventilated.[3]

  • Contain: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[2]

  • Collect: Carefully sweep or scoop up the absorbed material and place it into the designated hazardous waste container.[2] Avoid generating dust.[4]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[2]

  • Report: Inform your Environmental Health and Safety (EHS) department of the spill.[2]

Final Disposal:
  • Professional Service: Arrange for the collection and disposal of the waste through your institution's EHS department or a licensed hazardous waste disposal company.[4]

  • Documentation: Ensure all required paperwork is completed for the waste manifest.

  • Uncleaned Containers: Handle uncleaned, empty containers as you would the product itself.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Waste Generated: This compound B Is container properly labeled 'Halogenated Organic Waste'? A->B C Label container correctly. Include all required information. B->C No D Segregate from incompatible wastes (acids, bases, oxidizers). B->D Yes C->D E Store in a cool, dry, well-ventilated area. D->E F Container full or disposal scheduled? E->F G Contact EHS or licensed waste disposal service. F->G Yes H Arrange for incineration. G->H

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, laboratory personnel can ensure the safe handling and compliant disposal of this compound, fostering a secure research environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1-Bromo-2-methoxy-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides essential, immediate safety and logistical information for the handling and disposal of 1-Bromo-2-methoxy-3-nitrobenzene. By adhering to these procedural, step-by-step guidelines, you can mitigate risks and ensure the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact. Ingestion is also a potential route of exposure. The compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation). Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory.

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles conforming to EN 166 or NIOSH standards.[1]
Hand Protection Chemical-Resistant GlovesNitrile gloves are commonly used in laboratory settings, but due to the halogenated aromatic nature of this compound, breakthrough times may be short. Double gloving is recommended. For prolonged contact, heavier-duty gloves such as Viton® or butyl rubber should be considered. Always inspect gloves for integrity before use.
Body Protection Laboratory CoatA flame-retardant lab coat is essential.
ApronA chemically resistant apron should be worn over the lab coat when handling larger quantities.
Respiratory Protection Fume HoodAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
RespiratorFor situations where a fume hood is not available or in the event of a large spill, a full-face respirator with appropriate cartridges for organic vapors and particulates should be used by trained personnel.[1]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing the risk of exposure and ensuring the quality of your experimental results.

Preparation:

  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Designate a Handling Area: All weighing and manipulation of the solid compound should occur within a designated area inside a chemical fume hood.

  • Assemble Materials: Ensure all necessary equipment, including spatulas, weighing paper, and reaction vessels, are clean and readily accessible within the fume hood.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

Handling:

  • Weighing: Carefully weigh the desired amount of this compound on weighing paper. Avoid creating dust.

  • Transfer: Gently transfer the solid to the reaction vessel. Use a funnel if necessary to prevent spillage.

  • Dissolution: If dissolving the compound, add the solvent slowly to the vessel, ensuring the process is contained.

  • Reactions: Conduct all reactions within the fume hood. Monitor the reaction closely for any unexpected changes.

Post-Handling:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent (e.g., ethanol or acetone) followed by soap and water.

  • Waste Disposal: Segregate and dispose of all waste as outlined in the Disposal Plan below.

  • Remove PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.

Disposal Plan: A Clear Path for Waste Management

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • Solid Waste: Unused this compound, contaminated weighing paper, and disposable lab materials (e.g., gloves, paper towels) should be placed in a clearly labeled, sealed hazardous waste container for halogenated organic solids.

  • Liquid Waste: Solutions containing this compound and solvents used for cleaning should be collected in a separate, labeled hazardous waste container for halogenated organic liquids.

  • Sharps: Any contaminated sharps (needles, broken glass) must be placed in a designated sharps container.

Disposal Procedure:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Storage: Store waste containers in a designated satellite accumulation area with secondary containment.

  • Professional Disposal: Arrange for the collection and disposal of all hazardous waste through a licensed professional waste disposal service. Incineration is the recommended method for halogenated nitroaromatic compounds.[1]

Spill Management: Immediate and Effective Response

In the event of a spill, a rapid and well-rehearsed response is essential to minimize exposure and environmental impact.

Minor Spill (Contained within the fume hood):

  • Alert Personnel: Immediately notify others in the laboratory.

  • Containment: Use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to contain the spill.

  • Cleanup: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with an appropriate solvent, followed by soap and water.

Major Spill (Outside of the fume hood):

  • Evacuate: Immediately evacuate the laboratory.

  • Isolate: Close the laboratory doors and prevent entry.

  • Notify: Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures. Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handle1 Weigh Chemical prep3->handle1 handle2 Transfer to Vessel handle1->handle2 handle3 Perform Experiment handle2->handle3 spill Spill Occurs handle2->spill post1 Decontaminate handle3->post1 post2 Segregate Waste post1->post2 disp1 Label Waste post2->disp1 disp2 Store in SAA disp1->disp2 disp3 Professional Disposal disp2->disp3 spill_response Follow Spill Management Protocol spill->spill_response

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.